molecular formula C9H12ClNO B131102 (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride CAS No. 635309-62-5

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Cat. No.: B131102
CAS No.: 635309-62-5
M. Wt: 185.65 g/mol
InChI Key: BYHOTUFEUBWUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a key chemical scaffold in medicinal chemistry and pharmaceutical research. The dihydrobenzofuran core is a privileged structure found in compounds with significant biological activity. Specifically, dihydrobenzofuranyl alkanamine derivatives have been identified as agonists for the 5-HT2C receptor, a well-established target for developing therapeutics for central nervous system (CNS) disorders . This mechanism of action positions such compounds as valuable tools for research into conditions such as schizophrenia and other psychotic diseases . The compound serves as a critical synthetic intermediate, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for various experimental applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHOTUFEUBWUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635309-62-5
Record name 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635309-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride , a notable heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, the 2,3-dihydrobenzofuran core, is a recognized privileged structure, frequently incorporated into the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 2,3-dihydro-1-benzofuran-5-ylmethanamine hydrochloride[1]
CAS Number 635309-62-5[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Physical Form Solid[1]

While specific experimental data for properties such as melting point and solubility are not widely published, the hydrochloride salt form suggests it is likely to exhibit some degree of solubility in polar solvents. The purity of commercially available batches is typically high, often around 98%[1].

Synthesis and Reactivity

The synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine typically involves a multi-step process. A common and effective route is the reduction of the corresponding 5-nitro-2,3-dihydrobenzofuran.

Illustrative Synthetic Pathway

Synthesis Start 5-Nitro-2,3-dihydrobenzofuran Intermediate (2,3-Dihydrobenzofuran-5-yl)methanamine (Free Base) Start->Intermediate Reduction (e.g., H₂, Raney Nickel) End This compound Intermediate->End Treatment with HCl

Caption: General synthetic route to this compound.

This process generally involves catalytic hydrogenation, a robust and widely used method for the reduction of nitroarenes to primary amines. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

The reactivity of the 2,3-dihydrobenzofuran scaffold is a subject of extensive research, with various methods developed for its synthesis and functionalization[2]. These strategies often employ transition metal catalysis to achieve diverse and complex molecular architectures, highlighting the versatility of this heterocyclic system in organic synthesis.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be inferred from the analysis of closely related structures.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran ring, as well as signals for the methylene groups of the dihydrofuran ring and the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic and aliphatic carbons within the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (2,3-Dihydrobenzofuran-5-yl)methanamine.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key component in numerous biologically active compounds. Its presence often imparts favorable pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer[3].

The aminomethyl group attached to the benzofuran core provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds in drug development programs.

Safety and Handling

This compound is classified as an irritant[4]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier[4].

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physical properties are not extensively documented in publicly accessible literature, its structural features and the known biological significance of the 2,3-dihydrobenzofuran scaffold underscore its importance for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. This compound. [Link]

  • American Elements. amine hydrochloride. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]

  • Google Patents.
  • Google P
  • Google Patents. PL341239A1 - Dihydrobenzofuranes.
  • ZaiQi Bio-Tech. (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride| CAS No:2135600-87-0. [Link]

  • Google Patents. US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. [Link]

  • ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • PubChemLite. (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine. [Link]

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

Sources

The Therapeutic Promise of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran nucleus, a heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties confer upon it the status of a "privileged structure," capable of interacting with a diverse range of biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of 2,3-dihydrobenzofuran derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide robust experimental protocols for their evaluation, and present a consolidated view of their structure-activity relationships.

Anticancer Activity: Targeting the Pillars of Malignancy

2,3-Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted, often targeting key signaling pathways that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Certain benzofuran derivatives have been identified as potent inhibitors of this pathway, specifically targeting the mammalian target of rapamycin (mTOR).[5][6] These compounds have been shown to directly bind to mTOR Complex 1 (mTORC1) and inhibit its kinase activity.[6]

The downstream consequences of mTORC1 inhibition are profound. mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8] By inhibiting mTORC1, 2,3-dihydrobenzofuran derivatives prevent the phosphorylation of S6K1 and 4E-BP1. This leads to a decrease in protein synthesis and cell growth. The dephosphorylated, active form of 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation of oncogenic proteins.

mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inactivates by Phosphorylation Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4F_Complex eIF4F Complex (Translation Initiation) eIF4E->eIF4F_Complex eIF4F_Complex->Protein_Synthesis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor 2_3_Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative 2_3_Dihydrobenzofuran->mTORC1 Inhibits

Figure 1: Inhibition of the mTOR signaling pathway by 2,3-dihydrobenzofuran derivatives.

2. Suppression of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer.[9] Constitutive activation of the NF-κB pathway promotes cancer cell proliferation, survival, and metastasis. Several 2,3-dihydrobenzofuran derivatives have demonstrated the ability to inhibit NF-κB activation.[10][11]

The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to activate the transcription of target genes. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of p65 and subsequent gene transcription.[11][12][13]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation 2_3_Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative 2_3_Dihydrobenzofuran->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription DNA->Gene_Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.
Quantitative Data Summary: Anticancer Activity

The cytotoxic potential of various 2,3-dihydrobenzofuran derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranK562 (Leukemia)5[2]
Halogenated BenzofuranHL60 (Leukemia)0.1[2]
Benzofuran-Isatin ConjugateSW-620 (Colon)6.5 - 8.7[3]
Benzofuran-Isatin ConjugateHT-29 (Colon)9.4 - 9.8[3]
Oxindole-based BenzofuranMCF-7 (Breast)2.27 - 12.9[1]
Oxindole-based BenzofuranT-47D (Breast)3.82 - 9.7[1]
1,2,3-Selenadiazole-based BenzofuranMCF-7 (Breast)2.6[1]
Benzofuran-2-carboxamideHCT-116 (Colon)0.87[1]
Benzofuran-2-carboxamideHeLa (Cervical)0.73[1]
Benzofuran-2-carboxamideA549 (Lung)0.57[1]
2-ArylbenzofuranSQ20B (Head and Neck)0.46[2]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. 2,3-Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of the inflammatory response.[7][14] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation. Furthermore, some derivatives have been shown to suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like CCL2.[14] The inhibition of the NF-κB signaling pathway, as discussed in the anticancer section, also contributes significantly to their anti-inflammatory effects.[11]

Quantitative Data Summary: Anti-inflammatory Activity

The anti-inflammatory efficacy of 2,3-dihydrobenzofuran derivatives has been quantified by measuring their ability to inhibit the production of key inflammatory mediators.

DerivativeAssayIC50 (µM)Reference
Fluorinated DihydrobenzofuranIL-6 Inhibition1.2 - 9.04[14]
Fluorinated DihydrobenzofuranCCL2 Inhibition1.5 - 19.3[14]
Fluorinated DihydrobenzofuranNitric Oxide (NO) Inhibition2.4 - 5.2[14]
Fluorinated DihydrobenzofuranProstaglandin E2 (PGE2) Inhibition1.1 - 20.5[14]
Aza-benzofuranNitric Oxide (NO) Inhibition16.5 - 17.3[7]
Piperazine/Benzofuran HybridNitric Oxide (NO) Inhibition52.23[11]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. 2,3-Dihydrobenzofuran derivatives have shown promise as neuroprotective agents, acting through multiple mechanisms to protect neurons from damage and death.

Mechanism of Action: A Multifaceted Approach to Neuroprotection

The neuroprotective effects of these compounds are linked to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease. Some derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques. By inhibiting these enzymes, these compounds can help to restore cholinergic function and reduce the amyloid burden in the brain. Furthermore, their antioxidant activity helps to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative diseases.

Quantitative Data Summary: Neuroprotective Activity

The neuroprotective potential of 2,3-dihydrobenzofuran derivatives has been demonstrated through their inhibitory activity against key enzymes in neurodegeneration.

Derivative ClassTargetIC50 (µg/mL)Reference
n-Butanol extract of a plant containing benzofuransAcetylcholinesterase (AChE)9.8
Ethyl acetate extract of a plant containing benzofuransAcetylcholinesterase (AChE)43.27

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and development of 2,3-dihydrobenzofuran derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

In_Vitro_Workflow Start Start: 2,3-Dihydrobenzofuran Derivative Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antioxidant Antioxidant Activity (DPPH Assay) Start->Antioxidant Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis Enzyme_Inhibition Target-based Enzyme Inhibition Assays (AChE, BACE1, COX) Cytotoxicity->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis (Western Blot for mTOR & NF-κB pathways) Apoptosis->Signaling_Pathway Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Enzyme_Inhibition->Data_Analysis Signaling_Pathway->Data_Analysis Antioxidant->Data_Analysis

Figure 3: General workflow for the in vitro evaluation of 2,3-dihydrobenzofuran derivatives.

1. Cell Viability Assessment (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml and incubate for 24 hours.

    • Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the 2,3-dihydrobenzofuran derivative for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

In Vivo Assays

1. Xenograft Tumor Model for Anticancer Efficacy:

  • Principle: This model involves the transplantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor activity of a test compound.

  • Procedure:

    • Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer the 2,3-dihydrobenzofuran derivative or vehicle control to the respective groups.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB, provide a strong rationale for their continued development. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The journey from a privileged scaffold to a clinically effective drug is challenging, but the compelling biological profile of 2,3-dihydrobenzofuran derivatives makes them a highly promising class of molecules for addressing unmet medical needs.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1. NIH. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. Available at: [Link]

  • Signaling from Akt to FRAP/TOR Targets both 4E-BP and S6K in Drosophila melanogaster. American Society for Microbiology. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]

  • Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH. Available at: [Link]

  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. PubMed. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

  • The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. Journal of Neuroscience. Available at: [Link]

  • S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer. PMC - NIH. Available at: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]

  • The role of S6K1 in ER-positive breast cancer. PMC - PubMed Central - NIH. Available at: [Link]

  • (A) Kinetics of IκBα degradation and increase in phosphorylation of p65... ResearchGate. Available at: [Link]

  • 4E-BP1 phosphorylation is mediated by the FRAP-p70s6k pathway and is independent of mitogen-activated protein kinase. PubMed. Available at: [Link]

  • S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer. PLOS ONE. Available at: [Link]

  • The IκBα degradation and the p65 phosphorylation in the cytoplasm and... ResearchGate. Available at: [Link]

  • Neuroprotection mediated by natural products and their chemical derivatives. PubMed. Available at: [Link]

  • Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. ResearchGate. Available at: [Link]

  • Distinct roles of the IκB kinase α and β subunits in liberating nuclear factor κB (NF-κB) from IκB and in phosphorylating the p65 subunit of NF-κB. Journal of Biological Chemistry. Available at: [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. ResearchGate. Available at: [Link]

Sources

Technical Guide: Elucidating the Mechanism of Action of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Target Engagement and Signal Transduction

Executive Summary

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride belongs to a class of compounds built upon the 2,3-dihydrobenzofuran scaffold, a "privileged structure" in medicinal chemistry known for its ability to interact with a diverse range of biological targets.[1][2][3] While direct pharmacological data for this specific molecule is not extensively published, its structural features strongly suggest a high probability of interaction with G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₁ₐ receptor. This guide provides a comprehensive framework for the complete mechanistic characterization of this compound, from initial target hypothesis to the elucidation of downstream signaling pathways. We will detail the requisite experimental protocols, the scientific rationale underpinning these methodologies, and the interpretation of resulting data, establishing a blueprint for the rigorous scientific validation required in drug development.

Introduction: The 2,3-Dihydrobenzofuran Scaffold and the Serotonergic System

The 2,3-dihydrobenzofuran moiety is a recurring motif in numerous pharmacologically active agents, demonstrating its versatility in presenting key pharmacophoric elements to complex protein targets.[1] Derivatives have been developed as cannabinoid receptor agonists, anti-inflammatory agents, and subtype-selective PPARα agonists.[2][3][4][5] A significant number of benzofuran analogues have been characterized as potent ligands for serotonin (5-HT) receptors.[6]

The serotonin system, with its 16 identified receptor subtypes, modulates a vast array of physiological and pathological processes, including mood, anxiety, and cognition.[7] The 5-HT₁ₐ receptor, a member of the Gi/o-coupled GPCR family, is a particularly important therapeutic target.[7] Located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in limbic areas like the hippocampus, its activation generally leads to neuronal hyperpolarization and a reduction in neuronal firing.[7][8][9]

Given the structural analogy of (2,3-Dihydrobenzofuran-5-yl)methanamine to known 5-HT ligands, this guide will proceed under the scientifically grounded hypothesis that its primary mechanism of action involves modulation of the 5-HT₁ₐ receptor. The following sections describe the rigorous process required to test this hypothesis and fully characterize the compound's pharmacological profile.

Core Mechanism of Action: A Hypothetical Framework

The primary mechanism of action for a ligand is defined by its binding affinity, selectivity, and its functional effect upon binding to the target receptor. For (2,3-Dihydrobenzofuran-5-yl)methanamine, we hypothesize agonism at the 5-HT₁ₐ receptor.

2.1. Primary Pharmacological Target: The 5-HT₁ₐ Receptor

The 5-HT₁ₐ receptor is coupled to inhibitory G-proteins (Gαi/o).[7][10] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

2.2. Downstream Signaling Pathways

Activation of the 5-HT₁ₐ receptor triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][10] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[7][10]

  • Modulation of Ion Channels: The Gβγ subunit complex can directly interact with ion channels. A key effect is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[8]

  • MAPK/ERK Pathway Activation: In certain cellular contexts, 5-HT₁ₐ receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a process implicated in neuroplasticity and cell survival.[7][8][9]

The following diagram illustrates the canonical 5-HT₁ₐ signaling cascade.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates ERK ERK Pathway Receptor->ERK Activates (Context-dependent) G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts GIRK GIRK Channel (K+) Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ Efflux Ligand (2,3-Dihydrobenzofuran-5-yl)methanamine (Agonist) Ligand->Receptor Binds G_alpha->AC Inhibits G_betagamma->GIRK Opens ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA K_ion K+ K_ion->GIRK

Figure 1: Canonical 5-HT₁ₐ Receptor Signaling Pathway.
Experimental Characterization: Protocols and Rationale

To validate the proposed mechanism, a series of standardized, robust assays must be performed. The trustworthiness of these protocols relies on the inclusion of appropriate controls and reference compounds.

3.1. Receptor Binding Assays

The initial step is to determine if the compound physically interacts with the 5-HT₁ₐ receptor and to quantify its affinity (Kᵢ) and selectivity. Radioligand binding assays are the gold standard for this purpose.[11][12]

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human 5-HT₁ₐ receptor.

  • Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of test compound that displaces 50% of the specific radioligand binding is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

  • Methodology:

    • Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the recombinant human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).[13] Protein concentration is quantified via a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable 5-HT₁ₐ radioligand (e.g., [³H]8-OH-DPAT) near its Kₑ value, and serially diluted concentrations of the test compound, (2,3-Dihydrobenzofuran-5-yl)methanamine HCl.[13]

    • Controls:

      • Total Binding: Receptor + Radioligand + Assay Buffer (no competitor).

      • Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known, unlabeled 5-HT₁ₐ ligand (e.g., 10 µM 5-HT).

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[12][13]

    • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membrane-bound radioligand.[13][14] Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Detection: After drying the filter plate, add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[13]

    • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

The following diagram outlines this experimental workflow.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand ([³H]8-OH-DPAT) - Test Compound Dilutions start->prep plate Plate Assay Components: Receptor + Radioligand + Test Compound/Controls prep->plate incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) plate->incubate filter Rapid Vacuum Filtration (GF/C Filter Plate) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filter Plate wash->dry scint Add Scintillation Cocktail dry->scint count Quantify Radioactivity (Scintillation Counter) scint->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

3.2. Functional Assays

Binding does not equate to function. Functional assays are critical to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

Protocol 2: cAMP Accumulation Assay

  • Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of the test compound by measuring its effect on cAMP levels.

  • Principle: Since the 5-HT₁ₐ receptor is Gαi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase stimulator like forskolin.[15][16] The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO). Seed cells in a 384-well plate and allow them to adhere.

    • Compound Addition: Treat the cells with serial dilutions of the test compound. Include a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) as a positive control.

    • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM, a concentration predetermined to produce ~80% of the maximal response) to all wells except the negative control.[17]

    • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP modulation.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[16][18] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[18]

    • Data Analysis: Plot the assay signal (which is inversely proportional to cAMP levels in many kits) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration producing 50% of the maximal effect) and the Eₘₐₓ (the maximal effect). The intrinsic activity is calculated relative to a full agonist.

Data Synthesis and Interpretation

The data from these assays provide a comprehensive profile of the compound's mechanism of action at its primary target.

4.1. Binding Affinity and Selectivity

The Kᵢ value from the binding assay quantifies the affinity of the compound for the 5-HT₁ₐ receptor. To assess selectivity, the binding assay protocol should be repeated for a panel of other relevant receptors (e.g., other 5-HT subtypes, adrenergic receptors, dopamine receptors). A compound is considered selective if its Kᵢ for the primary target is significantly lower (typically >100-fold) than for off-targets.

Table 1: Representative Binding Affinity Profile

Receptor Target Kᵢ (nM)
5-HT₁ₐ 5.2
5-HT₁ₑ > 1000
5-HT₂ₐ 850
5-HT₂C 1200
D₂ (Dopamine) > 5000
α₁ (Adrenergic) 2100

(Note: Data are hypothetical and for illustrative purposes.)

4.2. Functional Potency and Efficacy

The EC₅₀ value from the functional assay indicates the compound's potency in eliciting a cellular response. The Eₘₐₓ value, when compared to a reference full agonist, defines its efficacy. An Eₘₐₓ similar to the reference indicates a full agonist, while a significantly lower Eₘₐₓ suggests partial agonism.

Table 2: Representative Functional Activity Profile at the 5-HT₁ₐ Receptor

Compound EC₅₀ (nM) Intrinsic Activity (% of 8-OH-DPAT) Classification
8-OH-DPAT (Reference) 2.1 100% Full Agonist
(2,3-Dihydrobenzofuran-5-yl)methanamine 15.8 95% Full Agonist

(Note: Data are hypothetical and for illustrative purposes.)

Conclusion

The in-depth characterization of this compound's mechanism of action requires a systematic and hypothesis-driven approach. Based on its structural class, the 5-HT₁ₐ receptor represents a highly probable pharmacological target.[6] The definitive elucidation of its mechanism rests on rigorous experimental validation through quantitative radioligand binding assays to establish affinity and selectivity, and robust functional assays to determine its potency and efficacy as an agonist.[11][19] The protocols and scientific rationale detailed in this guide provide a self-validating framework for generating the precise, reliable data essential for advancing a compound in the drug development pipeline. This methodical approach ensures a thorough understanding of how the molecule interacts with its biological target to produce a physiological effect, forming the bedrock of its therapeutic potential.

References

  • Polter, A.M. and Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406-1412. [Link]

  • Vidal, R. and Larrondo, L.F. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 14, 23. [Link]

  • Albert, P.R. (2018). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]

  • de Oliveira, S.L., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]

  • Zhang, R. and Xie, X. (2012). GPCR-radioligand binding assays. PubMed, 929, 113-23. [Link]

  • Polter, A.M. and Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed, 22(10), 1406-12. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Manera, C., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PubMed Central. [Link]

  • Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Riemma, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 693-700. [Link]

  • Acton, J.J., et al. (2003). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 46(7), 1105-1108. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

  • PubChem. (n.d.). This compound. PubChem Database. [Link]

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem Database. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. PubMed. [Link]

  • Corrêa, M.F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology, 8, 825. [Link]

  • de Graaf, C., et al. (2011). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. [Link]

  • Herndon, J.L., et al. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]

  • Corrêa, M.F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. ResearchGate. [Link]

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

The benzofuran scaffold, a fusion of a benzene ring and a furan ring, is a cornerstone in the realm of heterocyclic chemistry and drug discovery.[1][2][3][4][5] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold" – a molecular framework that is repeatedly found to bind to diverse biological targets.[6] From the potent antiarrhythmic agent amiodarone to the anticancer drug candidate BNC105, benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][6][7] This inherent bioactivity has fueled a continuous and evolving effort within the synthetic chemistry community to develop novel and efficient methodologies for the construction of substituted benzofurans.[2][3][4][8] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for assembling this versatile heterocyclic system, with a focus on the underlying mechanistic principles and practical applications that are of paramount importance to researchers in the pharmaceutical sciences.

Strategic Approaches to Benzofuran Ring Construction

The synthesis of the benzofuran core can be broadly categorized into two main strategies: the formation of the heterocyclic furan ring onto a pre-existing benzene ring, or the concurrent construction of both rings. These strategies are realized through a variety of chemical transformations, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. This guide will explore the most robust and widely employed of these methodologies.

Intramolecular Cyclization Strategies: Forging the Furan Ring from Phenolic Precursors

Intramolecular cyclization represents one of the most common and versatile approaches to benzofuran synthesis. These methods typically involve the formation of a C-O or a C-C bond to close the furan ring, starting from appropriately substituted phenolic precursors.

A classic and straightforward approach involves the O-alkylation of a phenol with a reagent containing a latent carbonyl or a group that can be converted into one, followed by an intramolecular cyclization.

A prominent example is the reaction of a phenol with an α-haloketone, followed by a base-mediated or acid-catalyzed cyclization. The causality behind this widely used method lies in the facile formation of the key ether linkage, which then positions the reactive functionalities for the subsequent ring-closing event.

Experimental Protocol: Synthesis of 2-Arylbenzofurans from o-Halo-Benzylketones

This protocol describes a palladium-catalyzed intramolecular cyclization of an o-bromo-benzylketone to afford a 2-arylbenzofuran.[1]

Step 1: Synthesis of the o-Bromo-benzylketone Precursor

  • To a solution of 2-bromobenzyl bromide (1.0 eq) and the desired aryl ketone (1.1 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • After completion, filter the reaction mixture and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In a reaction vessel, combine the o-bromo-benzylketone (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (IPr) (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Add a high-boiling point solvent like o-xylene.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 100 °C until the reaction is complete.

  • Cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired 2-arylbenzofuran.

The intramolecular cyclization of o-alkynylphenols is a powerful and atom-economical method for synthesizing 2-substituted and 2,3-disubstituted benzofurans. This reaction can be promoted by a variety of catalysts, including transition metals like palladium, gold, and copper, as well as by strong bases or acids.[1][9] The choice of catalyst is crucial as it dictates the regioselectivity of the cyclization (5-endo-dig vs. 6-exo-dig).

  • Gold and Platinum Catalysis: These soft Lewis acids activate the alkyne towards nucleophilic attack by the phenolic oxygen, typically leading to a 5-endo-dig cyclization.

  • Palladium Catalysis: Palladium catalysts can operate through various mechanisms, including oxidative addition and carbopalladation, to afford a diverse range of substituted benzofurans.

  • Copper Catalysis: Copper salts, often in the presence of a base, can promote the cyclization of o-alkynylphenols, providing a cost-effective alternative to precious metal catalysts.[1]

Diagram: Catalytic Cycle of Gold-Catalyzed Cyclization of o-Alkynylphenols

Gold_Catalyzed_Cyclization cluster_0 Catalytic Cycle o-Alkynylphenol o-Alkynylphenol Pi-Complex Pi-Complex o-Alkynylphenol->Pi-Complex Coordination Gold_Catalyst Gold_Catalyst Gold_Catalyst->Pi-Complex Oxonium_Intermediate Oxonium_Intermediate Pi-Complex->Oxonium_Intermediate 5-endo-dig cyclization Protodeauration Protodeauration Oxonium_Intermediate->Protodeauration Protonolysis Protodeauration->Gold_Catalyst Regeneration Benzofuran Benzofuran Protodeauration->Benzofuran

Caption: Gold-catalyzed 5-endo-dig cyclization of an o-alkynylphenol.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

In recent decades, transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the construction of complex derivatives with high efficiency and selectivity.[2][4][8][10] These methods often involve the formation of multiple C-C and C-O bonds in a single operation.

Palladium catalysis is particularly prominent in the synthesis of benzofurans.[1] Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are highly desirable for their efficiency.

One such powerful strategy involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids to synthesize 2-aroyl benzofurans.[11] This approach showcases the ability of palladium to mediate both a nucleophilic addition and a subsequent intramolecular cyclization.

Another notable palladium-catalyzed method is the reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a tandem Heck reaction followed by an oxidative cyclization.[1]

Copper-based catalysts offer a more economical alternative to palladium for certain transformations.[8][10] One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper catalyst have been developed to afford amino-substituted benzofurans.[8][10] These multi-component reactions are highly efficient in building molecular complexity from simple starting materials.

A combination of palladium and copper catalysis is often employed in Sonogashira coupling reactions between terminal alkynes and iodophenols, which, upon intramolecular cyclization, yield benzofuran derivatives.[8][10]

Table: Comparison of Catalytic Methods for Benzofuran Synthesis

Catalytic SystemKey Reaction TypeStarting MaterialsAdvantagesDisadvantages
Palladium Heck Reaction/Oxidative Cyclization2-Hydroxystyrenes, IodobenzenesHigh efficiency, good functional group tolerance.[1]Cost of palladium, potential for catalyst poisoning.
Palladium/Copper Sonogashira Coupling/Cyclizationo-Iodophenols, Terminal AlkynesAccess to a wide range of 2-substituted benzofurans.[8][10]Requires careful control of reaction conditions to avoid side reactions.
Gold Intramolecular Hydroalkoxylationo-AlkynylphenolsHigh regioselectivity for 5-endo-dig cyclization, mild reaction conditions.[1]Cost of gold catalysts.
Copper Multi-component Reactiono-Hydroxy Aldehydes, Amines, AlkynesHigh atom economy, rapid construction of complex molecules.[8][10]Substrate scope can be limited.
Rhodium Arylation/CyclizationPropargyl Alcohols, Arylboronic AcidsChemodivergent synthesis of benzofuran skeletons.[8]Catalyst sensitivity.
Ruthenium C-H Alkenylation/Annulationm-Hydroxybenzoic Acids, AlkynesUtilizes readily available starting materials.[10]May require specific directing groups.
Metal-Free Synthetic Approaches

While transition metal catalysis is powerful, the development of metal-free synthetic routes is an area of growing interest due to concerns about cost and metal contamination in pharmaceutical products.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), can mediate the oxidative cyclization of o-hydroxystilbenes to afford 2-arylbenzofurans.[1][9][12] This method provides a convenient metal-free alternative to palladium-catalyzed routes.

Diagram: Iodine(III)-Mediated Oxidative Cyclization

Iodine_Mediated_Cyclization o-Hydroxystilbene o-Hydroxystilbene Intermediate_Complex Intermediate_Complex o-Hydroxystilbene->Intermediate_Complex Iodine_Reagent PhI(OAc)₂ Iodine_Reagent->Intermediate_Complex Oxidative_Cyclization Oxidative_Cyclization Intermediate_Complex->Oxidative_Cyclization Intramolecular Attack Reductive_Elimination Reductive_Elimination Oxidative_Cyclization->Reductive_Elimination 2-Arylbenzofuran 2-Arylbenzofuran Reductive_Elimination->2-Arylbenzofuran

Caption: Oxidative cyclization of an o-hydroxystilbene using a hypervalent iodine reagent.

In some cases, a strong base is sufficient to promote the intramolecular cyclization of suitably functionalized precursors. For example, the potassium t-butoxide-promoted intramolecular cyclization of o-bromobenzylketones provides a transition-metal-free route to substituted benzofurans.[13] This method is particularly attractive for its simplicity and the ready availability of the reagents.

Conclusion and Future Perspectives

The synthesis of substituted benzofurans is a mature yet continually evolving field of organic chemistry. While classical methods remain valuable, the development of novel catalytic systems, particularly those based on abundant and non-toxic metals, will continue to be a major focus. The increasing demand for sustainable and efficient chemical processes will also drive the development of more one-pot and tandem reaction sequences. As our understanding of the biological roles of benzofuran derivatives deepens, the need for synthetic methods that allow for precise control over substitution patterns and stereochemistry will become even more critical. The strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the rich and diverse chemistry of this important heterocyclic scaffold.

References

  • Capriati, V., & Ciappa, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4475. [Link]

  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Tang, Z., et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Chinese Journal of Chemistry, 39(6), 1545-1558. [Link]

  • Li, P., et al. (2015). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 13(3), 786-790. [Link]

  • Various Authors. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Various Publishers. [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Various Authors. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zhang, X., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron, 116, 132815. [Link]

  • Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. [Link]

  • Gellis, A., et al. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Current Medicinal Chemistry, 20(8), 987-1007. [Link]

  • Various Authors. (2014). Biological and Medicinal Significance of Benzofuran. ResearchGate. [Link]

Sources

Novel Synthetic Routes to (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2] The inherent value of this scaffold necessitates the development of efficient, scalable, and innovative synthetic strategies. This guide provides an in-depth analysis of novel synthetic methodologies, moving beyond classical approaches to explore modern catalytic systems and strategic functional group transformations. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis begins with deconstruction. Our target molecule can be disconnected in several strategic ways, primarily revolving around the formation of the C5-methanamine bond and the construction of the dihydrobenzofuran core. This analysis reveals three primary synthons and their corresponding synthetic precursors, which form the basis of our strategic routes.

G cluster_precursors Key Precursor Intermediates target (2,3-Dihydrobenzofuran-5-yl)methanamine HCl disconnection1 Final HCl Salt Formation target->disconnection1 intermediate1 (2,3-Dihydrobenzofuran-5-yl)methanamine (Free Base) precursor1 2,3-Dihydrobenzofuran-5-carbaldehyde intermediate1->precursor1 Reductive Amination precursor2 2,3-Dihydrobenzofuran-5-carbonitrile intermediate1->precursor2 Nitrile Reduction disconnection1->intermediate1 precursor3 5-Substituted Benzofuran precursor2->precursor3 Hydrogenation & Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Route I: Reductive Amination of 2,3-Dihydrobenzofuran-5-carbaldehyde

This strategy is arguably one of the most direct and atom-economical approaches. It hinges on the successful synthesis of the key aldehyde intermediate, followed by its conversion to the primary amine.

Synthesis of the Aldehyde Intermediate

2,3-Dihydrobenzofuran-5-carbaldehyde can be prepared through various methods, including the formylation of 2,3-dihydrobenzofuran. A reliable laboratory-scale synthesis involves the bromination of the aldehyde followed by workup, demonstrating a straightforward functional group transformation.[3]

The Reductive Amination Step

Reductive amination is a cornerstone of modern amine synthesis, offering high selectivity and milder conditions compared to older methods like reduction of oximes.[4] The process involves the in situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine.

Causality of Experimental Choices:

  • Nitrogen Source: Aqueous ammonia is a readily available and effective nitrogen source. For more sensitive substrates, ammonium acetate or formate can be used.

  • Reducing Agent: Sodium borohydride is a cost-effective and mild reducing agent suitable for this transformation. For industrial scale-up, catalytic hydrogenation over catalysts like Raney Nickel offers advantages in terms of cost and waste reduction.[5]

  • Catalyst: In catalytic transfer hydrogenation, iridium complexes have shown high efficacy in directly converting ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source.[4]

G start 2,3-Dihydrobenzofuran-5-carbaldehyde reagents + NH3 (Ammonia) start->reagents imine Imine Intermediate (in situ) reagents->imine Imine Formation (-H2O) reduction [Reduction] imine->reduction product (2,3-Dihydrobenzofuran-5-yl)methanamine reduction->product e.g., NaBH4 or H2/Catalyst

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol (10 volumes), add ammonium acetate (5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture with 4M NaOH to pH >10 and extract with dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.

Route II: Reduction of 2,3-Dihydrobenzofuran-5-carbonitrile

This pathway leverages another stable and accessible intermediate, the 5-cyano derivative. The core challenge lies in the efficient and clean reduction of the nitrile group to a primary amine without affecting the dihydrobenzofuran ring.

Synthesis of the Nitrile Intermediate

The nitrile intermediate is a key component in several reported syntheses of Vilazodone.[6][7] It can be prepared from precursors like 5-bromo-2,3-dihydrobenzofuran via cyanation or through more complex multi-step sequences starting from simpler aromatic compounds.

Nitrile Reduction Methodologies

The choice of reducing agent is critical to ensure high yield and purity.

Reducing SystemCausality & Key InsightsTypical Yield
H₂ / Raney Nickel A classic, cost-effective method for industrial applications. Requires high pressure and temperature. The catalyst can sometimes lead to side reactions if not used carefully.[8]85-95%
LiAlH₄ (LAH) A powerful, non-catalytic reducing agent effective at laboratory scale. Requires strictly anhydrous conditions and careful quenching. Offers excellent yields for clean substrates.>90%
NaBH₄ / CoCl₂ A milder and safer alternative to LAH. The cobalt (II) chloride acts as a co-reagent to enhance the reducing power of sodium borohydride, enabling nitrile reduction.80-90%
Experimental Protocol: Nitrile Reduction via Catalytic Hydrogenation
  • Catalyst Preparation: In a high-pressure autoclave, add 2,3-dihydrobenzofuran-5-carbonitrile (1.0 eq) and wet Raney Nickel (10% w/w) to a solution of ethanolic ammonia.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. The uptake of hydrogen is monitored.

  • Completion & Workup: Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further by distillation or crystallization of its salt.

Route III: Selective Hydrogenation of a Benzofuran Precursor

This approach represents a more novel strategy, leveraging recent advances in catalysis to selectively reduce the furan ring of a benzofuran derivative while preserving other functionalities.[9][10] This allows for the installation of the C5-sidechain on the aromatic benzofuran core first, followed by the crucial ring saturation step.

Causality of Catalyst Choice:

  • Ruthenium Nanoparticles: Ru-based catalysts, particularly when immobilized on supported ionic liquid phases (SILPs), have demonstrated high activity and selectivity for the hydrogenation of benzofuran derivatives.[11] The Lewis acidic nature of the support can enhance catalyst performance.

  • Rhodium & Iridium Complexes: Chiral Rhodium and Iridium complexes can achieve highly enantioselective hydrogenation, which is critical if stereocenters are present or desired in the dihydrobenzofuran core.[10][12] Bimetallic systems, such as Pd^Ru/C, can exhibit synergistic effects, enhancing activity at lower temperatures.[13]

G start 5-Cyanobenzofuran step1 Selective Hydrogenation start->step1 H₂ / Catalyst (e.g., Ru@SILP) intermediate 2,3-Dihydrobenzofuran-5-carbonitrile step1->intermediate step2 Nitrile Reduction intermediate->step2 (See Route II) product (2,3-Dihydrobenzofuran-5-yl)methanamine step2->product

Caption: Synthesis via selective hydrogenation of a benzofuran.

This route offers strategic flexibility, allowing chemists to leverage the diverse chemistry of benzofurans before committing to the dihydrobenzofuran scaffold.

Final Step: Hydrochloride Salt Formation

For pharmaceutical applications, converting the free base amine to a stable, crystalline hydrochloride salt is essential for purification, handling, and formulation.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified (2,3-Dihydrobenzofuran-5-yl)methanamine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: To this solution, slowly add a solution of HCl in isopropanol or diethyl ether (1.05 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry under vacuum to a constant weight to yield the final this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute I (Reductive Amination)Route II (Nitrile Reduction)Route III (Benzofuran Hydrogenation)
Key Intermediate AldehydeNitrile5-Substituted Benzofuran
Number of Steps Short & ConvergentModeratePotentially Longer (Linear)
Key Transformation C=O to CH-NH₂C≡N to CH₂-NH₂C=C to C-C (Heterocycle)
Scalability Good, especially with catalytic methodsExcellent, particularly H₂/Raney NiCatalyst cost/availability may be a factor
Reagent Hazards NaCNBH₃ is toxic; catalytic H₂ requires pressureLAH is pyrophoric; H₂ requires pressureHigh-pressure hydrogenation
Overall Yield Generally highGenerally highDependent on both hydrogenation and reduction steps

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern methods offering substantial improvements in efficiency, safety, and selectivity. The choice between reductive amination of the aldehyde and reduction of the nitrile often comes down to the availability of starting materials and the desired scale of production.

Looking forward, the development of novel transition-metal-free synthetic protocols and flow chemistry applications will likely define the next generation of syntheses for this important intermediate.[14] Strategies involving C-H activation to directly functionalize the dihydrobenzofuran core could further shorten synthetic sequences, representing an exciting frontier in the field.[15][16] The continued pursuit of highly efficient and sustainable catalytic systems remains a paramount goal for both academic and industrial researchers.

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020). ACS Catalysis. [Link][11]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). PMC - NIH. [Link][9]

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024). ACS Catalysis. [Link][13]

  • Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. (n.d.). ResearchGate. [Link][12]

  • Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. (2015). PubMed. [Link][10]

  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. [Link][1]

  • Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link][15]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. [Link][16]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC - NIH. [Link][14]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). ResearchGate. [Link][2]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. (n.d.). PMC - NIH. [Link][17]

  • Vilazodone intermediate preparation method. (n.d.). Google Patents. [6]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. [Link][7]

  • Synthesis of 2,3-dihydro-5-benzofuranamine. (n.d.). PrepChem.com. [Link][8]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents. [5]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link][4]

Sources

A Technical Guide to the Exploration of Novel Derivatives from (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and topographical features make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have shown promise as anti-inflammatory, anticancer, and neuroprotective agents, among other applications.[3][4] This guide focuses on a particularly valuable building block, (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, and explores scientifically robust pathways for the synthesis of novel derivatives. By leveraging the reactive primary amine, a diverse chemical space can be accessed, offering significant opportunities for drug discovery and development programs.

This document serves as a technical deep-dive for researchers, providing not just protocols, but the underlying strategic thinking behind the synthetic choices, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.

Core Moiety and Strategic Derivatization Points

The starting material, this compound, offers a primary amine as a versatile handle for a multitude of chemical transformations. The key to unlocking its potential lies in the systematic exploration of derivatives through common yet powerful reactions. This guide will detail four primary avenues of derivatization: N-acylation, reductive amination, urea/thiourea formation, and sulfonamide synthesis.

Derivatization_Strategies cluster_core Core Scaffold cluster_derivatives Derivative Classes Core (2,3-Dihydrobenzofuran-5-yl)methanamine Amides N-Acyl Derivatives Core->Amides N-Acylation Amines N-Alkyl Derivatives (Secondary/Tertiary Amines) Core->Amines Reductive Amination Ureas Urea/Thiourea Derivatives Core->Ureas Urea/Thiourea Formation Sulfonamides Sulfonamide Derivatives Core->Sulfonamides Sulfonamide Synthesis

Caption: Key derivatization pathways from the core scaffold.

I. Synthesis of N-Acyl Derivatives: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functionalities that can modulate a compound's physicochemical properties and biological activity.

Scientific Rationale

Direct acylation of the primary amine of (2,3-Dihydrobenzofuran-5-yl)methanamine with acyl chlorides or carboxylic acids provides a straightforward route to amide derivatives. The choice of coupling agent in the case of carboxylic acids is critical for ensuring high yield and purity. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their efficiency and mild reaction conditions, minimizing side reactions. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing in the acylation.

Experimental Protocol: N-Acylation using Acyl Chlorides

This protocol is a robust and generally high-yielding method for the synthesis of amides.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (2.2 eq) and stir at room temperature for 10 minutes to liberate the free amine.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Acylation using Carboxylic Acids and HATU

This method is ideal for coupling carboxylic acids, especially those that are sensitive or sterically hindered.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous Dimethylformamide (DMF). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) and DIPEA (1.2 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reagent/ConditionN-Acylation with Acyl ChlorideN-Acylation with Carboxylic Acid (HATU)
Amine Salt (2,3-Dihydrobenzofuran-5-yl)methanamine HCl(2,3-Dihydrobenzofuran-5-yl)methanamine HCl
Acylating Agent Acyl ChlorideCarboxylic Acid
Coupling Agent NoneHATU
Base TriethylamineDIPEA
Solvent DCMDMF
Temperature 0 °C to RTRT
Typical Reaction Time 2-4 hours4-12 hours

II. Synthesis of N-Alkyl Derivatives: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines, avoiding the over-alkylation issues often encountered with direct alkylation.[5][6][7][8][9]

Scientific Rationale

This one-pot reaction involves the initial formation of an imine between the primary amine of our scaffold and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild and chemoselective, reducing the iminium ion much faster than the starting carbonyl compound.[7][9] Acetic acid is often added to catalyze imine formation.

Reductive_Amination_Workflow Start (2,3-Dihydrobenzofuran-5-yl)methanamine + Aldehyde/Ketone Imine Imine/Iminium Ion Formation (AcOH catalyst) Start->Imine Reduction In situ Reduction (NaBH(OAc)3) Imine->Reduction Product N-Alkyl Derivative (Secondary Amine) Reduction->Product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination
  • Preparation: To a stirred suspension of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

III. Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, often leading to enhanced target binding.[10]

Scientific Rationale

The most common method for synthesizing ureas is the reaction of an amine with an isocyanate.[11][12] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. Thioureas can be synthesized in a similar manner using isothiocyanates. The reaction is driven by the high electrophilicity of the central carbon atom of the isocyanate/isothiocyanate group.

Experimental Protocol: Urea/Thiourea Synthesis
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF, and add triethylamine (2.2 eq) to generate the free amine in situ.

  • Reaction: Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Monitoring: Stir the reaction for 1-3 hours. The product often precipitates out of the solution. Monitor by TLC.

  • Work-up: If a precipitate has formed, collect the product by filtration and wash with the reaction solvent. If no precipitate forms, concentrate the reaction mixture.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Derivative TypeElectrophileSolventTemperatureTypical Reaction Time
Urea IsocyanateDCM or THFRT1-3 hours
Thiourea IsothiocyanateDCM or THFRT1-3 hours

IV. Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key feature in many clinically used drugs, known for its chemical stability and ability to participate in strong hydrogen bonding interactions.[1][13][14]

Scientific Rationale

Sulfonamides are readily prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[15][16] Pyridine is a common choice as it acts as both the base and a solvent. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Sulfonamide Synthesis
  • Preparation: Dissolve this compound (1.0 eq) in pyridine.

  • Reaction: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1N HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Sulfonamide_Synthesis_Mechanism Amine (2,3-Dihydrobenzofuran-5-yl)methanamine (Free Base) Intermediate Nucleophilic Attack Amine->Intermediate Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Intermediate Product Sulfonamide Derivative Intermediate->Product Elimination of HCl (Base assisted)

Caption: General mechanism for sulfonamide synthesis.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the generation of diverse libraries of novel compounds. The synthetic pathways outlined in this guide—N-acylation, reductive amination, urea/thiourea formation, and sulfonamide synthesis—provide a robust and reliable framework for exploring the chemical space around this privileged scaffold. Each of these transformations allows for the introduction of a wide range of substituents, enabling the fine-tuning of steric, electronic, and physicochemical properties. This systematic approach to derivatization is a powerful strategy in modern drug discovery, facilitating the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • European Patent Office. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.
  • Google Patents. 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. US4163794A.
  • Google Patents. 2,3-dihydrobenzofurans, process for their preparation and pharmaceutical compositions containing them. EP0036773B1.
  • Google Patents.
  • Google Patents.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal Name, Volume(Issue), pages.
  • Google Patents.
  • Jakubke, H.-D. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Caddick, S., et al. The Synthesis of Functionalised Sulfonamides. University College London.
  • National Institutes of Health. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • PubChem. Benzofuran derivatives, process for their preparation and intermediates thereof. Patent US-7709505-B2. [Link]

  • Phukan, K. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES USING POTTER'S CLAY AS A REUSABLE CATALYST. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8).
  • Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • National Institutes of Health. Special Issue: Sulfonamides. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Patel, T., et al. (2023, May 20). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996, May 1). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021, July). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244.
  • BenchChem. Protocol for N-acylation of (2-Methyloxazol-4-YL)
  • Amerigo Scientific. 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine. [Link]

  • Ohemeng, K. A., Appollina, M. A., Nguyen, V. N., Schwender, C. F., Singer, M., Steber, M., Ansell, J., Argentieri, D., & Hageman, W. (1994, October 14). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 37(21), 3663-3667.
  • Kundu, N. G., & Schmitz, S. A. (1982, August). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938.

Sources

Introduction: Targeting the cGMP Pathway with Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Modulating cGMP Signaling

In the landscape of contemporary drug discovery, the modulation of cyclic nucleotide signaling pathways continues to be a focal point for therapeutic intervention across a spectrum of diseases. Among these, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in regulating diverse physiological processes, including synaptic plasticity, inflammation, and vascular tone. Phosphodiesterase 9A (PDE9A) is a key enzyme that specifically hydrolyzes cGMP, thereby acting as a crucial negative regulator of this signaling cascade.

This technical guide provides a comprehensive overview of PF-04447943, a potent and highly selective inhibitor of PDE9A. While the initial inquiry referenced CAS number 635309-62-5, which is associated with (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, a chemical intermediate, the pharmacologically active compound of interest for researchers in drug development is PF-04447943. This document will delve into the physicochemical properties, mechanism of action, therapeutic potential, and preclinical data of PF-04447943, offering valuable insights for scientists and drug development professionals.

Physicochemical Properties of PF-04447943

PF-04447943 is a pyrazolo[3,4-d]pyrimidin-4-one derivative with favorable drug-like properties, including brain permeability.[1] Its key physicochemical characteristics are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[2][3]
CAS Number 1082744-20-4 (primary), 443292-41-9 (related)[1][3][4]
Molecular Formula C₂₀H₂₅N₇O₂[1]
Molecular Weight 395.46 g/mol [1][4]
Appearance Off-white solid[3]
Solubility Soluble in DMSO[3][4]
Storage -20°C, protect from light[3]

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its pharmacological effects through the potent and selective inhibition of PDE9A.[5] This enzyme is responsible for the specific degradation of cGMP. By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels in various tissues, including the brain.[1][2] This enhancement of cGMP signaling has profound effects on downstream cellular processes.

The selectivity of PF-04447943 is a critical aspect of its therapeutic potential. It displays high selectivity for PDE9A over other phosphodiesterase families, minimizing off-target effects.[1][4] For instance, the IC50 value for PDE9A is reported to be as low as 8.3 nM, while for PDE1C it is 1394 nM.[2]

PDE9A_Inhibition cluster_upstream Upstream Signaling cluster_core Core Mechanism cluster_downstream Downstream Effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates GTP GTP PDE9A PDE9A cGMP->PDE9A substrate PKG Protein Kinase G (PKG) cGMP->PKG activates FiveGMP 5'-GMP PDE9A->FiveGMP hydrolyzes to PF04447943 PF-04447943 PF04447943->PDE9A inhibits CellularResponse Cellular Responses (e.g., Synaptic Plasticity, Anti-inflammation) PKG->CellularResponse leads to NOR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Training cluster_testing Testing & Analysis Acclimation Acclimation & Handling Habituation Habituation to NOR Arena Acclimation->Habituation Dosing Administer PF-04447943 or Vehicle Habituation->Dosing Induction Administer Scopolamine or Saline Dosing->Induction 30 min later Training Training: Two Identical Objects Induction->Training 30 min later Testing Testing (24h later): Familiar & Novel Object Training->Testing 24h retention interval Analysis Data Analysis: Discrimination Index Testing->Analysis

Caption: Workflow for a Novel Object Recognition (NOR) experiment.

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor with significant therapeutic potential across a range of disorders, including cognitive impairments, sickle cell disease, and inflammatory conditions. Its ability to specifically target the cGMP signaling pathway provides a precise mechanism for therapeutic intervention. The extensive preclinical data, coupled with favorable pharmacokinetic properties and tolerability in clinical trials, underscore the importance of PF-04447943 as a valuable tool for researchers and a promising candidate for further drug development.

References

  • Zhang, L., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Immunology, 12, 739670. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran in Neuropharmacology

The 2,3-dihydrobenzofuran motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This structural versatility has led to its incorporation into a multitude of biologically active compounds, with applications ranging from oncology to anti-inflammatory and neuro-therapeutics.[3][4][5] The inherent rigidity and three-dimensional nature of the dihydrobenzofuran core provide a fixed orientation for appended pharmacophoric groups, facilitating specific interactions with protein targets.

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, the subject of this guide, is a derivative that positions a primary aminomethyl group at the 5-position of this privileged scaffold. This specific substitution pattern is of significant interest in neuropharmacology due to its structural resemblance to endogenous monoamine neurotransmitters such as serotonin and dopamine. This structural analogy strongly suggests that this compound is a candidate for interaction with key proteins of the monoaminergic system, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and metabolic enzymes like monoamine oxidases (MAOs).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the potential applications of this compound and details robust, validated protocols for its characterization within a medicinal chemistry framework.

Predicted Biological Targets and Rationale for Investigation

Based on its chemical structure, this compound is hypothesized to modulate the activity of the following key targets within the central nervous system:

  • Serotonin (5-HT) Receptors: The overall structure shares features with known serotonin receptor ligands. For instance, derivatives of 2,3-dihydrobenzofuran have been designed as selective 5-HT2C receptor agonists.[6] The aminomethyl side chain can mimic the ethylamine of serotonin, potentially enabling interaction with various 5-HT receptor subtypes.

  • Monoamine Transporters (SERT, DAT, NET): The primary amine is a common feature in substrates and inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft.

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. The aminomethyl moiety could serve as a substrate or an inhibitor for MAO-A or MAO-B, which are important targets in the treatment of depression and neurodegenerative diseases.[1][3]

The following sections provide detailed protocols to systematically evaluate the activity of this compound at these primary targets.

PART 1: Monoamine Oxidase (MAO) Inhibition Assays

The initial characterization of this compound should involve assessing its potential to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B. A fluorometric assay is a sensitive and high-throughput compatible method for determining the inhibitory potency (IC50) of the compound.

Principle of the Fluorometric MAO Inhibition Assay

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of the test compound indicates inhibition.[3]

MAO_Inhibition_Assay Substrate Monoamine Substrate MAO MAO-A or MAO-B Substrate->MAO + O₂ + H₂O H2O2 H₂O₂ MAO->H2O2 produces HRP HRP H2O2->HRP Probe Fluorogenic Probe (e.g., Amplex® Red) Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product catalyzes oxidation Inhibitor (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride Inhibitor->MAO inhibits Receptor_Binding_Assay cluster_0 Competition for Binding Site cluster_1 Measurement Receptor 5-HT Receptor (on cell membrane) Filtration Rapid Filtration Receptor->Filtration separation of bound from free ligand Radioligand Radiolabeled Ligand ([³H]-Ligand) Radioligand->Receptor binds Test_Compound (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride Test_Compound->Receptor competes with Counting Scintillation Counting Filtration->Counting quantifies bound radioligand

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for 5-HT Receptor Binding Assay (Example: 5-HT2A)

Materials and Reagents:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • [³H]-Ketanserin (radioligand for 5-HT2A)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound

  • Mianserin or another high-affinity 5-HT2A antagonist (for determining non-specific binding)

  • GF/B glass fiber filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound in Binding Buffer. Dilute the radioligand and cell membranes to their optimal concentrations in ice-cold Binding Buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Binding Buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [³H]-Ketanserin (at a concentration close to its Kd, e.g., 1-2 nM).

    • 100 µL of the membrane preparation (containing 5-15 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to reach equilibrium. [7]4. Filtration: Terminate the binding reaction by rapid filtration through the PEI-presoaked GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand. [7]5. Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of Mianserin) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the competition curve using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]

PART 3: Monoamine Transporter Uptake Inhibition Assay

Functional assessment of the compound's effect on monoamine transporters is crucial. A fluorescence-based uptake assay offers a non-radioactive, high-throughput alternative to traditional [³H]-substrate uptake assays.

Principle of the Fluorescent Transporter Uptake Assay

This assay utilizes a fluorescent substrate that is a mimic of monoamine neurotransmitters. [9]This substrate is transported into cells expressing DAT, NET, or SERT, leading to an accumulation of fluorescence inside the cells. A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, allowing for a no-wash, real-time measurement of uptake. Inhibition of the transporter by the test compound results in a decreased rate of intracellular fluorescence accumulation.

Detailed Protocol for Transporter Uptake Inhibition Assay

Materials and Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the poly-D-lysine coated plates and grow overnight to form a confluent monolayer. [10]2. Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer.

  • Assay Execution:

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add the diluted test compound or control solutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye working solution according to the kit manufacturer's instructions.

    • Add the working solution to all wells to initiate the uptake.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic measurements (Excitation/Emission wavelengths as per kit specifications). Record the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. [11]5. Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence curve) for each well.

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

ParameterDescriptionTypical ValueReference
Cell Lines HEK293 expressing hSERT, hDAT, or hNETCommercially available[9]
Assay Kit Fluorescent substrate/masking dyeCommercially available[11]
Positive Controls Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET)IC50 values in nM to low µM range[12]
Plate Format 96- or 384-well black, clear-bottomN/A[9]
Detection Kinetic fluorescence, bottom-readN/A[10]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its activity at monoamine oxidases, serotonin receptors, and monoamine transporters, researchers can elucidate its mechanism of action and identify its primary molecular targets. The data generated from these assays will be instrumental in guiding further structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately determining the therapeutic potential of this promising chemical scaffold. Subsequent investigations could involve more extensive receptor profiling, in vivo pharmacokinetic and pharmacodynamic studies, and assessment in relevant animal models of neurological or psychiatric disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Mathew, B., & et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Cheng, J., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Tetrahedron Letters, 56(23), 3420-3422. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Tavoulari, S., et al. (2011). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Biochemical Society Transactions, 39(3), 855-860.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 119-133. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-272. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

Sources

In vitro assay development using (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of a High-Throughput Fluorometric In Vitro Assay to Profile (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride as a Monoamine Oxidase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction: The Rationale for Targeting Monoamine Oxidase

Monoamine oxidases (MAO) are a family of flavin-containing enzymes critical to the metabolism of monoamine neurotransmitters in the central nervous system and peripheral tissues.[1] Localized on the outer mitochondrial membrane, two isoforms, MAO-A and MAO-B, exhibit distinct yet overlapping substrate specificities and inhibitor sensitivities.[2] Their primary role involves the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby regulating their levels and preventing neurotoxicity from excessive accumulation.

Due to their central role in neurochemistry, MAOs are significant therapeutic targets. Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are established therapies for managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][2] The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent and selective inhibitory activity against MAO isoforms.[3][4]

This application note provides a comprehensive, field-proven protocol for the development and execution of a robust, high-throughput fluorometric assay to characterize the inhibitory potential of novel compounds. We will use this compound as a representative test compound to illustrate the workflow from initial screening to IC₅₀ determination against both MAO-A and MAO-B. The assay's design is predicated on providing a self-validating system through the integrated use of specific controls and clear data analysis pathways.

Principle of the Assay: A Fluorometric Approach to Quantifying MAO Activity

The causality behind selecting this specific assay lies in its sensitivity, specificity, and adaptability to a high-throughput format. The protocol employs kynuramine, a non-fluorescent substrate that is metabolized by both MAO-A and MAO-B.[5][6] The enzymatic reaction proceeds in two stages: first, MAO catalyzes the oxidative deamination of kynuramine to an unstable aldehyde intermediate. This intermediate then undergoes a rapid, spontaneous intramolecular cyclization to form 4-hydroxyquinoline, a highly fluorescent product.[6][7]

The rate of increase in fluorescence intensity is directly proportional to the MAO enzyme's activity.[7] This allows for a continuous, real-time measurement of the reaction, which is ideal for kinetic studies and inhibitor screening. By measuring the reduction in the rate of fluorescence generation in the presence of a test compound, we can precisely quantify its inhibitory potency.

G cluster_reaction MAO-Catalyzed Reaction cluster_inhibition Inhibition Mechanism Kynuramine Kynuramine (Non-Fluorescent Substrate) Intermediate Unstable Aldehyde Intermediate Kynuramine->Intermediate MAO-A or MAO-B (Oxidative Deamination) Product 4-Hydroxyquinoline (Fluorescent Product) Intermediate->Product Spontaneous Cyclization Test_Compound (2,3-Dihydrobenzofuran-5-yl)methanamine HCl (Test Inhibitor) MAO MAO Enzyme Test_Compound->MAO Binds and Inhibits

Figure 1: Kynuramine Metabolism by MAO Enzymes.

Materials and Reagents

  • Test Compound: this compound (CAS: 635309-62-5)

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect or mammalian expression systems)

  • Substrate: Kynuramine dihydrochloride[7]

  • Reference Inhibitors:

    • Clorgyline (Selective MAO-A inhibitor)[8]

    • Selegiline or Pargyline (Selective MAO-B inhibitor)[7][8]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO), biotechnology grade

  • Hardware:

    • 96-well or 384-well black, flat-bottom microplates (for fluorescence)[9]

    • Fluorescence microplate reader with excitation/emission filters for ~310-340 nm and ~380-400 nm, respectively (Note: optimal wavelengths for 4-hydroxyquinoline may vary slightly by instrument; Ex/Em of 320/390 nm is a good starting point).

    • Multichannel pipettes and/or automated liquid handling system.

    • Incubator or temperature-controlled plate reader set to 37°C.

Detailed Protocols

Reagent Preparation

The accuracy of this assay is contingent on precise reagent preparation. Prepare all solutions fresh on the day of the experiment or store as validated aliquots.

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Filter sterilize and store at 4°C.

  • Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B enzymes in cold Assay Buffer. The optimal final concentration must be determined empirically through an enzyme titration experiment to ensure a linear reaction rate for at least 30-60 minutes. A typical starting point is 5-10 µg/mL.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Kynuramine dihydrochloride in Assay Buffer. Protect from light and store on ice.

  • Compound & Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound (this compound) and reference inhibitors (Clorgyline, Selegiline) in 100% DMSO.

Experimental Workflow: IC₅₀ Determination

This workflow is designed to determine the concentration of the test compound required to inhibit 50% of the MAO enzyme activity (IC₅₀).

Figure 2: Step-by-step experimental workflow for MAO inhibition assay.
Step-by-Step Assay Procedure
  • Compound Plating:

    • Prepare a serial dilution series of the test compound and reference inhibitors in a separate 96-well plate using Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Transfer 5 µL of each concentration to the final black assay plate. Include wells with 5 µL of Assay Buffer + DMSO for "100% activity" controls and wells with a high concentration of the appropriate reference inhibitor for "0% activity" controls.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the MAO-A or MAO-B working enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes. This step allows the test compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the 10 mM Kynuramine stock in Assay Buffer to a final concentration equal to its Km value for the respective enzyme (typically 20-30 µM).[5]

    • Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to all wells. The final volume should be 50 µL.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: ~320 nm, Em: ~390 nm) every 60 seconds for 30-60 minutes.

Data Analysis, Validation, and Interpretation

Data Processing
  • Calculate Reaction Rate (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). The initial linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear region (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))

    • V₀_inhibitor: Rate of the well with the test compound.

    • V₀_control: Average rate of the "100% activity" wells (enzyme + substrate + DMSO).

    • V₀_blank: Average rate of the "0% activity" wells (e.g., high concentration of Clorgyline/Selegiline).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. The expected outcome is the determination of IC₅₀ values, which quantify the potency of the test compound against each MAO isoform.

CompoundTarget EnzymeIC₅₀ (nM) [± SEM]Selectivity Index (MAO-A/MAO-B)
(2,3-Dihydrobenzofuran-5-yl)methanamine HClMAO-AExperimental ValueCalculated Value
(2,3-Dihydrobenzofuran-5-yl)methanamine HClMAO-BExperimental Value
Clorgyline (Reference)MAO-A~3-10>1000
Clorgyline (Reference)MAO-B>10,000
Selegiline (Reference)MAO-A>5,000<0.01
Selegiline (Reference)MAO-B~7-15

Table 1: Example Data Summary for MAO Inhibition Assay. Reference IC₅₀ values are approximate and based on literature.[9]

Assay Validation and Quality Control

A trustworthy protocol must be self-validating. Incorporate the following checks:

  • Positive Controls: The IC₅₀ values obtained for the reference inhibitors (Clorgyline, Selegiline) must fall within the expected literature range, confirming enzyme activity and assay integrity.[10]

  • Z'-Factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9] Z' = 1 - (3 * (σ_control + σ_blank)) / |μ_control - μ_blank|

    • σ and μ represent the standard deviation and mean of the "100% activity" (control) and "0% activity" (blank) wells, respectively.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

Safety Precautions

  • This compound and its analogs should be handled with care. Assume they are potentially harmful if swallowed, inhaled, or in contact with skin.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[11]

Conclusion

This application note details a robust and sensitive fluorometric assay for the characterization of monoamine oxidase inhibitors. The protocol, centered on the enzymatic conversion of kynuramine, provides a reliable platform for determining the potency (IC₅₀) and selectivity of test compounds like this compound. By adhering to the outlined steps for reagent preparation, experimental execution, data analysis, and quality control, researchers can confidently screen and profile novel chemical entities, accelerating the discovery of new therapeutics for neurological disorders.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex. [Link]

  • Holt, A., et al. A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Yin, J., et al. (2015). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Binda, C., et al. (2018). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. PubMed. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer. [Link]

  • Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. Charles River. [Link]

  • Prins, L. H. A., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Robust and Selective Protocol for the N-Alkylation of (2,3-Dihydrobenzofuran-5-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

(2,3-Dihydrobenzofuran-5-yl)methanamine and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry and drug discovery. These structural motifs are integral to a wide array of pharmacologically active compounds, demonstrating activities that span antibacterial, anti-tumor, and antiviral applications.[1][2] The ability to selectively introduce alkyl groups onto the primary amine nitrogen is a critical transformation for generating compound libraries, optimizing drug candidates, and performing structure-activity relationship (SAR) studies.

This application note provides a detailed, field-proven protocol for the N-alkylation of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. We will focus on the reductive amination methodology, a superior strategy that circumvents the common pitfalls of direct alkylation, such as overalkylation and low selectivity.[3][4] The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that ensures high yields and purity, making it ideal for the demanding environment of drug development.[5][6]

Principle: The Superiority of Reductive Amination

The N-alkylation of primary amines can be approached in several ways, but the two most common are direct alkylation with alkyl halides and reductive amination.

  • Direct Alkylation: This classic Sₙ2 reaction involves treating the amine with an alkyl halide.[7] However, this method is fundamentally flawed for selective mono-alkylation. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction that produces a mixture of secondary, tertiary, and quaternary ammonium salts.[3][8] This lack of control results in low yields of the desired product and complex purification challenges.

  • Reductive Amination: This two-step, one-pot process offers significantly higher selectivity. The primary amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. A carefully chosen reducing agent, present in the same pot, then reduces this iminium ion to the target secondary amine.[9] Sodium triacetoxyborohydride is the reagent of choice because it reduces the iminium ion much faster than it reduces the starting aldehyde, preventing unwanted side reactions like alcohol formation.[10] This kinetic selectivity is the cornerstone of the protocol's success.

Reaction Mechanism

The mechanism involves the initial formation of a carbinolamine, which then dehydrates to form a protonated imine (iminium ion). This electrophilic species is rapidly reduced by the hydride delivered from sodium triacetoxyborohydride.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Amine R¹-NH₂ (Free Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Aldehyde R²-CHO (Aldehyde) Aldehyde->Carbinolamine Iminium R¹-N⁺H=CHR² (Iminium Ion) Carbinolamine->Iminium - H₂O H2O H₂O Product R¹-NH-CH₂R² (Secondary Amine) Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Product Hydride Transfer

Caption: General mechanism for reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with a generic aldehyde (e.g., isobutyraldehyde) as a representative example.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(2,3-Dihydrobenzofuran-5-yl)methanamine HCl635309-62-5Sigma-AldrichStarting material.[11]
Aldehyde (e.g., Isobutyraldehyde)78-84-2Sigma-AldrichThe alkylating partner.
Sodium Triacetoxyborohydride (STAB)56553-60-7Sigma-AldrichMild reducing agent. Hygroscopic; handle under inert atmosphere.[9]
1,2-Dichloroethane (DCE)107-06-2Fisher ScientificAnhydrous, reaction solvent.[10]
Triethylamine (TEA)121-44-8Sigma-AldrichBase to neutralize the hydrochloride salt.
Dichloromethane (DCM)75-09-2Fisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AIn-house prepFor aqueous work-up.
Brine (Saturated NaCl Solution)N/AIn-house prepFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate7487-88-9Sigma-AldrichDrying agent.
Silica Gel (230-400 mesh)7631-86-9Sorbent Tech.For column chromatography.
Instrumentation
  • Magnetic stirrer with stir bars

  • Round-bottom flasks and standard glassware

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Note: Perform all steps in a well-ventilated fume hood.

  • Reactant Preparation: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 1.0 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 25 mL). Stir the resulting suspension.

  • Amine Neutralization: Add triethylamine (TEA, 1.1 eq., 0.77 mL, 5.5 mmol) dropwise to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become more homogeneous as the free amine is liberated.

  • Carbonyl Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.1 eq., 0.51 mL, 5.5 mmol) to the reaction mixture.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[12]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq., 1.59 g, 7.5 mmol) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.[12]

Experimental Workflow Diagram

Workflow A 1. Add Amine HCl to Flask under N₂ B 2. Add Anhydrous DCE and Stir A->B C 3. Add TEA (Base) Stir for 20 min B->C D 4. Add Aldehyde Stir for 1 hr C->D E 5. Add STAB (Portion-wise) D->E F 6. Stir 4-16h at RT Monitor by TLC/LC-MS E->F G 7. Quench with Sat. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Wash with Brine, Dry (MgSO₄) H->I J 10. Filter and Concentrate I->J K 11. Purify by Flash Chromatography J->K L 12. Characterize Pure Product K->L

Caption: Step-by-step experimental workflow.

Data, Troubleshooting, and Safety

Representative Data

The versatility of this protocol allows for the synthesis of a variety of N-alkylated derivatives. The following table provides hypothetical data for reactions with different aldehydes.

EntryAldehydeR² GroupTypical Yield (%)Purity (by LC-MS)
1Isobutyraldehyde-CH₂CH(CH₃)₂85 - 95%>98%
2Cyclohexanecarboxaldehyde-CH₂-Cyclohexyl80 - 90%>97%
3Benzaldehyde-CH₂-Phenyl88 - 96%>98%
4Propionaldehyde-CH₂CH₂CH₃82 - 92%>98%
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Incomplete neutralization of HCl salt.2. Wet reagents or solvent.3. STAB reagent has degraded.1. Ensure sufficient base (1.1 eq.) is added and stirred before adding other reagents.2. Use anhydrous solvents and fresh reagents.3. Use a fresh bottle of STAB.
Low Yield 1. Inefficient extraction.2. Product loss during chromatography.1. Perform 2-3 extractions with DCM.2. Carefully select the solvent system for chromatography to ensure good separation.
Aldehyde starting material reduced to alcohol This is rare with STAB but could indicate a highly reactive aldehyde or incorrect stoichiometry.Ensure no more than 1.5 eq. of STAB is used. Confirm the identity of the reducing agent.[5]
Safety Precautions
  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are regulated solvents and suspected carcinogens. Handle them exclusively in a certified chemical fume hood.

  • Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and can release flammable gas upon contact with water. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.[9] Quench reactions slowly and carefully.

  • Sodium Cyanoborohydride (NaCNBH₃): If this alternative reagent is considered, extreme caution is required. It is highly toxic and can release deadly hydrogen cyanide (HCN) gas upon contact with acid.[13][14] All work must be performed in a fume hood, and a cyanide response kit should be available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The reductive amination protocol detailed herein provides a reliable, selective, and high-yielding method for the N-alkylation of this compound. By leveraging the mild and selective nature of sodium triacetoxyborohydride, this procedure effectively avoids the overalkylation issues common to direct alkylation methods. Its operational simplicity and broad substrate scope make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel benzofuran derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Ohio State University. (n.d.). Sodium Cyanoborohydride SOP. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

  • University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. [Link]

  • Ghorai, P., & Kumar, A. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(30), 16831-16835. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18525697, this compound. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26366. [Link]

  • Aslam, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. [Link]

Sources

Application Notes & Protocols: (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a core component in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and CNS-modulating properties.[1][2][3] Its conformational rigidity and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents.

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride (CAS: 635309-62-5) is a key synthetic intermediate that provides researchers with direct access to this valuable scaffold.[4] The presence of a primary aminomethyl group at the 5-position serves as a versatile chemical handle for elaboration into more complex molecular architectures through well-established synthetic transformations. This guide provides detailed protocols and expert insights into two of the most fundamental and powerful applications of this building block: Amide Bond Formation and Reductive Amination .

Caption: Chemical structure of the title compound.

Physicochemical Properties & Handling

As a hydrochloride salt, the compound offers enhanced stability, higher solubility in polar solvents, and easier handling compared to its free base form. It is a crystalline solid that should be stored in a cool, dry, and well-ventilated area, protected from moisture.

PropertyValueSource
CAS Number 635309-62-5
Molecular Formula C₉H₁₂ClNO[5]
Molecular Weight 185.65 g/mol
Synonym 2,3-dihydro-1-benzofuran-5-ylmethanamine HCl

Core Synthetic Pathways: Strategy and Execution

The primary amine of this compound is the key to its utility. The following sections detail protocols for leveraging this functionality to forge critical C-N bonds, forming the backbone of many drug candidates.

A (2,3-Dihydrobenzofuran-5-yl)methanamine HCl (Starting Building Block) B Amide Bond Formation (Coupling with R-COOH) A->B C Reductive Amination (Reaction with R-CHO/R-CO-R') A->C D Diverse Pharmaceutical Scaffolds & Intermediates B->D Forms Amides C->D Forms Secondary/Tertiary Amines

Caption: Key synthetic transformations using the title building block.

Application Protocol 1: Amide Bond Formation

Expertise & Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. The challenge often lies in achieving high yields under mild conditions without epimerization of adjacent chiral centers. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[6] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to first liberate the free amine from its hydrochloride salt and then to neutralize the acid formed during the reaction.

Figure 3. General Scheme for Amide Coupling reagents Building Block + R-COOH product Amide Product reagents->product Coupling conditions ReagentsHATUDIPEASolventDMF conditions->product

Caption: Reaction scheme for amide bond formation.

Protocol: Synthesis of N-((2,3-dihydrobenzofuran-5-yl)methyl)acetamide

This protocol uses acetic acid as a representative carboxylic acid for simplicity.

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask and stir until the solid dissolves.

  • Addition of Acid: Add acetic acid (60 mg, 1.0 mmol, 1.0 equiv) to the solution.

  • Base Addition: Add DIPEA (425 µL, 2.5 mmol, 2.5 equiv) dropwise to the stirring solution. The extra equivalent of base is to ensure the free amine is fully liberated from its HCl salt.

  • Coupling Agent: Add HATU (418 mg, 1.1 mmol, 1.1 equiv) in one portion. The reaction mixture may slightly warm up.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL), followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

ParameterExpected Outcome
Physical State White to off-white solid
Yield 75-90% (typical)
Purity (LC-MS) >95%
¹H NMR Should show characteristic peaks for the dihydrobenzofuran and a new acetyl methyl singlet.
MS (ESI+) [M+H]⁺ corresponding to the product's molecular weight.
Application Protocol 2: Direct Reductive Amination

Expertise & Rationale: Reductive amination is a powerful method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] The key to a successful one-pot direct reductive amination is the choice of a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[8] It is mild, tolerant of a wide range of functional groups, and its reaction rate is enhanced in the slightly acidic conditions formed by the iminium ion, driving the reaction to completion.[9]

Figure 4. General Scheme for Reductive Amination reagents Building Block + R-CHO product Secondary Amine Product reagents->product Reduction conditions ReagentNaBH(OAc)3(STAB)SolventDCE or THF conditions->product

Caption: Reaction scheme for reductive amination.

Protocol: Synthesis of N-benzyl-(2,3-dihydrobenzofuran-5-yl)methanamine

This protocol uses benzaldehyde as a representative aldehyde.

  • Preparation: To a 50 mL round-bottom flask, add this compound (186 mg, 1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Base Addition: Add triethylamine (TEA, 153 µL, 1.1 mmol, 1.1 equiv) to liberate the free amine. Stir for 10 minutes.

  • Aldehyde Addition: Add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (254 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. The reaction may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (DCM) (2 x 15 mL).

  • Washing: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure secondary amine.

Troubleshooting StepPossible CauseSuggested Solution
Incomplete Amide Coupling Insufficient activation of the carboxylic acid.Ensure HATU is fresh. Increase reaction time or slightly warm the reaction (e.g., to 40°C).
Low Yield in Reductive Amination Incomplete imine formation or degradation of STAB.Ensure the solvent is anhydrous. Allow more time for imine formation before adding STAB. Add a small amount of acetic acid to catalyze imine formation if needed.
Starting Material (Amine HCl) Remains Insufficient base to liberate the free amine.Ensure at least one equivalent of base (DIPEA/TEA) is used for salt liberation, plus additional base for the reaction itself.
Side Product Formation Reaction conditions too harsh; moisture contamination.Maintain anhydrous conditions. For sensitive substrates, run reactions at 0°C before allowing to warm to room temperature.

Relevance in Medicinal Chemistry

The derivatization of (2,3-Dihydrobenzofuran-5-yl)methanamine is a validated strategy in drug discovery. For instance, elaboration of this core has been instrumental in the design of selective serotonin 2C (5-HT₂C) receptor agonists, which are targets for treating obesity and various CNS disorders.[10] The broader benzofuran class of molecules, to which this building block belongs, is associated with a vast range of pharmacological activities, including potent anti-inflammatory and anticancer properties.[3] This makes the title compound a valuable starting point for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its strategically placed primary amine allows for reliable and efficient entry into two of the most fundamental classes of compounds in drug discovery: amides and complex amines. The protocols provided herein are robust, scalable, and grounded in established chemical principles, empowering researchers to rapidly construct diverse molecular libraries around the privileged 2,3-dihydrobenzofuran core.

References

  • McCorvy, J. D., et al. (2012). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Prajapati, A., & Patel, K. D. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research and Development. Available at: [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Furan Derivatives: Pharmacological Activities and Therapeutic Potentials. (2024). IntechOpen. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Bakó, J., et al. (2013). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Tetrahedron. Available at: [Link]

  • Le-Criq, A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Dunetz, J. R., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. Available at: [Link]

  • Festa, C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Thor, A. (2023). Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates. Google Patents.
  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydrobenzofuran Scaffold as a Privileged Structure in Drug Discovery

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold frequently found in a vast number of biologically active natural products and synthetic compounds.[1][2] Its structural rigidity, three-dimensional character, and synthetic tractability make it a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] Dihydrobenzofuran derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of key enzyme classes such as protein kinases, which are pivotal regulators of cellular processes and established targets in oncology and inflammatory diseases.[4][5][6]

This document, intended for drug discovery and development scientists, provides detailed, field-proven protocols for the high-throughput screening (HTS) of compound libraries based on the dihydrobenzofuran scaffold. We will delve into the causality behind experimental choices, presenting self-validating systems to ensure data integrity and reproducibility. The protocols are exemplified using two critical assay formats: a biochemical assay targeting a protein kinase and a cell-based assay to assess anti-proliferative and pro-apoptotic activity, common objectives in cancer drug discovery.

Part 1: Biochemical Screening - TR-FRET Assay for Kinase Inhibition

Biochemical assays are indispensable for identifying direct inhibitors of a purified target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous (no-wash) assay technology ideally suited for HTS due to its high sensitivity, low background, and resistance to interference from autofluorescent compounds.[7][8]

Scientific Rationale and Assay Principle

The TR-FRET assay for kinase activity measures the phosphorylation of a substrate peptide by the kinase.[5] The assay relies on a long-lifetime lanthanide chelate (e.g., Europium, Eu³⁺) as the FRET donor and a fluorescently labeled acceptor (e.g., a phycoerythrin- or Alexa Fluor-conjugated antibody) that specifically recognizes the phosphorylated substrate.

When the kinase is active, it phosphorylates the substrate. The phospho-specific antibody then binds to the phosphorylated substrate, bringing the donor (conjugated to a generic tag on the kinase or substrate) and acceptor into close proximity. Excitation of the donor with a pulsed light source results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This FRET signal is time-resolved, meaning the measurement is taken after a delay, which significantly reduces background fluorescence from library compounds or assay components.[8] An inhibitor from the dihydrobenzofuran library will prevent substrate phosphorylation, thus disrupting the FRET pair formation and leading to a decrease in the acceptor signal.

Workflow for TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Detection & Analysis Compound 1. Dispense Dihydrobenzofuran Library Compounds (100 nL) Controls 2. Dispense Controls (Positive & Negative) Kinase 3. Add Kinase-Substrate Mix (5 µL) Controls->Kinase To 384-well plate ATP 4. Add ATP to Initiate Reaction (5 µL) Incubate1 5. Incubate at RT (e.g., 60 min) ATP->Incubate1 Detection 6. Add Stop/Detection Mix (Eu-Ab & Acceptor-Ab, 10 µL) Read 7. Read TR-FRET Signal Detection->Read Analysis 8. Data Analysis (Z', % Inhibition, IC₅₀) Read->Analysis Incubate1->Detection

Caption: High-level workflow for the TR-FRET kinase inhibition HTS assay.

Detailed Protocol: Screening for Aurora B Kinase Inhibitors

This protocol is designed for a 384-well plate format and is exemplified for Aurora B kinase, a serine/threonine kinase often overexpressed in cancer and a known target for benzofuran derivatives.[5][9]

Materials and Reagents:

  • Compound Plates: 384-well low-volume plates with 100 nL of dihydrobenzofuran compounds in DMSO.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Kinase: Recombinant Aurora B kinase (e.g., with a GST tag).

  • Substrate: Biotinylated peptide substrate for Aurora B.

  • ATP: Adenosine triphosphate.

  • Detection Reagents:

    • Europium (Eu³⁺)-labeled anti-GST antibody (Donor).

    • Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (binds to biotinylated substrate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Positive Control: A known Aurora B inhibitor (e.g., ZM447439).

  • Negative Control: DMSO.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of each dihydrobenzofuran library compound from the source plates into the assay plates.

    • Dispense 100 nL of the positive control inhibitor and DMSO into designated control wells. Typically, 16-32 wells of each control are used per plate for robust statistical analysis.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration should be optimized, but a starting point is 2 nM Kinase and 200 nM substrate.

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase to allow for the detection of competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to pre-bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Incubate the plate at RT for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a 2X Stop/Detection mix in the Stop/Detection Buffer containing the Eu-anti-GST antibody and Streptavidin-APC. Final concentrations need to be optimized (e.g., 2 nM antibody, 10 nM SA-APC).

    • Add 10 µL of the Stop/Detection mix to each well to stop the reaction and initiate the detection binding. Total volume is now 20 µL.

    • Incubate the plate for 30-60 minutes at RT, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and read emissions at two wavelengths: ~615 nm (Europium donor) and ~665 nm (APC acceptor).

Data Analysis and Quality Control:

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (665 nm / 615 nm).

  • Assess Plate Quality (Z'-factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls and is critical for validating the quality of an HTS assay.[10]

    • Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[11]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [ (Ratio_compound - Mean_Ratio_pos) / (Mean_Ratio_neg - Mean_Ratio_pos) ])

  • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells) are considered "hits" and are selected for further confirmation and dose-response studies.

Table 1: Key Parameters for TR-FRET Kinase Assay

ParameterExemplary ValueRationale
Plate Format384-well, low-volumeReduces reagent costs and increases throughput.
Compound Conc.10 µM (final)Standard single-point screening concentration.
Kinase Conc.~EC₈₀ at ATP KₘBalances signal window with sensitivity to inhibitors.
ATP Conc.Kₘ apparentEnsures sensitivity to ATP-competitive inhibitors.
Z'-factor≥ 0.5Guarantees a robust and reliable screening assay.[10]

Part 2: Cell-Based Screening - Anti-Proliferation and Apoptosis Induction

Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within the cellular environment.

Protocol 2.1: Cell Viability/Anti-Proliferation Assay (CellTiter-Glo®)

Scientific Rationale and Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a marker of metabolically active cells.[1][12] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[13] Dihydrobenzofuran derivatives with anti-proliferative or cytotoxic effects will reduce the number of viable cells, leading to a decrease in the luminescent signal.

Workflow for CellTiter-Glo® Anti-Proliferation Assay

CTG_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Luminescence Readout Seed 1. Seed Cells in 384-well Plates Incubate1 2. Incubate Overnight (Allow Adhesion) Seed->Incubate1 Compound 3. Add Dihydrobenzofuran Library Compounds Incubate1->Compound Incubate2 4. Incubate for 48-72h Compound->Incubate2 Equilibrate 5. Equilibrate Plate to RT Incubate2->Equilibrate AddReagent 6. Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix 7. Mix and Incubate AddReagent->Mix Read 8. Read Luminescence Mix->Read

Caption: Workflow for a cell-based anti-proliferation HTS assay using CellTiter-Glo®.

Detailed Protocol: Screening in a Cancer Cell Line (e.g., HeLa)

Materials and Reagents:

  • Cell Line: HeLa (cervical cancer) or another relevant cancer cell line.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, flat-bottom plates suitable for luminescence.

  • Compound Plates: As described in the previous protocol.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Negative Control: DMSO.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count HeLa cells. Resuspend cells in culture medium to a density of 25,000 cells/mL.

    • Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension (1,000 cells) into each well of the 384-well assay plates.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition:

    • Add 100 nL of the dihydrobenzofuran compounds, positive control, and negative control (DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings and for the anti-proliferative effects to manifest.

  • Assay Readout:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[14]

    • Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control:

  • Data analysis is analogous to the kinase assay, with the positive control (e.g., staurosporine) representing maximum inhibition of proliferation (low luminescence) and the negative control (DMSO) representing no inhibition (high luminescence).

  • Calculate the Z'-factor and percent inhibition for each compound. Hits are compounds that significantly reduce cell viability.

Protocol 2.2: High-Content Screening for Apoptosis

Scientific Rationale and Assay Principle: High-Content Screening (HCS) uses automated microscopy and image analysis to quantify cellular phenotypes.[15] To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), a multi-parametric imaging assay can be employed. This protocol uses two fluorescent dyes:

  • Hoechst 33342: A cell-permeant DNA stain that brightly stains the condensed chromatin of apoptotic nuclei.[16]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. A fluorescently conjugated Annexin V is used to identify apoptotic cells.[17]

By quantifying changes in nuclear morphology and Annexin V staining, we can specifically identify compounds that induce apoptosis.

Detailed Protocol: Apoptosis HCS Assay

Step-by-Step Methodology:

  • Cell Plating and Compound Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol, but use optically clear bottom 384-well plates suitable for imaging. A 24-48 hour incubation period is often sufficient for apoptosis detection.

  • Staining:

    • Prepare a staining solution in a suitable buffer (e.g., Annexin V binding buffer) containing FITC-conjugated Annexin V and Hoechst 33342.

    • Carefully remove the culture medium from the wells.

    • Add 25 µL of the staining solution to each well and incubate for 15 minutes at room temperature, protected from light.[18]

  • Image Acquisition:

    • Acquire images using a high-content imaging system (e.g., PerkinElmer Opera Phenix®, Thermo Scientific CellInsight™).

    • Use appropriate channels for Hoechst (DAPI channel, ~350 nm Ex / ~460 nm Em) and FITC-Annexin V (FITC channel, ~495 nm Ex / ~520 nm Em).

    • Acquire at least four fields of view per well to ensure a sufficient number of cells are analyzed.

  • Image Analysis:

    • Use a predefined image analysis workflow (e.g., using Harmony® or Columbus™ software).

    • Step 1: Segmentation. Identify the nuclei based on the Hoechst signal.

    • Step 2: Feature Extraction. For each nucleus, measure parameters such as:

      • Intensity: Mean and total intensity of the Hoechst signal.

      • Morphology: Area, roundness, and condensation (texture).

    • Step 3: Annexin V Analysis. Measure the mean fluorescence intensity of the Annexin V signal in a region defined around each cell (e.g., a cytoplasmic ring or whole-cell mask).

    • Step 4: Cell Classification. Classify cells based on these parameters:

      • Healthy: Normal nuclear morphology, low Annexin V signal.

      • Early Apoptotic: Normal nuclear morphology, high Annexin V signal.

      • Late Apoptotic: Condensed/fragmented nucleus, high Annexin V signal.

Table 2: Key Readouts for Apoptosis HCS Assay

ParameterDescriptionIndication of Apoptosis
Nuclear Intensity Average fluorescence intensity of Hoechst stain in the nucleus.Increase (due to chromatin condensation).[16]
Nuclear Area Size of the nucleus in pixels or µm².Decrease (nuclear shrinkage).
Annexin V Intensity Mean fluorescence intensity of Annexin V stain per cell.Increase (PS externalization).
% Apoptotic Cells Percentage of cells classified as apoptotic based on the above parameters.Increase.

Part 3: Mitigating Assay Interference and False Positives

A critical aspect of any HTS campaign is the identification and elimination of false positives, which can arise from various compound-mediated interferences.[3]

1. Compound Autofluorescence:

  • Problem: Dihydrobenzofuran scaffolds, like many aromatic structures, may possess intrinsic fluorescence that can interfere with fluorescence-based assays (e.g., TR-FRET, HCS).[19][20] This can lead to either false positives or negatives depending on the assay format.[21]

  • Mitigation:

    • TR-FRET: The time-resolved nature of TR-FRET inherently minimizes interference from short-lived compound fluorescence.[8]

    • HCS: Run a "compound-only" plate (no fluorescent dyes) and image in the same channels to flag autofluorescent compounds.[21]

    • Counterscreening: Use an orthogonal, non-fluorescent assay (e.g., a luminescence or mass spectrometry-based assay) to confirm hits.[22]

2. Compound Aggregation:

  • Problem: At concentrations used in HTS, some compounds form colloidal aggregates that can non-specifically inhibit enzymes, leading to a high rate of false positives.[1][4]

  • Mitigation:

    • Detergent: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) in the biochemical assay buffer. This helps to disrupt aggregate formation.[1]

    • Confirmation Assays: True inhibitors should display classical dose-response curves, whereas aggregators often show very steep curves. Re-testing hits in the presence of varying detergent concentrations can help identify aggregators.

3. Luciferase Inhibition:

  • Problem: In luminescence-based assays like CellTiter-Glo®, compounds can directly inhibit the luciferase enzyme, leading to a false positive signal (apparent cytotoxicity).[3]

  • Mitigation:

    • Counterscreen: Perform a cell-free luciferase inhibition assay. Hits that inhibit the luciferase enzyme in the absence of cells are likely false positives and should be deprioritized.

Conclusion

The dihydrobenzofuran scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The successful execution of a high-throughput screening campaign requires carefully designed, robust, and well-validated assays. The TR-FRET kinase inhibition, luminescent cell viability, and high-content apoptosis protocols detailed in this guide provide a comprehensive framework for identifying and characterizing bioactive dihydrobenzofuran derivatives. By understanding the principles behind each assay, implementing rigorous quality control measures, and proactively addressing potential sources of interference, researchers can significantly increase the efficiency and success rate of their drug discovery efforts.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, B. Y., Simeonov, A., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS combinatorial science, 19(6), 370–376. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 235–256. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247-252.
  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of biomolecular screening, 19(9), 1320-1328. [Link]

  • Sills, M. A. (2000). A review of high-throughput screening approaches for drug discovery. Journal of biomolecular screening, 5(5), 283-288.
  • Götz, C., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]

  • Liu, T., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European journal of medicinal chemistry, 92, 75-84. [Link]

  • Schade, D., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers. ACS pharmacology & translational science. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]

  • Gribbon, P., & Sewing, A. (2005). Critical review of the role of HTS in drug discovery. Drug discovery today, 10(1), 17-22.
  • Goya-Jorge, E., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. BioTechniques, 71(2), 118-126. [Link]

  • Buchser, W., et al. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Goya-Jorge, E., et al. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. ResearchGate. [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Fabian, M. A., et al. (2005). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 4(4), 309-315.
  • Stanley, C., et al. (2025). High-content, live-cell time-lapse imaging predicts cells about to die via apoptosis. bioRxiv. [Link]

  • Coussens, N. P., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Leduc, R., et al. (2012). Live Cell Imaging of Caspase Activation for High Content Screening. Journal of visualized experiments : JoVE, (68), e4211. [Link]

  • Prudent, R., et al. (2015). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International journal of molecular sciences, 16(12), 28249–28263. [Link]

  • Zhang, H., et al. (2020). A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. Journal of Pharmaceutical Analysis, 10(1), 1-8.
  • Latvian Institute of Organic Synthesis. (n.d.). CK2 Inhibitors. [Link]

  • Brehmer, D., et al. (2011). Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. Molecular and cellular biochemistry, 356(1-2), 99-107. [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(2), e1359. [Link]

  • Tello, T. L., et al. (2025). High-throughput screening identifies Aurora kinase B as a critical therapeutic target for Merkel cell carcinoma. Nature Communications. [Link]

  • Tello, T. L., et al. (2022). High-throughput screening identifies Aurora kinase B as a critical therapeutic target for Merkel cell carcinoma. Nature communications, 13(1), 861. [Link]

  • Creppe, C., et al. (2021). High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. Scientific reports, 11(1), 8121. [Link]

  • Sławińska-Brych, A., et al. (2016). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecules, 21(10), 1333.
  • Wikipedia. (n.d.). Autofluorescence. [Link]

  • Minor, L. K. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Analytical methods for the quantification of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical research and development. Accurate quantification is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies. This guide, intended for researchers, scientists, and drug development professionals, outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed with scientific integrity at its core, emphasizing the rationale behind experimental choices and incorporating self-validating systems based on International Council for Harmonisation (ICH) guidelines.

Introduction and Compound Overview

This compound is a primary amine derivative of dihydrobenzofuran. Its structural motif is found in a variety of biologically active compounds, making it a significant building block in medicinal chemistry. The precise quantification of this compound is paramount for controlling reaction stoichiometry, assessing the purity of final active pharmaceutical ingredients (APIs), and performing stability and formulation studies.

The analytical methods presented herein are tailored to provide accuracy, precision, and reliability, addressing the diverse needs of a drug development pipeline, from initial synthesis to quality control.

Compound Properties:

PropertyValue
Chemical Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
IUPAC Name (2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride[2]
CAS Number 635309-62-5[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the gold standard for the quantification of non-volatile and thermally stable compounds like this compound. The method's high resolution and sensitivity make it ideal for purity and assay determination.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The analyte, being moderately polar, will partition between the mobile and stationary phases. Its retention time is influenced by the exact composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, detected via UV absorbance.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions (Stock & Dilutions) E Inject Standard Solutions (Build Calibration Curve) B->E C Prepare Sample Solution (Dissolve in Diluent) F Inject Sample Solutions C->F D->E E->F G Integrate Peak Areas F->G H Calculate Concentration using Calibration Curve G->H I Perform Method Validation (as per ICH Q2) H->I

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (30:70 v/v)Provides good peak shape and retention for the polar amine. The acidic pH ensures the primary amine is protonated, leading to consistent interactions.
Column C18 (250 mm x 4.6 mm, 5 µm)Industry-standard stationary phase offering excellent resolution for a wide range of compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection (λ) 285 nmThe benzofuran ring exhibits strong UV absorbance around this wavelength, providing high sensitivity.
Injection Vol. 10 µLA typical volume that avoids column overloading while ensuring a strong signal.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

Procedure:

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with orthophosphoric acid. Filter and degas. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 100 mL with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Analysis: Equilibrate the HPLC system for at least 30 minutes. Inject the diluent as a blank, followed by the calibration standards and sample solutions.

Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4] The core validation parameters are outlined by ICH guidelines.[5][6][7]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.995; baseline resolution from other components.
Linearity Proportionality of concentration to detector response.Correlation coefficient (r²) ≥ 0.999.
Range Interval of reliable quantification.Typically 80-120% of the test concentration.[7]
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Agreement among a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[5]
LOD Lowest amount detectable.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount quantifiable with precision.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Resistance to small, deliberate variations in method.System suitability parameters remain within limits; RSD of results ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, offering high specificity through mass fragmentation patterns. It is particularly useful for identifying impurities.

Principle of the Method

The analyte must be volatile and thermally stable.[8] As (2,3-Dihydrobenzofuran-5-yl)methanamine is a primary amine, it can exhibit poor peak shape due to interactions with the column. Derivatization (e.g., silylation or acylation) is often employed to block the active amine group, increasing volatility and improving chromatography. The derivatized analyte is then separated in the GC column and detected by the mass spectrometer, which provides a unique fragmentation pattern for identification and quantification.

Detailed Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Ethyl Acetate (GC grade).

GC-MS Conditions:

ParameterConditionRationale
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate the analyte from the solvent and any impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Scan (m/z 50-500) and SIM for quantificationFull scan mode is used for identification, while Selected Ion Monitoring (SIM) of characteristic ions provides higher sensitivity for quantification.

Procedure:

  • Standard/Sample Preparation: Prepare stock solutions in a suitable solvent like methanol.

  • Derivatization:

    • Pipette an aliquot of the standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Identify the characteristic ions of the derivatized analyte. Create a calibration curve by plotting the peak area of a specific ion against concentration.

Method 3: UV-Vis Spectrophotometry

This method is a simple, cost-effective technique for determining the concentration of the analyte in a pure solution. It is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

Principle of the Method

A solution of the analyte is placed in a spectrophotometer, and light of a specific wavelength is passed through it. The amount of light absorbed is measured and related to the concentration. The wavelength of maximum absorbance (λmax) is used to achieve the highest sensitivity.

General Analytical Workflow

Validation_Workflow A Define Analytical Procedure's Purpose B Select Method (HPLC, GC, UV-Vis) A->B C Develop Method (Optimize Parameters) B->C D Prepare Validation Protocol (ICH Q2) C->D E Execute Validation Studies (Linearity, Accuracy, Precision, etc.) D->E F Analyze Data & Compare to Acceptance Criteria E->F G Issue Validation Report F->G H Implement for Routine Use G->H

Caption: General workflow for analytical method validation.

Detailed Protocol

Instrumentation and Materials:

  • UV-Vis Spectrophotometer (dual beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Solvent: 0.1 M Hydrochloric Acid.

Procedure:

  • Determine λmax:

    • Prepare a ~10 µg/mL solution of the analyte in 0.1 M HCl.

    • Scan the solution from 200 nm to 400 nm against a 0.1 M HCl blank.

    • Identify the wavelength of maximum absorbance (expected around 285 nm).

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution using 0.1 M HCl as the diluent.

    • Measure the absorbance of each standard at the predetermined λmax, using 0.1 M HCl as the blank.

    • Plot a graph of Absorbance vs. Concentration.

  • Sample Analysis:

    • Prepare a sample solution in 0.1 M HCl with an expected concentration within the calibration range.

    • Measure its absorbance at λmax.

    • Determine the concentration using the linear regression equation from the calibration curve.

Limitations: This method lacks specificity and is susceptible to interference from any other component in the sample that absorbs at the same wavelength. It is best suited for the assay of the pure substance.

References

  • AMSbiopharma. (2025).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Taylor & Francis. Analytical methods – Knowledge and References. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • Hutsaliuk, V., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]

Sources

Application Notes & Protocols: Pharmacological Characterization of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Neuropharmacology

The (2,3-dihydrobenzofuran-5-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1] Derivatives of this core are recognized for their significant pharmacological activities, particularly within the central nervous system (CNS).[2] Many of these compounds exhibit potent interactions with monoamine systems, including serotonin (5-HT) and dopamine (DA) receptors and transporters, making them prime candidates for investigation as novel therapeutics for psychiatric and neurological disorders.[3][4] For instance, specific derivatives like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) are known entactogens with effects similar to MDMA, highlighting their potent action on monoamine release and uptake.[2][4]

This guide provides a comprehensive framework for the pharmacological characterization of novel (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride derivatives. The protocols outlined herein are designed to establish a detailed pharmacological profile, elucidating mechanism of action, target affinity, functional activity, and selectivity. We will move from initial high-throughput screening assays to more complex functional and cellular characterizations, providing the causal logic behind each experimental step to ensure robust and reproducible data generation.

Part 1: Foundational Characterization - Purity and Analytical Methods

Before initiating pharmacological assays, the identity and purity of the synthesized hydrochloride salt must be unequivocally established. This is a critical, non-negotiable step to ensure that observed biological activity is attributable to the compound of interest and not impurities.

Protocol 1.1: Purity and Identity Verification via HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful and standard method for this purpose.[5]

  • Rationale: This method separates the compound from any starting materials, byproducts, or degradation products. UV detection provides a quantitative measure of purity (as % area under the curve), while MS provides the exact mass, confirming the molecular identity of the compound.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[5] Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Instrumentation: Utilize an HPLC system with a C18 stationary phase column, coupled to a UV detector and an electrospray ionization (ESI) mass spectrometer.[5]

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

      • Flow Rate: 0.5 mL/min

      • UV Detection: 254 nm and 280 nm

    • MS Conditions (Example):

      • Ionization Mode: Positive ESI

      • Scan Range: 100-500 m/z

    • Data Analysis:

      • Assess the chromatogram for a single major peak at the expected retention time. Purity is typically expressed as the area of the main peak relative to the total peak area. A purity of >98% is recommended for pharmacological studies.

      • Confirm that the mass spectrum of the major peak shows a prominent ion corresponding to the [M+H]+ of the free base form of the derivative.

Part 2: Primary Target Engagement - Receptor and Transporter Binding Assays

The initial pharmacological screening aims to identify the primary molecular targets of the novel derivative. Given the structural similarity of this scaffold to known monoamine ligands, the initial screen should focus on key serotonin and dopamine receptors and transporters.[3][4]

Rationale: Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor or transporter.[6] These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target, providing an inhibitory constant (Ki) which is an inverse measure of affinity.

Protocol 2.1: Radioligand Displacement Binding Assay

This protocol is a general template and must be adapted for each specific target (e.g., 5-HT2A receptor, Dopamine Transporter - DAT).

  • Workflow Diagram:

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane Receptor/Transporter Membrane Preparation Incubate Incubate: Membrane + Radioligand + Test Compound/Vehicle Membrane->Incubate Radio Radioligand Stock Radio->Incubate TestCmpd Test Compound Serial Dilution TestCmpd->Incubate Filter Rapid Filtration (GF/B Filtermat) Incubate->Filter Terminate Reaction Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting (Measure Bound Radioactivity) Wash->Count Plot Plot % Inhibition vs. Log [Compound] Count->Plot Calc Calculate IC50 and Ki Values Plot->Calc

    Caption: Workflow for a typical radioligand binding assay.

  • Step-by-Step Protocol:

    • Materials:

      • Cell membranes expressing the human target of interest (e.g., CHO-K1 cells expressing human 5-HT2A).

      • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-WIN 35,428 for DAT).

      • Assay Buffer (specific to the target, e.g., 50 mM Tris-HCl, pH 7.4).

      • Non-specific binding definer (e.g., Mianserin for 5-HT2A, Nomifensine for DAT).

      • 96-well plates and glass fiber filtermats.

    • Procedure:

      • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

      • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle, test compound, or the non-specific binding definer.

      • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

      • Terminate the reaction by rapid filtration over a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

      • Wash the filters multiple times with ice-cold assay buffer.

      • Dry the filtermat and measure the trapped radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition of specific binding at each concentration of the test compound.

      • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).

      • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Target Panel for Initial Binding Screen

Target FamilyPrimary TargetsExample Radioligand
Serotonin Transporter SERT[3H]-Citalopram
Dopamine Transporter DAT[3H]-WIN 35,428
Norepinephrine Transporter NET[3H]-Nisoxetine
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C[3H]-8-OH-DPAT, [3H]-Ketanserin, [3H]-LSD, [3H]-Mesulergine
Dopamine Receptors D1, D2, D3[3H]-SCH 23390, [3H]-Spiperone, [3H]-7-OH-DPAT

Part 3: Functional Characterization - Elucidating the Mode of Action

Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the compound act as an agonist (activates the target), antagonist (blocks the action of the natural ligand), or a reuptake inhibitor/releaser (for transporters)?

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Many serotonin and dopamine receptors are GPCRs. Their activation initiates intracellular signaling cascades that can be measured.[7]

Protocol 3.1.1: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C)

  • Rationale: Gq-coupled receptors, upon activation, lead to an increase in intracellular calcium ([Ca2+]i). This can be measured using calcium-sensitive fluorescent dyes. This assay will determine if the compound is an agonist (causes Ca2+ flux on its own) or an antagonist (blocks agonist-induced Ca2+ flux).

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells stably expressing the receptor of interest (e.g., HEK293-h5-HT2A) into a 96-well black-walled, clear-bottom plate. Allow cells to form a confluent monolayer overnight.

    • Dye Loading: Remove growth media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Assay Procedure:

      • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • Agonist Mode: Measure baseline fluorescence, then add serial dilutions of the test compound and monitor the fluorescence signal over time. An increase in fluorescence indicates agonism.

      • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist (e.g., serotonin) at its EC80 concentration and monitor the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

    • Data Analysis:

      • For agonists, plot the change in fluorescence against log [compound] to determine the EC50 (potency) and Emax (efficacy relative to a reference agonist).

      • For antagonists, plot the agonist response against log [compound] to determine the IC50.

Functional Assays for Monoamine Transporters

For compounds binding to DAT, SERT, or NET, it's essential to distinguish between uptake inhibition (a "blocker") and substrate-mediated release (a "releaser").[4][8]

Protocol 3.2.1: Neurotransmitter Uptake Inhibition Assay

  • Rationale: This assay measures the ability of a compound to block the uptake of a radiolabeled or fluorescent substrate (like dopamine or a surrogate) into cells expressing the transporter.[8][9]

  • Step-by-Step Protocol:

    • Cell Culture: Plate cells stably expressing the transporter (e.g., HEK293-hDAT) in a 96-well plate.[8]

    • Assay:

      • Wash cells with assay buffer.

      • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

      • Add a radiolabeled substrate (e.g., [3H]-Dopamine) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

      • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC50 value for uptake inhibition by plotting the percent inhibition of uptake versus the log concentration of the test compound.

Protocol 3.2.2: Substrate Release (Efflux) Assay

  • Rationale: Releasing agents act as substrates for the transporter, causing it to reverse its function and pump neurotransmitter out of the cell.[8] This assay measures the ability of the test compound to induce this efflux.

  • Step-by-Step Protocol:

    • Cell Culture & Loading: Plate cells (e.g., HEK293-hSERT) and allow them to accumulate a radiolabeled substrate (e.g., [3H]-5-HT) for 30-60 minutes.

    • Wash: Wash the cells thoroughly to remove any extracellular radiolabel.

    • Induce Release: Add various concentrations of the test compound or a reference releaser (e.g., p-chloroamphetamine - PCA) and incubate for 30 minutes.

    • Measure Release: Collect the supernatant (containing the released radiolabel) and lyse the cells (to measure the remaining intracellular radiolabel).

    • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant. Plot this percentage against the log concentration of the test compound to determine the EC50 for release.

  • Signaling Pathway Interpretation:

    G cluster_transporter Monoamine Transporter Function Uptake Uptake Inhibitor (Blocker) - Binds to transporter - Prevents substrate entry - Increases synaptic concentration Synapse Synaptic Cleft (High Neurotransmitter) Uptake->Synapse Blocks Reuptake Release Releaser (Substrate) - Transported into cell - Promotes transporter reversal (efflux) - Massively increases synaptic concentration Release->Synapse Induces Efflux Presynaptic Presynaptic Neuron Synapse->Presynaptic Normal Reuptake

    Caption: Differentiating Transporter Blockers vs. Releasers.

Part 4: Analytical Quantification in Biological Matrices

For future in vivo studies, developing a robust analytical method for quantifying the compound in plasma or brain tissue is essential. Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10][11]

Protocol 4.1: UFLC-MS/MS Quantification Method Development

  • Rationale: This technique allows for the precise measurement of picogram to nanogram levels of the drug, which is necessary for pharmacokinetic studies.

  • Step-by-Step Protocol:

    • Sample Preparation (Plasma):

      • Spike plasma samples with the test compound and an appropriate internal standard (often a deuterated version of the analyte).

      • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the proteins and transfer the supernatant.

      • Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.[10]

    • Instrumentation: Use a UFLC system coupled to a triple quadrupole mass spectrometer.

    • Method Optimization:

      • MS/MS: Infuse the compound directly to optimize MS parameters. Identify the precursor ion ([M+H]+) and select 2-3 high-intensity product ions for Multiple Reaction Monitoring (MRM).

      • LC: Develop a rapid chromatographic method (typically <5 minutes) that provides good peak shape and separation from matrix components.

    • Validation: Validate the assay according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[10]

Conclusion

The systematic application of these protocols will yield a comprehensive pharmacological profile for any novel (2,3-Dihydrobenzofuran-5-yl)methanamine derivative. This step-wise approach, from fundamental analytical verification to detailed functional characterization, ensures data integrity and provides a solid foundation for further preclinical and clinical development. By understanding the precise molecular interactions and their functional consequences, researchers can effectively prioritize candidates and advance the development of next-generation therapeutics for CNS disorders.

References

  • Boyé, S., Pfeiffer, B., Renard, P., Rettori, M.-C., Guillaumet, G., & Viaud, M.-C. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335–341. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Sci-Hub. (n.d.). N,N -Disubstituted Aminomethyl Benzofuran Derivatives: Synthesis and Preliminary Binding Evaluation. Retrieved from [Link]

  • Dye, K. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University. Retrieved from [Link]

  • Epstein, O., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PLoS ONE, 13(7), e0201592. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67(1), 12.11.1–12.11.20. [Link]

  • Zell, J., et al. (2020). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 21(24), 9519. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2011). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & Pharmaceutical Bulletin, 59(1), 133-136. [Link]

  • Simmler, L. D., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(14), 3458–3473. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy, 12(9), 231-237. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry, 58(10), 4343–4358. [Link]

  • Molecules. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Molecules, 26(16), 4939. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5988. [Link]

  • Bioorganic & Medicinal Chemistry. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1326-1332. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Data Sheet. Retrieved from [Link]

  • Madridge Journal of Pharmaceutical Research. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Madridge Journal of Pharmaceutical Research, 1(1), 1-5. [Link]

  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5431. [Link]

  • International Journal for Scientific Research and Development. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research and Development, 8(5), 1-10. Retrieved from [Link]

Sources

Application Note & Protocols: The Strategic Use of (2,3-Dihydrobenzofuran-5-yl)methanamine in the Synthesis of High-Affinity Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,3-dihydrobenzofuran moiety is a recognized privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to centrally acting agents.[1] This guide provides an in-depth exploration of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride, a versatile building block for the synthesis of potent and selective serotonin (5-HT) receptor ligands. We will dissect the synthetic strategies, provide detailed, field-proven protocols, and explain the causal relationships behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the serotonergic system.

Introduction: The Serotonergic System and the Dihydrobenzofuran Scaffold

The serotonergic system, comprising at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and gastrointestinal function.[2][3][4] Consequently, 5-HT receptors are among the most important targets for therapeutic intervention in neurology and psychiatry.[4] The development of ligands with high affinity and subtype selectivity is paramount to achieving desired therapeutic effects while minimizing off-target side effects.

The 2,3-dihydrobenzofuran scaffold has emerged as a cornerstone in the design of such ligands. Its rigid, bicyclic structure helps to conformationally constrain the pharmacophore, a crucial factor in enhancing binding affinity and selectivity for a specific receptor subtype.[5] The methanamine substituent, particularly at the C5 position, provides a chemically tractable handle for introducing the diverse side chains necessary for modulating activity at various 5-HT receptors.

This guide will focus on the practical application of this compound, demonstrating its utility through representative synthetic protocols for validated serotonin receptor ligands.

Section 1: Core Synthetic Strategy - Reductive Amination

The primary amino group of (2,3-Dihydrobenzofuran-5-yl)methanamine serves as an excellent nucleophile for the formation of new carbon-nitrogen bonds. One of the most robust and widely used methods for this transformation is reductive amination. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Causality Behind the Choice: Reductive amination is favored for its operational simplicity, broad substrate scope, and the use of mild, selective reducing agents that tolerate a wide variety of functional groups. Reagents like sodium triacetoxyborohydride (STAB) are particularly effective as they are less basic and more selective for iminiums over carbonyls, minimizing side reactions.

Below is a generalized workflow for this key synthetic transformation.

G A (2,3-Dihydrobenzofuran-5-yl)methanamine C Imine/Iminium Intermediate A->C Condensation B Aldehyde/Ketone (R1-CO-R2) B->C E Target Serotonin Ligand Scaffold (Secondary/Tertiary Amine) C->E Reduction D Selective Reducing Agent (e.g., NaBH(OAc)3) D->C

Caption: General workflow for ligand synthesis via reductive amination.

Section 2: Detailed Application Protocol: Synthesis of a Selective 5-HT2C Receptor Agonist

To illustrate the practical application of the dihydrobenzofuran scaffold, we present a detailed protocol adapted from the synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective 5-HT2C agonist.[6][7][8] This multi-step synthesis showcases the construction of a complex sidechain and its eventual coupling to a dihydrobenzofuran-methanamine analogue, providing a template for creating novel ligands. While this example uses a 7-yl isomer, the chemical principles are directly applicable to the 5-yl isomer specified in the topic.

Experimental Workflow Diagram:

G cluster_0 Sidechain Synthesis cluster_1 Dihydrobenzofuran Core Synthesis A Wittig Reaction (Phosphonium Ylide + Aldehyde) B Corey-Chaykovsky Cyclopropanation A->B C Weinreb Amide Formation B->C D Amide Reduction C->D I Final Coupling (e.g., Mitsunobu Reaction) D->I E Microwave-Assisted Alkylation F Claisen Rearrangement E->F G Formic Acid-Promoted Cyclization F->G H Introduction of Amine Precursor G->H H->I J Final Ligand (After Deprotection) I->J

Caption: Multi-step workflow for the synthesis of a 5-HT2C agonist.[6]

Step-by-Step Protocol (Illustrative Final Coupling Step):

This protocol details a representative nucleophilic substitution to couple the dihydrobenzofuran moiety with the functional side chain.

Objective: To couple a pre-synthesized dihydrobenzofuran intermediate with a piperazine-containing side chain, a common strategy in synthesizing ligands like Vilazodone.[9][10]

ParameterValue/ReagentRationale & Expert Notes
Reactant 1 5-(Piperazin-1-yl)benzofuran-2-carboxamideThe nucleophilic piperazine nitrogen will displace the leaving group on the side chain.
Reactant 2 3-(4-Chlorobutyl)-1H-indole-5-carbonitrileThe butyl chain provides the appropriate spacer length for optimal receptor binding. The terminal chloride is an effective leaving group.
Base Sodium Bicarbonate (NaHCO₃) / Potassium Carbonate (K₂CO₃)A moderately strong inorganic base is required to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product. K₂CO₃ is often used for its higher efficacy in organic solvents.
Catalyst Potassium Iodide (KI)(Optional, but recommended) The iodide ion can displace the chloride via the Finkelstein reaction, generating a more reactive alkyl iodide in situ, which accelerates the rate of substitution.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation while leaving the nucleophile relatively free.
Temperature 80-100 °CHeating is necessary to provide the activation energy for the C-N bond formation. The specific temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition.
Reaction Time 12-24 hoursThe reaction should be monitored by a suitable technique (TLC or LC-MS) to determine completion.

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.1 eq), potassium carbonate (2.0 eq), and potassium iodide (0.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will often precipitate the crude product.

  • Purification: Collect the precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the final ligand.[10]

Section 3: Application in Complex Antipsychotic Synthesis: The Case of Lurasidone

The dihydrobenzofuran scaffold's principles extend to related heterocyclic systems in complex drug molecules. Lurasidone, an atypical antipsychotic, features a benzisothiazole core, but its synthesis involves coupling this core to a complex piperazine-containing side chain, a strategy analogous to that used with benzofuran derivatives.[11][12] The synthesis of Lurasidone highlights the modular nature of modern drug synthesis, where key heterocyclic building blocks are prepared separately and then joined.

Retrosynthetic Analysis of Lurasidone:

G Lurasidone Lurasidone HCl Coupling SN2 Coupling Lurasidone->Coupling Intermediate1 (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl) octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate Coupling->Intermediate1 Key Intermediate 1 Intermediate2 (3aR,4S,7R,7aS)-hexahydro-1H-4,7- methanoisoindole-1,3(2H)-dione Coupling->Intermediate2 Key Intermediate 2

Caption: Retrosynthetic disconnection of Lurasidone into key intermediates.[11][12]

This modular approach allows for the independent synthesis and purification of complex fragments, improving overall yield and purity. A typical final step involves heating the two key intermediates with potassium carbonate in toluene.[12] This demonstrates a recurring theme in the synthesis of CNS-active agents: the coupling of a heterocyclic amine with an appropriately functionalized side chain.

Conclusion

This compound and its structural isomers are highly valuable and versatile synthons in the field of medicinal chemistry. Their rigid core and functional amine handle enable the systematic construction of diverse libraries of serotonin receptor ligands. The synthetic strategies outlined in this guide, particularly reductive amination and nucleophilic substitution, represent reliable and scalable methods for incorporating this privileged scaffold into novel drug candidates. By understanding the rationale behind the choice of reagents, solvents, and reaction conditions, researchers can effectively leverage these building blocks to develop the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Preparation method of intermediate of lurasidone.
  • Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)
  • The Discovery and Synthesis of Lurasidone: A Technical Guide. Benchchem.
  • INTERMEDIATE COMPOUNDS AND PROCESS FOR THE PREPARATION OF LURASIDONE AND SALTS THEREOF.
  • Lurasidone hydrochloride synthesis. ChemicalBook.
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.
  • An investigation of the synthesis of vilazodone.
  • Design and synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a selective serotonin 2C agonist. Johns Hopkins University.
  • Synthesis method for antidepressant drug vilazodone.
  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed.
  • Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. PubMed.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Process for the preparation of vilazodone hydrochloride and its amorphous form.
  • Vilazodone.
  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor.
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • 5-HT3 Receptors.
  • 5-HT (5-Hydroxytryptamine).
  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Scholars Research Library.

Sources

High-Purity Purification and Quality Assessment of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a critical building block in contemporary medicinal chemistry, serving as a key precursor for a multitude of advanced pharmaceutical intermediates. The isomeric purity and overall quality of this starting material are of paramount importance, directly influencing the reaction kinetics, impurity profiles, and ultimate efficacy of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques for the purification and rigorous quality assessment of this compound. We present detailed protocols for recrystallization and preparative flash chromatography, alongside a robust starting method for HPLC-UV purity analysis.

Foundational Principles: Understanding the Molecule

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound and its likely impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Purification Strategy
Molecular Formula C₉H₁₂ClNOEssential for all stoichiometric calculations.
Molecular Weight 185.65 g/mol Critical for accurate mass-based measurements.
Appearance White to off-white crystalline solidA significant deviation in color can indicate the presence of chromophoric impurities.
Melting Point Not well-defined; decomposes.Decomposition range can be an indicator of purity.
Solubility Profile Soluble in water and lower alcohols (methanol, ethanol); sparingly soluble in isopropanol; insoluble in non-polar aprotic solvents (e.g., hexanes, diethyl ether).This differential solubility is the cornerstone of effective recrystallization.[1]
pKa (of conjugate acid) Estimated 9.0 - 10.0Informs pH adjustments for potential acid-base extractions or chromatographic separations.
Anticipated Impurity Profile

Impurities in this compound typically originate from its synthesis. Common synthetic routes, such as the reduction of a corresponding nitrile or oxime, or the reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde, can introduce specific impurities.[2]

  • Starting Materials: Unreacted 2,3-dihydrobenzofuran-5-carbaldehyde or 2,3-dihydrobenzofuran-5-carbonitrile.

  • Reaction Intermediates: Partially reduced species or imine intermediates.

  • Over-alkylation Products: Secondary or tertiary amines formed during reductive amination.

  • Residual Solvents: Solvents from the reaction and workup (e.g., THF, methanol, ethanol).

  • Inorganic Salts: By-products from the hydrochloride salt formation.

Purification Methodologies: From Bench to Bulk

The choice of purification method is dictated by the scale of the operation and the nature of the impurities to be removed.

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude (2,3-Dihydrobenzofuran-5-yl)methanamine HCl recrystallization Recrystallization start->recrystallization Primary Purification (High Crystallinity) chromatography Preparative Flash Chromatography start->chromatography Complex Mixture or Amorphous Solid purity_check_1 Purity Analysis (HPLC/NMR) recrystallization->purity_check_1 purity_check_2 Purity Analysis (HPLC/NMR) chromatography->purity_check_2 final_product Pure Product (>99%) purity_check_1->final_product Purity Met further_purification Consider Alternative Method purity_check_1->further_purification Purity Not Met purity_check_2->final_product Purity Met purity_check_2->further_purification Purity Not Met further_purification->chromatography

Caption: Decision workflow for selecting the primary purification technique.

Protocol 1: Optimized Recrystallization

Recrystallization is the most efficient method for removing minor impurities from a crystalline solid, leveraging the differential solubility of the compound in a hot versus a cold solvent.

Principle: The crude material is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Solvent Selection: A mixed solvent system of ethanol and isopropanol (IPA) is highly effective. Ethanol provides good solubility at elevated temperatures, while IPA acts as an anti-solvent, promoting crystallization upon cooling.

Step-by-Step Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with magnetic stirring. Add ethanol portion-wise (0.5 mL increments) until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal.

  • Anti-Solvent Addition: Once the solution has reached room temperature, slowly add isopropanol (approximately 2-3 mL for every 5 mL of ethanol used) with gentle swirling. The solution should become cloudy. If it becomes excessively cloudy, add a few drops of ethanol to redissolve the precipitate and allow it to recrystallize.

  • Cooling: Place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Preparative Flash Chromatography

For complex mixtures or when recrystallization is ineffective, preparative flash chromatography offers a powerful alternative. Given the polar and ionic nature of the amine hydrochloride, a reversed-phase approach is often most successful.[3]

Principle: The crude mixture is adsorbed onto a stationary phase and separated based on differential partitioning between the stationary phase and a mobile phase. For polar, ionizable compounds, reversed-phase chromatography on a C18-functionalized silica gel is the method of choice.[3]

Stationary Phase: C18-functionalized silica gel.

Mobile Phase System: A gradient of water and acetonitrile, often with a modifier like triethylamine (TEA) to improve peak shape for basic compounds by competing with the acidic silanols on the stationary phase.[3]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TEA).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the gradient elution. A typical gradient might be:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5% to 50% Acetonitrile (linear gradient)

    • 25-30 min: 50% to 95% Acetonitrile (linear gradient)

    • 30-35 min: Hold at 95% Acetonitrile

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at a wavelength such as 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing water and TEA may require lyophilization or a high-vacuum pump.

Purity Assessment: Validating Success

Rigorous analytical testing is essential to confirm the purity of the final product.

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC method is the gold standard for determining the purity of pharmaceutical intermediates. The following method serves as an excellent starting point for development and validation.[4][5][6]

Table 2: Starting HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic mobile phase to ensure the amine is protonated and improves peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for elution.
Gradient 10% to 90% B over 20 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection Wavelength 280 nmThe benzofuran moiety has a strong UV absorbance in this region.
Injection Volume 10 µLStandard injection volume.

System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing correctly. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and for identifying impurities. The spectrum should be clean, with well-resolved peaks corresponding to the protons of the molecule. The absence of signals from starting materials or common solvents is a key indicator of purity.

Diagram 2: NMR Analysis Workflow

NMR_Workflow sample_prep Prepare Sample in D₂O or DMSO-d₆ acquire_spectrum Acquire ¹H NMR Spectrum sample_prep->acquire_spectrum process_data Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_spectrum->process_data peak_integration Integrate Peaks process_data->peak_integration chemical_shift Assign Chemical Shifts peak_integration->chemical_shift impurity_check Check for Impurity Signals chemical_shift->impurity_check report Report Structure Confirmation and Purity impurity_check->report Purity Confirmed identify_impurities Identify Impurities using Reference Tables impurity_check->identify_impurities Impurities Found no_impurities No Significant Impurities impurities_present Impurities Detected identify_impurities->report

Caption: Workflow for purity assessment using NMR spectroscopy.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential step in the synthesis of many pharmaceutical compounds. A judicious choice between recrystallization and preparative chromatography, based on the impurity profile and scale, will yield material of sufficient quality for downstream applications. Rigorous analytical characterization by HPLC and NMR is mandatory to ensure that the purity specifications are met, thereby safeguarding the integrity of the subsequent drug development process.

References

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (n.d.). A COMPREHENSIVE REVIEW ON IMPURITY PROFILING OF PHARMACEUTICALS. Journal of the Chilean Chemical Society. [Link]

  • Impurity profiling of drugs and pharmaceuticals. (n.d.). PharmaTutor. [Link]

  • (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine;hydrochloride. (n.d.). A102055. [Link]

  • amine hydrochloride. (n.d.). American Elements. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • (5-chloro-2,3-dihydrobenzofuran-2-yl)methanamine. (n.d.). Solubility of Things. [Link]

  • 2,3-Dihydro-1-benzofuran-5-ylmethanamine. (n.d.). PubChem. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). ResearchGate. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. (n.d.). Journal of Pharmaceutical Research. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design with (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrobenzofuran Derivative

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a small molecule belonging to the dihydrobenzofuran class of compounds. While specific biological activities for this particular hydrochloride salt are not extensively documented in publicly available literature, the dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. This indicates its recurrence in various biologically active compounds, suggesting a potential for therapeutic applications. Derivatives of dihydrobenzofuran have been investigated for a range of activities, including anti-inflammatory and anticancer properties.

These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound, treating it as a novel chemical entity (NCE). The protocols outlined below are designed to establish a foundational understanding of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile in a preclinical setting. This guide is grounded in established principles of preclinical drug development and adheres to regulatory expectations for investigational new drug (IND) applications.

Part 1: Foundational Preclinical Assessment

The initial phase of in vivo testing is crucial for determining the viability of a new compound. The primary objectives are to assess its safety profile and to understand how the body processes it. These studies are typically conducted in rodent models before proceeding to larger animal models.

Acute Toxicity and Dose Range Finding

The first step in any in vivo program is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This is typically achieved through a dose-escalation study.

Protocol 1: Acute Toxicity Study in Mice

  • Objective: To determine the MTD of this compound following a single administration.

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. The use of both sexes is essential to identify any sex-specific differences in toxicity.

  • Methodology:

    • Acclimatize animals for a minimum of 7 days.

    • Divide animals into groups of 3-5 per sex per dose level.

    • Prepare a vehicle control (e.g., saline, PBS with a solubilizing agent if necessary). The route of administration should ideally match the intended clinical route. For a novel compound, intravenous (IV) and oral (PO) routes are often initially assessed.

    • Administer single escalating doses of this compound. A suggested starting dose could be 1 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, gait, and grooming. Note any instances of morbidity or mortality.

    • Measure body weights daily for the first week and then weekly.

    • At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation: Acute Toxicity

Dose (mg/kg)Route of AdministrationSexNumber of AnimalsClinical Signs of ToxicityMortality
VehicleIV/POM/F5/5None observed0/10
1IV/POM/F3/3Record observationsRecord observations
3IV/POM/F3/3Record observationsRecord observations
10IV/POM/F3/3Record observationsRecord observations
30IV/POM/F3/3Record observationsRecord observations
100IV/POM/F3/3Record observationsRecord observations
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing effective dosing regimens for subsequent efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of this compound.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Methodology:

    • Acclimatize cannulated rats for at least 48 hours post-surgery.

    • Fast animals overnight prior to dosing.

    • Administer a single dose of this compound via IV and PO routes to separate groups of animals (n=3-5 per group). A dose that is well-tolerated in the acute toxicity study should be selected.

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)CalculateCalculate
Tmax (hr)CalculateCalculate
AUC (0-t) (nghr/mL)CalculateCalculate
AUC (0-inf) (nghr/mL)CalculateCalculate
t1/2 (hr)CalculateCalculate
CL (L/hr/kg)Calculate-
Vd (L/kg)Calculate-
F (%)-Calculate

Visualization: In Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Safety and Toxicology Acute Toxicity Acute Toxicity Dose Range Finding Dose Range Finding Acute Toxicity->Dose Range Finding Determines MTD Pharmacokinetics Pharmacokinetics Dose Range Finding->Pharmacokinetics Informs dose selection Dosing Regimen Design Dosing Regimen Design Pharmacokinetics->Dosing Regimen Design Guides dosing frequency Disease Model Selection Disease Model Selection Efficacy Assessment Efficacy Assessment Disease Model Selection->Efficacy Assessment Dosing Regimen Design->Efficacy Assessment Repeat-Dose Toxicology Repeat-Dose Toxicology Efficacy Assessment->Repeat-Dose Toxicology Provides rationale for further development Histopathology Histopathology Repeat-Dose Toxicology->Histopathology Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicology->Safety Pharmacology

Caption: A streamlined workflow for preclinical in vivo evaluation.

Part 2: Efficacy and Mechanism of Action Studies

Based on the chemical structure and data from related compounds, this compound may possess anti-inflammatory or anticancer properties. The following are example protocols for investigating these potential activities.

Anti-inflammatory Activity

Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute systemic inflammation.

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Methodology:

    • Divide animals into groups: Vehicle + Saline, Vehicle + LPS, Compound + LPS.

    • Administer this compound or vehicle at a pre-determined dose and route (based on PK data) 1 hour prior to LPS challenge.

    • Induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • Collect blood samples at various time points (e.g., 2, 4, 6 hours) post-LPS administration.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma using ELISA or multiplex assays.

    • At the end of the study, harvest tissues (e.g., lung, liver) for histopathological analysis or measurement of inflammatory markers.

Anticancer Activity

Protocol 4: Xenograft Tumor Model in Immunocompromised Mice

  • Objective: To assess the in vivo antitumor efficacy of this compound.

  • Animal Model: Nude (athymic) or SCID mice, 6-8 weeks old.

  • Methodology:

    • Implant human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle, Compound, Positive Control (e.g., a standard-of-care chemotherapy agent).

    • Administer treatment according to a pre-defined schedule (e.g., daily, twice weekly) based on PK data.

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualization: Hypothetical Signaling Pathway Inhibition

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Compound Compound Compound->TRAF6 Potential Inhibition

Troubleshooting & Optimization

Troubleshooting common side reactions in the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues that may arise during the synthesis. The primary routes to (2,3-Dihydrobenzofuran-5-yl)methanamine involve either the reduction of 2,3-Dihydrobenzofuran-5-carbonitrile or the reductive amination of 2,3-Dihydrobenzofuran-5-carbaldehyde.

Route A: Reduction of 2,3-Dihydrobenzofuran-5-carbonitrile

This is a common and efficient route. However, challenges can arise with both catalytic hydrogenation and chemical reductants like Lithium Aluminum Hydride (LiAlH₄).

Question 1: My catalytic hydrogenation of the nitrile is slow or incomplete. What are the likely causes and how can I fix it?

Answer:

Slow or stalled catalytic hydrogenation is a frequent issue. The root cause often lies with the catalyst, substrate, or reaction conditions.

  • Catalyst Poisoning: The active sites on your catalyst (e.g., Pd/C, Raney Nickel) can be blocked by impurities. Common poisons include sulfur compounds and some nitrogen-containing heterocycles.[1]

    • Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst will likely need to be replaced.

  • Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling, especially pyrophoric catalysts like Raney Nickel which should be handled under an inert atmosphere.[1]

    • Solution: Use a fresh batch of catalyst to rule out deactivation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for your reaction scale.

    • Solution: Typical loading for 10% Pd/C is 5-10 mol% relative to the substrate.[1] Consider increasing the loading if the reaction is sluggish.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: A hydrogen-filled balloon may be insufficient. More robust hydrogenation might require a Parr hydrogenator to achieve higher pressures.[1]

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring limits the reaction rate.[1] Ensure vigorous stirring to maximize reactant contact.

    • Poor Solubility: If your nitrile starting material is not fully dissolved, the reaction will be slow. Choose a solvent that ensures complete dissolution, such as methanol, ethanol, or THF.[1]

Question 2: I'm observing significant amounts of secondary and tertiary amine byproducts in my catalytic hydrogenation. How can I suppress their formation?

Answer:

This is a classic side reaction in the catalytic hydrogenation of nitriles. The primary amine product can react with the intermediate imine, leading to dimers and oligomers.

  • Mechanism: The primary amine formed is nucleophilic and can attack the partially reduced imine intermediate.

  • Solution: The most common and effective method to minimize this side reaction is to add ammonia (or ammonium hydroxide) to the reaction mixture.[2] The excess ammonia competes with the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

Route B: Reductive Amination of 2,3-Dihydrobenzofuran-5-carbaldehyde

This route is also a viable option, typically involving the reaction of the aldehyde with ammonia followed by reduction.

Question 3: My reductive amination is producing a significant amount of the corresponding alcohol, (2,3-dihydrobenzofuran-5-yl)methanol. Why is this happening?

Answer:

The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and reduction of the imine.

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde to an alcohol.

    • Solution: Use a milder or more selective reducing agent that is more effective for reducing imines than aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for direct reductive amination as it is less reactive towards the aldehyde.[3]

  • Reaction Conditions: If performing a two-step process (imine formation then reduction), ensure the imine formation is complete before adding the reducing agent.

Question 4: I am isolating a significant amount of a higher molecular weight impurity, likely a secondary amine. How can I prevent this?

Answer:

This occurs when the desired primary amine product reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine.

  • Solution:

    • Control Stoichiometry: Use a large excess of the ammonia source to drive the initial imine formation and minimize the chance of the product amine reacting with the remaining aldehyde.

    • Slow Addition: If possible, slowly add the reducing agent to the reaction mixture. This keeps the concentration of the primary amine low at any given time, reducing the likelihood of it reacting with the starting aldehyde.

Final Step: Boc-Protection and/or HCl Salt Formation

Question 5: I'm having trouble with the Boc-protection of the primary amine. The reaction is messy and the yield is low.

Answer:

Boc-protection is generally a robust reaction, but issues can arise.

  • Incorrect Base/Solvent: The choice of base and solvent is crucial. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common bases. Solvents like THF, dichloromethane (DCM), or a biphasic system are often used.[4][5]

  • Reaction with Water: Di-tert-butyl dicarbonate ((Boc)₂O) can react with water, especially under basic conditions.

    • Solution: While some protocols use aqueous conditions, ensure your amine is sufficiently nucleophilic to compete with hydrolysis. If using an organic solvent, ensure it is dry.

  • Side Reactions: The amine can attack a second molecule of (Boc)₂O, leading to a double-Boc protected amine, although this is less common with primary amines.

Question 6: During the deprotection of a Boc-protected intermediate with strong acid (like TFA or HCl), I'm seeing degradation of my dihydrobenzofuran ring.

Answer:

The dihydrobenzofuran ring system can be sensitive to strong acidic conditions, potentially leading to ring-opening or other side reactions.

  • Mechanism: The ether linkage in the dihydrobenzofuran ring can be susceptible to cleavage under harsh acidic conditions.

  • Solution:

    • Milder Acidic Conditions: Try using a milder acid or a lower concentration of the strong acid. You can also perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

    • Alternative Deprotection Methods: Consider deprotection methods that avoid strong acids if the substrate is particularly sensitive.[5] For example, using oxalyl chloride in methanol has been reported as a mild deprotection method.[6]

Question 7: The final hydrochloride salt is oily and difficult to crystallize. What can I do?

Answer:

Oiling out during salt formation is often due to impurities or solvent effects.

  • Purity of the Free Base: Ensure the free amine is of high purity before attempting salt formation. Purify the free base by column chromatography or distillation if necessary.

  • Solvent Choice: The choice of solvent for precipitation is critical. You need a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, MTBE, or heptane, often added as an anti-solvent to a solution of the amine in a solvent like methanol, ethanol, or isopropanol.

  • Control of HCl Addition: Add the HCl solution (e.g., HCl in ether or dioxane) slowly to a stirred solution of the free base. Adding it too quickly can cause the product to crash out as an oil.

  • Seeding: If you have a small amount of crystalline material, use it to seed the solution to encourage crystallization.

  • Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. You can also try removing the solvent and triturating the oily residue with a non-polar solvent like hexane or pentane.

Frequently Asked Questions (FAQs)

Q1: What is the best route to synthesize (2,3-Dihydrobenzofuran-5-yl)methanamine?

Both the nitrile reduction and reductive amination routes are viable. The choice often depends on the availability of starting materials and the scale of the synthesis. The nitrile reduction route using catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup compared to using metal hydrides like LiAlH₄.

Q2: What analytical techniques are best for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the formation of the product and any byproducts.

Q3: Are there any specific safety precautions I should be aware of?

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. The quenching procedure must be done carefully at low temperatures.[7]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded. When filtering the catalyst (e.g., Pd/C), do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with solvent at all times.[1]

  • Strong Acids: Concentrated acids like HCl and TFA are corrosive and should be handled with appropriate personal protective equipment (PPE).

Q4: How can I purify the final hydrochloride salt?

Recrystallization is the most common method for purifying the final salt. The choice of solvent system is crucial and may require some experimentation. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar solvent (like diethyl ether or ethyl acetate) until the solution becomes cloudy, then allow it to cool slowly.

Key Reaction Pathways and Side Reactions

Nitrile Reduction Pathway

Nitrile_Reduction cluster_side_reaction Side Reaction Nitrile 2,3-Dihydrobenzofuran-5-carbonitrile Imine Intermediate Imine Nitrile->Imine [H] (e.g., H₂/Pd/C or LiAlH₄) PrimaryAmine (2,3-Dihydrobenzofuran-5-yl)methanamine Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine - NH₃

Caption: Nitrile reduction pathway and common side reaction.

Reductive Amination Pathway

Reductive_Amination cluster_side_reactions Side Reactions Aldehyde 2,3-Dihydrobenzofuran-5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ - H₂O Alcohol Alcohol Byproduct Aldehyde->Alcohol [H] SecondaryAmine Secondary Amine Byproduct Aldehyde->SecondaryAmine + Primary Amine - H₂O, then [H] PrimaryAmine (2,3-Dihydrobenzofuran-5-yl)methanamine Imine->PrimaryAmine [H] (e.g., NaBH(OAc)₃)

Sources

Optimization of reaction conditions for the synthesis of dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Dihydrobenzofurans are key structural motifs in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a critical aspect of organic and medicinal chemistry.[1][2][3] This guide provides practical, field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of dihydrobenzofurans, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting a transition-metal-catalyzed synthesis of a 2,3-dihydrobenzofuran, but I am observing very low to no formation of my desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in dihydrobenzofuran synthesis is a common issue that can often be resolved by systematically evaluating and optimizing your reaction parameters. Here are the key areas to investigate:

  • Catalyst System (Catalyst, Ligand, Additives): The choice of catalyst is paramount. Different synthetic routes are often optimized for specific transition metals like rhodium, palladium, iridium, copper, gold, or nickel.[1][4][5]

    • Causality: The catalyst's electronic and steric properties, as well as those of the coordinating ligand, directly influence its catalytic activity and stability. For instance, in palladium-catalyzed Heck/Tsuji-Trost reactions, the choice of ligand is critical for achieving high enantioselectivity and yield.[1] Similarly, for rhodium-catalyzed C-H activation/[3+2] annulation, the catalyst precursor and additives can significantly impact the reaction's efficiency.[1][5]

    • Troubleshooting Steps:

      • Verify Catalyst Compatibility: Ensure the chosen catalyst is appropriate for the specific transformation you are attempting (e.g., C-H activation, annulation, etc.). Review recent literature for catalysts successfully used in similar syntheses.[1][5][6]

      • Screen Different Catalysts/Ligands: If the initial catalyst is ineffective, consider screening a panel of catalysts from the same metal (e.g., different palladium sources like Pd(OAc)₂, Pd₂(dba)₃) or different metals known to catalyze similar reactions. The use of specific ligands, such as a novel urea ligand in some palladium-catalyzed reactions, has been shown to enhance product yield.[1]

      • Check Catalyst Loading: Suboptimal catalyst loading can lead to incomplete conversion. While higher loading might increase yield, it can also lead to more side products and increased costs. Perform a systematic optimization of the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).

      • Role of Additives: Additives like oxidants (e.g., Ag₂O, 1,4-benzoquinone), bases (e.g., Cs₂CO₃, NaOAc, LiOAc), or salts (e.g., AgSbF₆, Zn(OAc)₂) can be crucial.[1][5][7] For example, in silver(I)-promoted oxidative coupling, the stoichiometry of the silver oxidant directly affects conversion and selectivity.[7][8]

  • Solvent: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics.

    • Causality: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and the solubility of reactants.

    • Troubleshooting Steps:

      • Solvent Screening: If your yield is low, consider screening a range of solvents with varying polarities (e.g., toluene, dioxane, acetonitrile, methanol, HFIP).[1][5][7] For instance, in some rhodium-catalyzed reactions, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote the desired [3+2] annulation.[1][5] Acetonitrile has been identified as a "greener" and effective solvent for silver(I)-promoted oxidative coupling, providing a good balance between conversion and selectivity.[7][8][9]

      • Ensure Anhydrous Conditions: Many organometallic reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if required by the reaction mechanism.[10]

  • Reaction Temperature: Temperature is a critical parameter that affects reaction rate and selectivity.

    • Causality: Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or the formation of undesired side products. Conversely, temperatures that are too low can result in slow or incomplete reactions.[7]

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically vary the reaction temperature. For example, in the silver(I)-promoted oxidative coupling of methyl p-coumarate, reactions were tested at 0 °C, room temperature, and reflux.[7] While refluxing can increase conversion, it may decrease selectivity over longer reaction times.[7]

      • Monitor for Decomposition: Use techniques like TLC or LC-MS to monitor the reaction over time at different temperatures to check for the decomposition of starting materials, intermediates, or the final product.[10]

  • Reaction Time: The duration of the reaction is crucial for achieving optimal conversion.

    • Causality: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can result in the formation of byproducts or decomposition of the desired product.[7]

    • Troubleshooting Steps:

      • Time-Course Study: Monitor the reaction progress at regular intervals (e.g., every hour) using TLC or LC-MS to determine the optimal reaction time. In some cases, reaction times can be significantly reduced from 20 hours to 4 hours without a significant drop in conversion and selectivity by optimizing other parameters.[7][8][9]

Issue 2: Poor Selectivity (Regio-, Diastereo-, or Enantioselectivity)

Question: My reaction produces the dihydrobenzofuran skeleton, but I am struggling with poor selectivity, leading to a mixture of isomers. How can I improve the selectivity of my synthesis?

Answer: Achieving high selectivity is a common challenge in the synthesis of complex molecules like substituted dihydrobenzofurans. The following factors are key to controlling the isomeric purity of your product:

  • Ligand Choice for Enantioselectivity: In asymmetric catalysis, the chiral ligand is the primary determinant of enantioselectivity.

    • Causality: The ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.

    • Troubleshooting Steps:

      • Screen Chiral Ligands: Test a variety of chiral ligands with different electronic and steric properties. For example, in palladium-catalyzed syntheses, ligands like TY-Phos have been used to achieve excellent enantiomeric excess.[1]

      • Optimize Ligand-to-Metal Ratio: The stoichiometry of the ligand relative to the metal catalyst can impact both reactivity and selectivity.

  • Directing Groups for Regioselectivity: In C-H activation reactions, directing groups are often used to control which C-H bond reacts.

    • Causality: The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby ensuring regioselective functionalization.

    • Troubleshooting Steps:

      • Choose an Appropriate Directing Group: The choice of directing group is critical. For example, an imidazole directing group has been used in rhodium-promoted intramolecular hydroarylation to achieve regioselective synthesis of dihydrobenzofurans.[1]

      • Consider Removable Directing Groups: For synthetic efficiency, consider using a directing group that can be easily removed or converted to another functional group in a subsequent step.

  • Solvent and Temperature Effects on Diastereoselectivity: The reaction medium and temperature can influence the transition state energies of competing diastereomeric pathways.

    • Causality: Solvents can stabilize certain transition states through solvation effects, while temperature can provide the energy to overcome the barrier to a less favored pathway. Subtle steric interactions can also play a role in determining diastereoselectivity.[6]

    • Troubleshooting Steps:

      • Solvent Screening: Evaluate a range of solvents. In some dirhodium carboxylate-catalyzed C-H insertion reactions, toluene has been shown to provide excellent trans diastereoselectivity.[1]

      • Temperature Optimization: Carefully control and optimize the reaction temperature. In some palladium-catalyzed reactions, temperature can be a deciding factor for the stereochemical outcome (e.g., Z vs. E isomers).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for dihydrobenzofuran synthesis?

A1: Transition metal catalysts are widely employed.[3][4] The most common classes include:

  • Rhodium catalysts: Often used for C-H activation and [3+2] annulation reactions.[1][5]

  • Palladium catalysts: Frequently used in cross-coupling reactions, such as Heck and Tsuji-Trost reactions, as well as C-H functionalization.[1][5]

  • Copper catalysts: Utilized in intramolecular reactions and tandem processes.[1][5]

  • Iridium, Gold, and Nickel catalysts: Also effective for various cyclization and C-H functionalization strategies.[1][5]

  • Silver(I) reagents: Commonly used as oxidants in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans.[7][8]

Q2: How do I choose the right starting materials for my desired dihydrobenzofuran derivative?

A2: The choice of starting materials is dictated by the synthetic strategy. Common precursors include:

  • For transition-metal-catalyzed C-H activation/annulation: Substituted phenols with alkenyl or other reactive groups (e.g., N-phenoxyacetamides) are often used.[1][5][6]

  • For intramolecular cyclization: Precursors containing both the phenolic hydroxyl group (or a precursor) and a tethered functionality that can undergo cyclization (e.g., an alkene or halide) are common.[6]

  • For oxidative coupling: Phenylpropanoids like methyl p-coumarate and methyl ferulate are used to synthesize dihydrobenzofuran neolignans.[7][8]

Q3: Are there any "green" or more sustainable approaches to dihydrobenzofuran synthesis?

A3: Yes, the development of more sustainable synthetic methods is an active area of research. Some approaches include:

  • Use of Greener Solvents: Acetonitrile has been reported as a more environmentally friendly alternative to solvents like dichloromethane and benzene in certain oxidative coupling reactions.[7][8][9]

  • Catalyst-Free and Metal-Free Reactions: Some methods utilize visible light, electrocatalysis, or Brønsted/Lewis acid catalysis to avoid transition metals.[11][12] Base-induced and photocatalytic reactions are also being explored.[11][12]

  • Atom Economy: Synthetic strategies like annulation reactions that incorporate multiple components into the final product with high atom economy are inherently "greener."

Q4: How can I monitor the progress of my reaction effectively?

A4: The most common methods for monitoring reaction progress are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product, as well as any side products. It is particularly useful for identifying potential product decomposition.[10]

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and yield of the reaction.

Experimental Protocols and Data

Protocol: General Procedure for Optimization of Silver(I)-Promoted Oxidative Coupling

This protocol is a general guideline for optimizing the synthesis of dihydrobenzofuran neolignans from phenylpropanoid precursors.

  • Reactant Preparation: In a round-bottom flask, dissolve the phenylpropanoid starting material (e.g., methyl p-coumarate, 1.0 equiv.) in the chosen solvent (e.g., acetonitrile).

  • Initiation of Reaction: Add the silver(I) oxidant (e.g., Ag₂O, 0.5 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature) for a specified time (e.g., 4 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dihydrobenzofuran.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry.

Data Presentation: Optimization of Oxidant and Solvent

The following tables summarize the optimization of reaction conditions for the synthesis of a dihydrobenzofuran neolignan from methyl ferulate.[13]

Table 1: Effect of Silver(I) Reagent on Conversion and Selectivity

EntrySilver(I) Reagent (0.5 equiv.)Conversion (%)Selectivity (%)
1Ag₂O80.585.8
2AgOAc45.260.1
3Ag₂CO₃30.155.4
4AgNO₃25.748.9

Reaction conditions: Methyl ferulate (1 equiv.), silver(I) reagent (0.5 equiv.), acetonitrile, room temperature, 20 h.

Table 2: Effect of Solvent on Conversion and Selectivity

EntrySolventConversion (%)Selectivity (%)
1Acetonitrile80.585.8
2Dichloromethane75.370.2
3Methanol68.965.1
4Benzene/Acetone60.158.7

Reaction conditions: Methyl ferulate (1 equiv.), Ag₂O (0.5 equiv.), solvent, room temperature, 20 h.[13]

Visualizations

General Reaction Scheme for Dihydrobenzofuran Synthesis

Dihydrobenzofuran Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions Phenolic Precursor Phenolic Precursor Dihydrobenzofuran Dihydrobenzofuran Phenolic Precursor->Dihydrobenzofuran [Transition Metal] Catalysis Coupling Partner Coupling Partner Coupling Partner->Dihydrobenzofuran Catalyst Catalyst Catalyst->Dihydrobenzofuran Solvent Solvent Solvent->Dihydrobenzofuran Base/Additive Base/Additive Base/Additive->Dihydrobenzofuran Temperature Temperature Temperature->Dihydrobenzofuran

Caption: General workflow for transition metal-catalyzed dihydrobenzofuran synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield cluster_actions_catalyst Actions for Catalyst cluster_actions_solvent Actions for Solvent cluster_actions_temp_time Actions for Temp/Time start Low Yield Observed check_catalyst 1. Evaluate Catalyst System (Catalyst, Ligand, Additives) start->check_catalyst check_solvent 2. Assess Solvent Effects check_catalyst->check_solvent If still low action_catalyst1 Screen different catalysts/ligands check_catalyst->action_catalyst1 action_catalyst2 Optimize loading & additives check_catalyst->action_catalyst2 check_temp_time 3. Optimize Temperature & Time check_solvent->check_temp_time If still low action_solvent1 Screen solvents of varying polarity check_solvent->action_solvent1 action_solvent2 Ensure anhydrous conditions check_solvent->action_solvent2 solution Improved Yield check_temp_time->solution action_temp Systematic temperature screening check_temp_time->action_temp action_time Conduct time-course study check_temp_time->action_time

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 13787-13815. [Link]

  • Dias, G. G., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 110-122. [Link]

  • Dias, G. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Dapkekar, N., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(12), e202200541. [Link]

  • Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Dias, G. G., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link]

  • Dias, G. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Cambridge Open Engage. [Link]

  • Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Ashraf, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1500854. [Link]

  • Ashraf, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride (CAS 635309-62-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.

The synthesis of this compound is primarily achieved through the reductive amination of 2,3-Dihydrobenzofuran-5-carboxaldehyde. This process, while conceptually straightforward, involves a delicate interplay of reaction conditions to maximize the formation of the desired primary amine and minimize byproducts. This guide will walk you through the critical parameters and provide solutions to common challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Low or No Product Yield

Q1: I am seeing very low conversion of my starting aldehyde. What are the likely causes and how can I fix this?

A1: Low conversion of the starting material, 2,3-Dihydrobenzofuran-5-carboxaldehyde, is a common issue that typically points to inefficient imine formation, which is the crucial intermediate step in reductive amination.

Causality: The reaction is an equilibrium between the aldehyde and ammonia to form an imine, and the subsequent reduction of the imine. If the imine does not form in sufficient concentration, the overall reaction will stall.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.

    • Action: Use anhydrous solvents (e.g., methanol, ethanol, or 1,2-dichloroethane) and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Increase Ammonia Concentration: A high concentration of the amine source (ammonia) is critical to drive the equilibrium towards the imine and to minimize side reactions.

    • Action: Use a saturated solution of ammonia in your chosen alcohol solvent. A large excess of ammonia is often beneficial for the selective formation of primary amines.[1]

  • pH Optimization: Imine formation is often catalyzed by mild acid. However, for the synthesis of a primary amine using ammonia, a high pH is generally favored to ensure the availability of free ammonia.[1]

    • Action: If using ammonium chloride as the ammonia source, a base such as triethylamine or sodium carbonate may be needed to liberate the free ammonia. When using ammonia gas or a solution of ammonia in an alcohol, the pH will naturally be high.

Q2: My starting aldehyde is being consumed, but I am not getting the desired amine. Instead, I am isolating the corresponding alcohol, 2,3-dihydrobenzofuran-5-yl)methanol. Why is this happening?

A2: The formation of the alcohol byproduct indicates that the reducing agent is reacting with the starting aldehyde before the imine can be formed and reduced. This is a problem of chemoselectivity.

Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes. If the imine concentration is low or the reducing agent is too reactive, the aldehyde will be reduced preferentially.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Select a milder reducing agent that is more selective for the imine over the aldehyde.

    • Action: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations because they are less reactive towards aldehydes at neutral or slightly acidic pH.[2][3]

  • Stepwise Addition: If you must use a stronger reducing agent like NaBH₄, a stepwise procedure is recommended.

    • Action: First, stir the aldehyde and ammonia source together for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the NaBH₄ portion-wise to the reaction mixture.[4]

  • Temperature Control: The reduction of the aldehyde may be more favorable at higher temperatures.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the selective reduction of the imine.

Formation of Impurities

Q3: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction mixture. How can I improve the selectivity for the primary amine?

A3: The formation of over-alkylated products is a classic challenge in the synthesis of primary amines via reductive amination. The primary amine product can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.

Causality: The desired primary amine product is often more nucleophilic than ammonia, leading to a faster reaction with the remaining aldehyde.

Troubleshooting Protocol:

  • Excess Ammonia: This is the most critical factor for maximizing primary amine formation.

    • Action: Use a large excess of ammonia. This ensures that the aldehyde is more likely to react with ammonia than with the primary amine product.[1] A high concentration of ammonia shifts the equilibrium in favor of the desired reaction pathway.

  • Control Stoichiometry: Carefully control the amount of the aldehyde.

    • Action: Consider adding the aldehyde slowly to the reaction mixture containing the ammonia and the reducing agent. This maintains a low concentration of the aldehyde and a high relative concentration of ammonia throughout the reaction.

  • Reaction Conditions: The choice of solvent and temperature can influence selectivity.

    • Action: A protic solvent like methanol or ethanol is often used for reductive aminations with ammonia. Running the reaction at room temperature or slightly below can sometimes improve selectivity.

Q4: After quenching the reaction and during workup, I am having trouble isolating the hydrochloride salt. The product seems to be an oil or is contaminated with inorganic salts.

A4: Issues with the isolation of the hydrochloride salt are common and can be due to residual water, improper pH, or the choice of solvent for precipitation.

Causality: Amine hydrochlorides can be hygroscopic and may not precipitate cleanly if water is present. Additionally, if an aqueous acid is used for salt formation, inorganic salts from the workup (like NaCl) can co-precipitate.

Troubleshooting Protocol:

  • Anhydrous Salt Formation: The cleanest way to form the hydrochloride salt is by using anhydrous HCl.

    • Action: After the reaction workup and extraction of the free amine into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane), bubble anhydrous HCl gas through the solution. Alternatively, add a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol.

  • Solvent Selection for Precipitation: The choice of solvent is crucial for obtaining a crystalline solid.

    • Action: Diethyl ether is a common choice to precipitate hydrochloride salts from solutions of the free amine in a more polar solvent like ethyl acetate or methanol.

  • Removal of Inorganic Salts: If you suspect contamination with inorganic salts from an aqueous workup, you may need to purify the free amine first.

    • Action: After the initial extraction, wash the organic layer thoroughly with brine to remove most of the water and dissolved inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and then proceed with the salt formation. If problems persist, consider purifying the free amine by column chromatography before forming the salt.

Experimental Protocols & Data

Recommended Synthesis Protocol

This protocol is a synthesized "best practice" procedure based on established methods for the reductive amination of aromatic aldehydes to primary amines.

Step 1: Reductive Amination

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,3-Dihydrobenzofuran-5-carboxaldehyde (1.0 eq.).

  • Add a 7 M solution of ammonia in methanol (20 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium borohydride (1.5 eq.) in a small amount of methanol.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the sodium borohydride solution to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde.

Step 2: Workup and Isolation of the Free Amine

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,3-Dihydrobenzofuran-5-yl)methanamine as an oil.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a 2 M solution of HCl in diethyl ether with stirring.

  • A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table of Critical Reaction Parameters
ParameterRecommended ConditionRationale for High YieldPotential Issues if Deviated
Ammonia Source 7 M NH₃ in MethanolHigh concentration drives imine formation and favors the primary amine.Lower concentrations can lead to incomplete reaction and over-alkylation.
Reducing Agent Sodium Borohydride (NaBH₄)Cost-effective and efficient.Can reduce the starting aldehyde if added too quickly or at high temperatures.
Sodium Cyanoborohydride (NaBH₃CN)More selective for the imine over the aldehyde.More toxic and expensive than NaBH₄.
Solvent Anhydrous MethanolGood solvent for reactants and facilitates the reaction.Presence of water can inhibit imine formation.
Temperature 0 °C to Room TemperatureControls the reactivity of NaBH₄ and minimizes side reactions.Higher temperatures can lead to the formation of the alcohol byproduct.
Salt Formation Anhydrous HCl in EtherYields a clean, crystalline salt free from inorganic contaminants.Use of aqueous HCl can lead to an oily product or salt contamination.

Reaction Workflow and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway and a logical flow for troubleshooting common problems.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aldehyde 2,3-Dihydrobenzofuran- 5-carboxaldehyde Imine_Formation Imine Formation (Equilibrium) Aldehyde->Imine_Formation Ammonia Ammonia in MeOH (Excess) Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH4 or NaBH3CN Free_Amine Free Primary Amine Reduction->Free_Amine HCl_Salt (2,3-Dihydrobenzofuran-5-yl) methanamine hydrochloride Free_Amine->HCl_Salt Anhydrous HCl

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield or Impure Product Check_Conversion Check_Conversion Start->Check_Conversion Is starting aldehyde consumed? No_Conversion Problem: Inefficient Imine Formation Check_Conversion->No_Conversion No Yes_Conversion Analyze Product Mixture Check_Conversion->Yes_Conversion Yes Sol_Anhydrous Use Anhydrous Solvent + Dehydrating Agent No_Conversion->Sol_Anhydrous Solution 1 Sol_Excess_NH3 Increase Excess of Ammonia No_Conversion->Sol_Excess_NH3 Solution 2 Alcohol_Product Problem: Aldehyde Reduction Yes_Conversion->Alcohol_Product Main product is alcohol Overalkylation Problem: Over-alkylation Yes_Conversion->Overalkylation Secondary/Tertiary Amine Impurities Isolation_Issue Problem: Purification/Salt Formation Yes_Conversion->Isolation_Issue Difficulty isolating HCl Salt (oily/impure) Sol_Milder_Reagent Use Milder Reductant (e.g., NaBH3CN) Alcohol_Product->Sol_Milder_Reagent Solution 1 Sol_Stepwise Stepwise Addition of Reductant Alcohol_Product->Sol_Stepwise Solution 2 Sol_Excess_NH3_2 Increase Excess of Ammonia Overalkylation->Sol_Excess_NH3_2 Solution 1 Sol_Slow_Addition Slow Addition of Aldehyde Overalkylation->Sol_Slow_Addition Solution 2 Sol_Anhydrous_HCl Use Anhydrous HCl for Salt Formation Isolation_Issue->Sol_Anhydrous_HCl Solution 1 Sol_Purify_Free_Amine Purify Free Amine Before Salt Formation Isolation_Issue->Sol_Purify_Free_Amine Solution 2

Caption: Troubleshooting flowchart for the synthesis.

References

  • BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Watson, A. J. B., et al. (2013).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Stability and storage conditions for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride (CAS RN: 635309-62-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established chemical principles and extensive field experience.

I. Core Concepts: Understanding the Stability of an Amine Hydrochloride Salt

This compound is an amine salt. The stability of such salts is largely dictated by the equilibrium between the protonated amine and its free base form, as well as its susceptibility to environmental factors.[1][2][3] The hydrochloride salt form is generally favored for its increased water solubility and crystalline nature, which can enhance stability and ease of handling compared to the free amine.[3] However, being a salt, it is hygroscopic and can be sensitive to light and air, which are critical factors to control.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place.[4][5] Several suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[6] To mitigate degradation from light and moisture, storage in an amber glass vial inside a desiccator is a best practice. While room temperature is generally acceptable, some sources suggest refrigeration for enhanced stability.[7]

Parameter Recommended Condition Rationale
Temperature Room Temperature or RefrigeratedMinimizes thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation.
Light Protected from Light (Amber Vial)Prevents photochemical degradation.[8]
Moisture Dry/DesiccatedThe compound is hygroscopic and can absorb moisture, which may affect its stability.
Container Tightly ClosedPrevents exposure to air and moisture.[4][5]

Q2: I've noticed the color of my compound has changed from white to off-white/yellowish. Is it still usable?

A2: A slight color change can be an initial indicator of degradation, potentially due to oxidation or exposure to light. While a minor change may not significantly impact the purity for some applications, it is crucial to verify the compound's integrity before use in sensitive experiments. We recommend performing a purity analysis, such as HPLC or LC-MS, to quantify any potential degradation products.

Q3: Can I dissolve the compound in water for my experiments? How stable are aqueous solutions?

A3: As a hydrochloride salt, the compound is expected to have good water solubility. However, aqueous solutions of amine hydrochlorides can be susceptible to microbial growth and hydrolysis over time. It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C for no longer than a few days. For longer-term storage, consider preparing aliquots in a suitable organic solvent and evaporating the solvent before reconstituting in your aqueous buffer.

Q4: What solvents are compatible with this compound?

A4: Besides water, this compound is expected to be soluble in polar protic solvents like methanol and ethanol. Solubility in other organic solvents may vary. It is always advisable to perform a small-scale solubility test before preparing a stock solution.

III. Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your results, it could be due to the degradation of your compound.

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Poor Solubility

If you are facing challenges in dissolving the compound, consider the following steps.

  • Verify the Solvent: Ensure you are using a suitable polar protic solvent.

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath).

  • Sonication: Use a sonicator bath to aid dissolution.

  • pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. Adjusting the pH of your aqueous solution may improve solubility, but be mindful of the stability of your compound at different pH values.

IV. Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound.

A. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

B. Method:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm (or an appropriate wavelength determined by UV-Vis scan)

  • Data Analysis:

    • Integrate the peak areas. The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Water/ACN weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject run Run Gradient Method inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC purity assessment workflow.

V. References

  • Merck Millipore. (2024, June 10). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet.

  • TCI Chemicals. (2025, November 6). SAFETY DATA SHEET.

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • Sigma-Aldrich. (n.d.). This compound.

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

  • Enamine. (n.d.). SAFETY DATA SHEET.

  • PubChem. (n.d.). This compound.

  • American Elements. (n.d.). amine hydrochloride.

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

  • Wikipedia. (n.d.). Flux (metallurgy).

  • Sigma-Aldrich. (n.d.). (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride.

  • ChemicalBook. (n.d.). 5-Benzofuranmethanamine, 2,3-dihydro-α-2-propen-1-yl-, hydrochloride (1:1), (αS)-.

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

  • Biosynth. (n.d.). (1-Benzofuran-5-yl)methanamine hydrochloride.

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine.

  • PubMed. (n.d.). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats.

Sources

Solubility issues of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride (CAS: 635309-62-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility issues associated with this compound. Here, we provide practical, in-depth troubleshooting advice and protocols grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

Answer: This is a common and expected observation. This compound is an amine salt. The presence of the hydrochloride moiety makes the molecule ionic and significantly more polar than its corresponding free base.[1] Organic solvents like DCM, ethyl acetate, and hydrocarbons are non-polar or have low polarity. Following the principle of "like dissolves like," polar ionic salts have very poor solubility in non-polar organic solvents. To achieve dissolution, you need a solvent that can effectively solvate the ions, which is typically a polar protic or a highly polar aprotic solvent.

Q2: What is the best starting solvent to dissolve this compound?

Answer: For initial trials, polar protic solvents are generally the best choice for amine hydrochloride salts. We recommend starting with the following:

  • Water: Amine hydrochlorides are often designed to be water-soluble for pharmaceutical applications.[1]

  • Methanol (MeOH) or Ethanol (EtOH): These alcohols are polar and can solvate the salt, although solubility might be less than in water. They are often used in reactions where an anhydrous, polar environment is necessary.

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are highly polar aprotic solvents that are excellent at dissolving a wide range of compounds, including many salts. However, their high boiling points can make them difficult to remove post-experiment.

Q3: I need to use this compound in a reaction with a water-sensitive reagent. What are my options?

Answer: This is a classic challenge. You have two primary strategies:

  • Find a suitable polar, aprotic organic solvent: While challenging, you may find sufficient solubility in solvents like DMSO or DMF, as mentioned above. It is crucial to use anhydrous grades of these solvents.

  • Convert the salt to its free base form: This is often the most practical solution. The free base form of (2,3-Dihydrobenzofuran-5-yl)methanamine will be significantly less polar and readily soluble in a wider range of organic solvents like DCM, ethyl acetate, and THF. A detailed protocol for this conversion is provided in the Troubleshooting Guide below.

Q4: Can I heat the mixture to improve solubility?

Answer: Yes, gentle heating can increase the rate of dissolution and the equilibrium solubility of the compound in a given solvent. However, exercise caution. Aggressive heating can lead to decomposition, especially in less stable solvents. Always start with gentle warming (e.g., 40-50 °C) and monitor for any color change or degradation. Recrystallization attempts often rely on dissolving the salt in a minimal amount of a hot polar solvent like ethanol or isopropanol and then allowing it to cool.[2]

Q5: I've noticed that even in methanol, the solubility is limited. Can I use a co-solvent?

Answer: Absolutely. Using a co-solvent system is a powerful technique.[3] If your compound has some solubility in a polar solvent like methanol but it's insufficient, adding a small amount of a stronger, highly polar solvent like DMSO or DMF can significantly enhance solubility. Conversely, if you need to dissolve it in a less polar environment for a reaction, you might dissolve it in a minimum amount of DMSO first and then slowly dilute it with your reaction solvent (e.g., THF), monitoring for any precipitation.

Troubleshooting Guide: Compound Insoluble

This guide provides a logical workflow for addressing solubility issues with this compound.

Diagram: Solubility Troubleshooting Workflow

G cluster_start cluster_solvent Step 1: Solvent Selection cluster_assist Step 2: Physical Assistance cluster_reaction Step 3: Assess Reaction Compatibility cluster_end start Problem: (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is insoluble solvent_check Is the solvent polar protic (e.g., H2O, MeOH, EtOH)? start->solvent_check change_solvent Action: Switch to a polar protic or highly polar aprotic solvent (e.g., DMSO, DMF) solvent_check->change_solvent No assist_check Have you tried applying physical methods? solvent_check->assist_check Yes change_solvent->solvent_check apply_assist Action: 1. Sonicate the mixture. 2. Gently heat (40-50°C). 3. Increase agitation/stirring time. assist_check->apply_assist No reaction_check Is the current solvent system compatible with your reaction (e.g., water-sensitive)? assist_check->reaction_check Yes apply_assist->assist_check free_base Action: Convert the hydrochloride salt to its free base form. (See Protocol 2) reaction_check->free_base No end_soluble Success: Compound is now in solution. reaction_check->end_soluble Yes free_base->end_soluble

Caption: A step-by-step decision tree for troubleshooting solubility.

Solubility Data Summary

The following table summarizes the expected solubility of this compound based on its chemical properties as an amine salt. Note: Exact quantitative values (mg/mL) are often not publicly available and must be determined empirically.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High to ModerateThe solvent's hydrogen bonding and high polarity effectively solvate the ammonium and chloride ions.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Moderate to LowHigh dipole moment can dissolve salts, but less effective than protic solvents. ACN is generally a poor choice.
Non-Polar Dichloromethane (DCM), ChloroformVery Low/InsolubleThe solvent cannot overcome the lattice energy of the ionic salt.[1]
Non-Polar Toluene, Hexanes, Diethyl EtherInsolubleLacks the polarity needed to interact with and dissolve the ionic compound.[4]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a method to empirically determine the approximate solubility of your compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, MeOH, EtOH, DMSO, DCM, Ethyl Acetate)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh 5 mg of the compound into a clean, dry vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This represents a concentration of 50 mg/mL.

  • Agitation: Cap the vial and vortex for 30 seconds. Place on a stir plate and stir vigorously for 2 minutes.

  • Observation: Visually inspect the solution. If the solid is completely dissolved, the solubility is ≥ 50 mg/mL.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration now 25 mg/mL). Repeat step 3.

  • Continue Dilution: Continue adding solvent in 100-200 µL increments, calculating the new concentration each time, until the solid fully dissolves.

  • Heating (Optional): If the compound remains insoluble at a low concentration (e.g., <1 mg/mL) at room temperature, gently warm the vial to ~40°C and observe any changes.

  • Record Results: Document the approximate solubility in mg/mL for each solvent tested.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard liquid-liquid extraction method to obtain the organic-soluble free base form of the amine.

Materials:

  • This compound

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃))

  • An immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Separatory funnel

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water in a flask.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the aqueous base solution (e.g., 1 M NaOH) dropwise while swirling. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9-10). This deprotonates the ammonium ion to the neutral amine.

  • Extraction: Add an equal volume of the organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the layers to separate fully. The free base, being less polar, will partition into the organic layer.

  • Collection: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction process (steps 3-5) two more times, combining the organic extracts.

  • Washing: Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel, shaking, and discarding the aqueous layer. This helps remove residual water from the organic phase.

  • Drying: Transfer the washed organic extract to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes until the solution is clear.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which is often an oil or a low-melting solid.

Diagram: Salt to Free Base Conversion

G compound_salt (2,3-Dihydrobenzofuran-5-yl)methanamine HCl (R-NH3+ Cl-) Polar Water-Soluble process_base 1. Dissolve in H2O 2. Add Aqueous Base (e.g., NaOH) compound_salt->process_base compound_free (2,3-Dihydrobenzofuran-5-yl)methanamine (R-NH2) Less Polar Organic-Soluble process_acid Add HCl in Organic Solvent compound_free->process_acid process_base->compound_free Deprotonation process_acid->compound_salt Protonation

Caption: The chemical equilibrium between the salt and free base forms.

References
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Savant, C., & Parmar, A. (2022). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 12(5), 1-13. [Link]

  • Verma, A., & Gautam, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(2), 114-121. [Link]

  • Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-5-ylmethanamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Xanthine. National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Chemicalland21. (n.d.). (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine;hydrochloride. [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Solubility of Things. (n.d.). (5-chloro-2,3-dihydrobenzofuran-2-yl)methanamine. [Link]

  • American Elements. (n.d.). amine hydrochloride. [Link]

  • ZaiQi Bio-Tech. (n.d.). (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride. [Link]

  • Cheméo. (n.d.). Chemical Properties of Xanthine (CAS 69-89-6). [Link]

Sources

How to prevent the degradation of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory. Maintaining the purity of this reagent is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols based on established chemical principles.

Core Principles of Compound Stability

The stability of this compound is influenced by a combination of environmental factors. Understanding these factors is the first step in preventing degradation. The primary drivers of instability are exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

cluster_center cluster_factors Environmental Stress Factors cluster_pathways Resulting Degradation Pathways Compound (2,3-Dihydrobenzofuran-5-yl) methanamine hydrochloride Temp Temperature Light Light (UV/Visible) Atmosphere Atmosphere pH pH (in solution) Thermal Thermal Degradation Temp->Thermal Photo Photolysis Light->Photo Oxidation Oxidation Atmosphere->Oxidation O₂ Hydrolysis Hydrolysis Atmosphere->Hydrolysis H₂O pH->Hydrolysis (non-neutral) Base_Reaction Free Base Formation pH->Base_Reaction (basic)

Caption: Key environmental factors affecting the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] While some suppliers suggest room temperature storage[2], best practices for amine hydrochlorides and light-sensitive compounds involve storing in a cool, dry, and dark environment.[1][3][4][5] A desiccator placed within a refrigerator (2-8°C) is an excellent choice.[1][6]

ParameterRecommendationRationale
Temperature 2–8°C or Room Temperature (<30°C)Minimizes thermal degradation.[1][7]
Atmosphere Dry, Inert Gas (Argon, Nitrogen)Prevents moisture absorption (hygroscopic nature) and subsequent hydrolysis or oxidation.[1][7]
Light In the Dark (Amber Vial)Protects against potential photolytic degradation, as benzofuran moieties can be light-sensitive.[1][3][4]
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen.[1][6][7]
Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

Aqueous stock solutions are significantly more prone to degradation than the solid-state compound.[1] For this reason, it is highly recommended to prepare stock solutions fresh before each experiment. If storage is unavoidable, solutions should be aliquoted into single-use vials to prevent contamination and repeated freeze-thaw cycles.[1]

Storage DurationTemperatureRationale
Long-term (up to 6 months) -80°CSignificantly slows the rate of hydrolysis and other degradation pathways.[1]
Short-term (up to 1 month) -20°CSuitable for shorter durations, but -80°C is preferred for maximum stability.[1]
Very short-term (<24 hours) 2–8°CRecommended only for immediate or next-day use.[1]

Note: Always use a high-purity, degassed solvent for solution preparation.

Q3: What are the primary chemical degradation pathways I should be aware of?

There are several potential pathways through which this compound can degrade:

  • Hydrolysis: As an amine salt, the compound is hygroscopic and can absorb moisture from the air.[7] In solution, water can facilitate the hydrolysis of the hydrochloride, potentially affecting the compound's equilibrium and stability.[1]

  • Oxidation: The primary amine group is susceptible to oxidation, especially when exposed to air (oxygen).[8] This can lead to the formation of various impurities. The dihydrobenzofuran ring itself may also be susceptible to oxidative cleavage over time.

  • Photodegradation (Photolysis): Benzofuran and related structures can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.[3][4][5]

  • Reaction with Bases: As a hydrochloride salt, the compound is acidic. Contact with strong bases will neutralize the HCl salt, liberating the free amine.[1] The free amine is often less stable and more reactive than its salt form.

Q4: What are the visible signs of degradation in the solid compound?

A pure, stable sample of this compound should be a white to off-white solid.[9] Visual inspection is the first line of defense against using a degraded reagent. Key signs of degradation include:

  • Discoloration: A change in color, such as turning yellow or brown.[1]

  • Clumping: The appearance of clumps or a sticky texture indicates moisture absorption.[1]

If you observe any of these changes, it is strongly recommended to verify the compound's purity by an appropriate analytical method before use.[1]

Q5: Which materials or chemicals are incompatible with this compound?

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can react vigorously with the amine and dihydrobenzofuran moieties.[1][3][4]

  • Strong Bases: Will deprotonate the amine hydrochloride, forming the free base which may have different solubility and stability profiles.[1]

  • Reactive Metals: Certain metals can catalyze degradation reactions. Use glass or high-density polyethylene (HDPE) containers for storage.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Start Problem Observed: Inconsistent Results or Visual Degradation CheckSolid Step 1: Inspect Solid Reagent - Color Change? - Clumping? Start->CheckSolid Start Troubleshooting CheckSolution Step 2: Evaluate Stock Solution - Prepared fresh? - Stored correctly (-80°C)? - Precipitate present? CheckSolid->CheckSolution Solid appears OK Degraded Result: Purity < 95% or Visible Degradants CheckSolid->Degraded Obvious Degradation Analytical Step 3: Analytical Verification - Run HPLC-UV Purity Check - Compare to Reference Standard CheckSolution->Analytical Solution prepared correctly CheckSolution->Degraded Improperly Stored Analytical->Degraded Test Fails Pure Result: Purity ≥ 98% No Degradants Analytical->Pure Test Passes Action_Discard Action: Discard Reagent and Solution. Use a Fresh Batch. Degraded->Action_Discard Action_Proceed Action: Proceed with Experiment. Review other experimental parameters. Pure->Action_Proceed

Caption: A logical workflow for troubleshooting reagent stability issues.

Observed ProblemPotential CauseRecommended Action
Inconsistent or non-reproducible experimental results. Degradation of the stock solution or solid starting material.1. Prepare a fresh stock solution from a reliable source of the solid compound immediately before the experiment.[1]2. If the problem persists, qualify the purity of the solid material using the analytical protocol below (Protocol 3).
Solid compound has changed color (e.g., yellow/brown) or is clumping. Moisture absorption and/or chemical degradation.1. Discard the reagent and use a fresh, unopened container.[1]2. If a fresh container is unavailable, the purity of the suspect material MUST be confirmed by an analytical method like HPLC before use.
A precipitate has formed in a refrigerated or frozen aqueous stock solution. Low solubility at reduced temperatures or potential degradation.1. Bring the solution to room temperature and vortex gently. If the precipitate redissolves, it was likely due to low solubility.[1]2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded.

Technical Protocols

Protocol 1: Recommended Storage and Handling of Solid Compound
  • Receiving: Upon receipt, immediately transfer the container to a desiccator. Log the date of receipt and opening on the container.

  • Inert Environment: Before opening for the first time, place the container in a glove box or glove bag flushed with an inert gas (argon or nitrogen).

  • Dispensing: Use a clean, dry spatula to dispense the required amount of solid. Work quickly to minimize exposure to the atmosphere.

  • Resealing: Tightly reseal the container lid. For extra protection, wrap the lid junction with Parafilm®.

  • Storage: Place the sealed container back into a desiccator. Store the desiccator in a dark, cool environment, preferably a refrigerator (2-8°C).[6]

Protocol 2: Preparation and Storage of Aqueous Stock Solutions
  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. Degas the solvent by sonicating under vacuum for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid compound in a tared, clean vial.

  • Dissolution: Add the desired volume of degassed solvent to the solid to achieve the target concentration. Vortex until fully dissolved.

  • Aliquoting: Immediately aliquot the solution into single-use, cryo-safe vials (e.g., polypropylene). This prevents contamination and avoids multiple freeze-thaw cycles.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath.

  • Storage: Transfer the frozen aliquots to an -80°C freezer for long-term storage.[1]

  • Usage: When needed, remove a single aliquot, thaw it quickly at room temperature, and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 3: How to Qualify a New Batch (Purity Verification by HPLC-UV)

To ensure the integrity of your starting material, especially if degradation is suspected, a purity check via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. The goal is to use a "stability-indicating" method capable of separating the parent compound from potential degradants.[8]

Sample Prepare Sample: ~1 mg/mL in Mobile Phase A Inject Inject on HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Result Calculate Area % - Main Peak > 98%? - No significant impurity peaks? Analyze->Result

Caption: General workflow for analytical purity verification by HPLC.

Example HPLC-UV Method Parameters:

This method serves as a starting point and may require optimization for your specific equipment and degradants.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 3 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (or as determined by UV scan)
Injection Volume 10 µL

Interpretation: A high-purity sample should yield a single major peak with an area percentage of >98%. The appearance of multiple smaller peaks may indicate the presence of impurities or degradation products. For true validation, this method should be qualified through forced degradation studies (exposing the compound to acid, base, peroxide, heat, and light) to ensure degradants are resolved from the main peak.[1][8]

References
  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. Retrieved from [Link]

  • American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

Sources

Identification of common impurities in (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and control common impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, field-tested insights grounded in chemical principles to ensure the highest quality and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity management during the synthesis.

Q1: What are the primary classes of impurities I should anticipate in the synthesis of this compound?

A1: Impurities can be broadly categorized based on their origin within the synthetic process:

  • Process-Related Impurities: These originate from the chemical transformation itself. They include unreacted starting materials (e.g., 2,3-dihydrobenzofuran-5-carbaldehyde), intermediates (e.g., the corresponding imine), and by-products from side reactions (e.g., over-alkylation products, formylated amines).

  • Starting Material Impurities: Impurities present in the initial raw materials, such as positional isomers of the starting aldehyde, can carry through the synthesis.

  • Degradation Products: The dihydrobenzofuran ring system can be susceptible to degradation under certain conditions, although this is less common with robust handling.[1][2][3]

  • Residual Solvents: As the final product is a crystalline hydrochloride salt, solvents used during the reaction, work-up, and crystallization (e.g., methanol, isopropanol, toluene) can become entrapped in the crystal lattice.[4][5][6]

Q2: Why is the formation of a secondary amine, Bis[(2,3-dihydrobenzofuran-5-yl)methyl]amine, a common issue?

A2: This is a classic by-product of reductive amination.[7] The primary amine product, once formed, can act as a nucleophile itself. It can react with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to yield the secondary amine. This is more likely to occur if there is a high concentration of the aldehyde relative to the aminating agent (e.g., ammonia) or if the reaction is allowed to proceed for an extended period.

Q3: I see an impurity with a mass of +28 amu compared to my product in the LC-MS analysis. What is it likely to be?

A3: This strongly suggests the presence of an N-formyl impurity, N-[(2,3-Dihydrobenzofuran-5-yl)methyl]formamide. The mass difference of 28.01 amu corresponds to the addition of a formyl group (-CHO). This impurity is particularly common when using certain reducing agents or hydrogen sources in reductive amination, such as formic acid or ammonium formate (in Leuckart-Wallach type reactions).[8][9] Formamide can also be a source for this formylation.[10]

Q4: How critical is residual solvent control for a hydrochloride salt Active Pharmaceutical Ingredient (API)?

A4: It is critically important. Regulatory bodies like the ICH have strict limits for residual solvents based on their toxicity (classified as Class 1, 2, or 3).[11] Hydrochloride salts are often crystallized from organic solvents, which can be trapped within the crystal structure. These solvents can affect the physicochemical properties of the API, such as stability and dissolution rate, and pose a direct safety risk to patients.[5] Therefore, robust control and validated analytical testing, typically by headspace gas chromatography (GC-HS), are mandatory.[4][6][12]

Section 2: Troubleshooting Guide

This guide provides specific troubleshooting advice for common experimental issues in a "Problem -> Possible Cause -> Recommended Solution" format.

Problem 1: An unexpected peak is observed in the HPLC analysis with a significantly higher polarity (shorter retention time on reverse phase) than the main product.

  • Possible Cause: This is likely the unreacted starting material, 2,3-dihydrobenzofuran-5-carbaldehyde . The aldehyde is more polar than the corresponding amine and will elute earlier on a standard C18 column.

  • Recommended Solution:

    • Confirmation: Perform a co-injection. Spike your sample with a small amount of the starting aldehyde standard. If the peak area of the impurity increases without a new peak appearing, its identity is confirmed.

    • Process Optimization:

      • Ensure the reducing agent was added in sufficient stoichiometric excess.

      • Increase reaction time or temperature moderately to drive the reaction to completion.

      • Improve purification during workup; an acidic wash can help remove the basic amine product, but the neutral aldehyde may remain in the organic layer. A subsequent purification step like column chromatography or recrystallization is recommended.

Problem 2: The final product fails the residual solvent test, showing high levels of isopropanol (IPA).

  • Possible Cause: Isopropanol is a common solvent for the final salt formation and recrystallization. Inadequate drying is the most frequent cause of failure.

  • Recommended Solution:

    • Verify Drying Procedure: Review your drying parameters. Ensure the product is being dried under a sufficient vacuum (<10 torr) and at an appropriate temperature (e.g., 40-50 °C) for an adequate duration (e.g., 12-24 hours).

    • Improve Drying Efficiency: Break up any large clumps of material halfway through the drying process to expose more surface area. Using a nitrogen bleed in the vacuum oven can sometimes help sweep away solvent vapors.

    • Consider Solvent System: If the issue persists, consider a final wash (trituration) with a more volatile, non-polar solvent in which the product is insoluble (e.g., heptane or MTBE) to help displace the trapped IPA before the final drying step.

Problem 3: LC-MS analysis indicates the presence of a dimer impurity with a mass approximately double that of the product.

  • Possible Cause: This corresponds to the secondary amine by-product, Bis[(2,3-dihydrobenzofuran-5-yl)methyl]amine . As explained in the FAQ, this arises from the product amine reacting with another molecule of the starting aldehyde.

  • Recommended Solution:

    • Modify Reaction Stoichiometry: Increase the excess of the ammonia source (e.g., use a larger excess of ammonium acetate or bubble ammonia gas). This increases the probability that the aldehyde will react with ammonia rather than the product amine.

    • Control Aldehyde Addition: If feasible, add the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the secondary reaction.

    • Purification: This impurity has significantly different polarity and basicity compared to the primary amine. It can often be removed effectively via column chromatography or by careful fractional crystallization of the hydrochloride salt.

Section 3: Key Analytical & Purification Protocols

Protocol 3.1: HPLC-UV Method for Purity and Impurity Profiling

This method is designed to separate the main product from its common non-volatile impurities.

  • Instrumentation: HPLC with UV/Vis Detector (e.g., PDA).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • System Suitability: The method should be validated to ensure it can separate the main peak from the starting aldehyde and a synthetically prepared secondary amine impurity standard.[13][14]

Protocol 3.2: Headspace GC-FID Method for Residual Solvent Analysis

This protocol is based on the principles outlined in USP <467> for identifying and quantifying residual solvents.[11]

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 20 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 20 minutes at 240°C.

  • Headspace Parameters:

    • Sample Preparation: Accurately weigh ~100 mg of the hydrochloride salt into a 20 mL headspace vial. Add 5.0 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

    • Equilibration Temperature: 80°C.

    • Equilibration Time: 60 minutes.

  • Validation: This method must be validated for specificity, linearity, accuracy, and precision for all solvents used in the manufacturing process.[4][6]

Section 4: Visual Summaries & Workflows

Table 1: Summary of Common Process-Related Impurities

Impurity NameStructure/FormulaLikely OriginTypical Analytical MethodMitigation Strategy
2,3-Dihydrobenzofuran-5-carbaldehydeC₉H₈O₂Unreacted starting materialHPLC-UV, GC-MSDrive reaction to completion; optimize stoichiometry of reagents.
(2,3-Dihydrobenzofuran-5-yl)methanolC₉H₁₀O₂Reduction of the starting aldehyde by the reducing agentHPLC-UV, LC-MSChoose a milder reducing agent (e.g., NaBH(OAc)₃) that favors imine reduction over aldehyde reduction.
Bis[(2,3-dihydrobenzofuran-5-yl)methyl]amineC₁₈H₁₉NO₂Over-alkylation of the product amineHPLC-UV, LC-MSUse a large excess of the ammonia source; slow addition of the aldehyde.
N-[(2,3-Dihydrobenzofuran-5-yl)methyl]formamideC₁₀H₁₁NO₂Reaction with formic acid or formamide used in certain reductive aminationsLC-MS, HPLC-UVAvoid Leuckart-Wallach conditions; use alternative reducing agents like H₂/Pd-C or NaBH₄.[8][9][15]

Figure 1: Troubleshooting Workflow for an Unknown HPLC Peak

This diagram provides a logical path for identifying an unknown impurity detected during HPLC analysis.

G start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass_match Does Mass Match a Predicted Impurity? lcms->mass_match confirm_std Confirm by Co-injection with a Standard mass_match->confirm_std  Yes no_match Mass Does Not Match Common Impurities mass_match->no_match No end_known Impurity Identified confirm_std->end_known structure_elucid Requires Full Structure Elucidation (NMR, HRMS) no_match->structure_elucid end_unknown New Impurity Found structure_elucid->end_unknown

Caption: A decision tree for the systematic identification of unknown chromatographic impurities.

Figure 2: Synthetic Pathway and Key Impurity Formation Points

This diagram illustrates the primary synthetic route and indicates where common impurities are formed.

G aldehyde 2,3-Dihydrobenzofuran- 5-carbaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O alcohol (2,3-Dihydrobenzofuran-5-yl) methanol aldehyde->alcohol + [H] (Side Reaction) product (2,3-Dihydrobenzofuran-5-yl) methanamine (Product) imine->product + [H] (Reduction) secondary_amine Secondary Amine (Dimer) product->secondary_amine + Aldehyde + [H] formyl_amine N-Formyl Impurity product->formyl_amine + Formyl Source

Caption: Formation points of key impurities during the reductive amination synthesis pathway.

Section 5: References

  • Puranik, S. B., et al. (n.d.). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. ResearchGate. Retrieved from

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537. Available at:

  • Puranik, S. B., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from

  • Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(1), 236-242. Available at:

  • Hammer, E., et al. (1998). Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. Journal of Basic Microbiology, 38(4), 257-265. Available at:

  • Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from

  • ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.. Retrieved from

  • Agilent Technologies. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from

  • Kuppa, R. P. (2022). Control of residual solvents in API Manufacturing. YouTube. Retrieved from

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from

  • Roberts, S. J., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11186-11195. Available at:

  • Wikipedia. (n.d.). Reductive amination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from

  • St. Amant, A. H., & Service, E. F. (2014). Formylation of Amines. Molecules, 19(9), 13638-13670. Available at:

  • Yan, K., et al. (2021). Reductive amination of bio-platform molecules to nitrogen-containing chemicals. Green Chemical Engineering, 2(3), 263-276. Available at:

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from

  • Valente, K. N., et al. (2017). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences, 106(7), 1735-1743. Available at:

Sources

Technical Support Center: Refining the Final Work-up for (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the final work-up and isolation of this compound. The methodologies described are grounded in established chemical principles and best practices for amine salt purification.

Introduction: The Critical Nature of the Final Work-up

The isolation of (2,3-Dihydrobenzofuran-5-yl)methanamine as its hydrochloride salt is a crucial step that significantly impacts the compound's purity, stability, and handling characteristics. A well-executed work-up procedure not only ensures the removal of reaction byproducts and unreacted starting materials but also dictates the crystalline nature and ultimately the quality of the final active pharmaceutical ingredient (API) precursor. This guide is designed to provide both the "how" and the "why" behind each step, empowering researchers to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product, this compound, is an oil or a sticky solid after precipitation. How can I obtain a crystalline material?

This is a common issue known as "oiling out," which occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: Oiling out is primarily a solubility and nucleation problem. The supersaturated solution required for crystallization is not being achieved correctly, or the rate of precipitation is too rapid, preventing the formation of an ordered crystal structure. This can be caused by:

    • Inappropriate Solvent System: The solvent used for precipitation may be too "good" a solvent for the hydrochloride salt, or the anti-solvent may be too non-polar, causing a rapid crash-out.

    • Presence of Impurities: Impurities can interfere with crystal lattice formation, acting as "crystal poisons."

    • Temperature Shock: Cooling the solution too quickly can favor amorphous precipitation over crystalline growth.

  • Recommended Solutions:

    • Solvent System Optimization: The goal is to find a solvent or solvent mixture in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. For amine hydrochlorides, protic solvents are often a good starting point.[1]

      • Primary Recommendation: Isopropanol (IPA) is an excellent first choice for recrystallizing amine hydrochloride salts as it often provides a good solubility differential between hot and cold.[1]

      • Alternative Systems: If IPA is unsuccessful, consider a co-solvent system such as Ethanol/Diethyl Ether or Ethanol/tert-Butyl methyl ether (MTBE). Dissolve the crude salt in a minimal amount of hot ethanol and slowly add the ether anti-solvent until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Controlled Cooling: Once your product is dissolved in the chosen hot solvent, ensure a slow cooling rate. An insulated bath (like a beaker of warm water or a dewar) can facilitate gradual temperature reduction, promoting the growth of larger, more well-defined crystals.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that serve as nucleation points for crystal growth.

Q2: After the reduction of 5-cyano-2,3-dihydrobenzofuran with a hydride source (e.g., LiAlH₄), my final product is contaminated with byproducts. What are these likely to be and how can I remove them?

The reduction of a nitrile to a primary amine is a robust transformation, but it is not without potential side reactions, especially with powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄).

  • Likely Impurities & Their Origin:

    • Secondary/Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.

    • Unreacted Starting Material: Incomplete reduction will leave residual 5-cyano-2,3-dihydrobenzofuran.

    • Hydrolysis Products: If the reaction is quenched improperly, the intermediate imine can be hydrolyzed to the corresponding aldehyde (5-formyl-2,3-dihydrobenzofuran).

  • Purification Strategy: Acid-Base Extraction This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

    • Dissolution: After quenching the reduction reaction, dissolve the crude mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired primary amine will be protonated to form the water-soluble hydrochloride salt and partition into the aqueous phase. Neutral impurities (like the starting nitrile or any aldehyde byproduct) will remain in the organic layer.

    • Phase Separation: Carefully separate the aqueous layer containing your product salt.

    • Back-Extraction (Optional but Recommended): Wash the isolated aqueous layer once with fresh DCM or Ethyl Acetate to remove any residual neutral impurities.

    • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine which will often appear as a cloudy precipitate or an oil. Extract the free amine back into an organic solvent (DCM or Ethyl Acetate) multiple times.

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine, now ready for conversion to the final hydrochloride salt.

Q3: My final product has a persistent color (e.g., yellow or brown). What is the cause and how can I decolorize it?

  • Causality: Color in organic compounds often arises from highly conjugated impurities or oxidation products. Amines, particularly aromatic and benzylic amines, can be susceptible to air oxidation over time, forming colored byproducts.

  • Recommended Solutions:

    • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

      • Procedure: Dissolve the crude hydrochloride salt in a suitable hot solvent for recrystallization (e.g., isopropanol). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

      • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

      • Process: Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The resulting filtrate should be colorless. Allow the filtrate to cool slowly to crystallize the purified product.

    • Proper Storage: Once purified, store the this compound in a tightly sealed container, protected from light and air (consider storing under an inert atmosphere like nitrogen or argon) to prevent future degradation.

Data Summary and Workflow Visualization

Troubleshooting at a Glance
Issue Potential Cause(s) Recommended Solution(s)
Product is an oil or sticky solidImproper solvent system; Rapid precipitation; Presence of impuritiesRecrystallize from Isopropanol or Ethanol/Ether; Ensure slow cooling; Use a seed crystal.
Low purity by NMR/LC-MSContamination with starting material or reaction byproductsPerform an acid-base extraction to isolate the basic amine from neutral impurities.
Persistent yellow/brown colorOxidized byproducts or highly conjugated impuritiesTreat with activated charcoal during recrystallization.
Poor yield after work-upIncomplete extraction; Product loss during transfersEnsure complete phase separation; Use multiple extractions with fresh solvent; Minimize transfers.
Experimental Workflow: Final Work-up and Purification

G cluster_0 Post-Reaction Quench cluster_1 Purification of Free Amine cluster_2 Salt Formation & Final Isolation A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with 1M HCl (aq) B->C D Separate Aqueous Layer (Contains Amine HCl) C->D Product moves to aqueous phase E Basify Aqueous Layer (e.g., 2M NaOH, pH > 10) D->E F Extract Free Amine into Organic Solvent (x3) E->F G Dry (Na2SO4), Filter, & Concentrate F->G H Purified Free Amine (Oil/Solid) G->H I Dissolve Free Amine in Solvent (e.g., Isopropanol) H->I J Add HCl Solution (e.g., HCl in Dioxane/IPA) I->J K Precipitate Forms J->K L Filter Solid K->L M Wash with Cold Solvent (e.g., Diethyl Ether) L->M N Dry Under Vacuum M->N O Pure Hydrochloride Salt N->O

Caption: Workflow for purification and salt formation.

Logical Decision Workflow for Recrystallization

Caption: Troubleshooting crystallization issues.

Detailed Experimental Protocol: Final Work-up

This protocol assumes the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine has been completed and the reaction has been appropriately quenched.

  • Liquid-Liquid Extraction (Acid-Base Purification): a. Transfer the quenched reaction mixture to a separatory funnel. If the crude is a solid, dissolve it in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 volumes). b. Add 1 M hydrochloric acid (approx. 5-10 volumes) and shake vigorously. Allow the layers to separate. c. Drain the lower aqueous layer into a clean flask. The desired amine is now in this aqueous layer as the hydrochloride salt. d. Extract the organic layer one more time with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts. e. Wash the combined aqueous layers with one portion of ethyl acetate to remove any trapped neutral organic impurities. Discard the organic wash. f. Cool the aqueous layer in an ice bath. Slowly and carefully, add 2 M sodium hydroxide solution with swirling until the pH of the solution is >10 (verify with pH paper). g. Extract the now basic aqueous solution three times with fresh portions of ethyl acetate or dichloromethane. The product (free amine) is now back in the organic phase. h. Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh solvent. i. Concentrate the filtrate under reduced pressure to yield the purified free amine, which may be an oil or a low-melting solid.

  • Formation and Isolation of the Hydrochloride Salt: a. Dissolve the purified free amine in a minimal amount of a suitable solvent. Isopropanol or anhydrous diethyl ether are excellent choices. b. While stirring, add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 2 M HCl in diethyl ether, or acetyl chloride in methanol) dropwise until precipitation is complete and the solution is acidic. c. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and precipitation. d. Collect the solid by vacuum filtration. e. Wash the filter cake with a small amount of a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual soluble impurities. f. Dry the purified this compound salt under high vacuum to a constant weight.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Overcoming scale-up challenges for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. We will delve into common challenges, offering practical, field-proven solutions grounded in chemical principles.

Introduction: A Tale of Two Moieties

The synthesis of this compound presents a fascinating set of challenges, primarily centered around two key transformations: the reduction of a functional group at the C5 position and the subsequent formation of a crystalline hydrochloride salt. While seemingly straightforward on a lab scale, these steps can become problematic during scale-up, impacting yield, purity, and the final solid-state properties of the active pharmaceutical ingredient (API) precursor.

This guide provides a structured approach to troubleshooting, divided into a detailed Troubleshooting Guide and a comprehensive FAQ section. We will explore the causality behind common experimental pitfalls and provide robust protocols to ensure a self-validating and reproducible synthesis.

Synthetic Workflow Overview

The most common synthetic route on a larger scale involves the catalytic hydrogenation of 2,3-dihydrobenzofuran-5-carbonitrile or the reductive amination of 2,3-dihydrobenzofuran-5-carboxaldehyde. Both pathways converge on the formation of the free amine, which is then converted to the hydrochloride salt.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Key Intermediates cluster_2 Reduction to Amine cluster_3 Salt Formation & Isolation 2_3_Dihydrobenzofuran 2,3-Dihydrobenzofuran Functionalization Functionalization at C5 2_3_Dihydrobenzofuran->Functionalization e.g., Vilsmeier-Haack or Friedel-Crafts Nitrile 2,3-Dihydrobenzofuran- 5-carbonitrile Functionalization->Nitrile Aldehyde 2,3-Dihydrobenzofuran- 5-carboxaldehyde Functionalization->Aldehyde Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H2) Nitrile->Hydrogenation Reductive_Amination Reductive Amination (e.g., NH3, H2, Catalyst) Aldehyde->Reductive_Amination Free_Amine (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrogenation->Free_Amine Reductive_Amination->Free_Amine Salt_Formation HCl Addition Free_Amine->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride Crystallization->Final_Product

Figure 1: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable protocols.

Issue 1: Low Yield and Incomplete Conversion During Nitrile Reduction

Q: My catalytic hydrogenation of 2,3-dihydrobenzofuran-5-carbonitrile is sluggish and gives a low yield of the primary amine. What are the likely causes and how can I improve it?

A: This is a common scale-up challenge. Several factors can contribute to poor performance in nitrile hydrogenations.

Causality and Solutions:

  • Catalyst Activity and Handling: Raney Nickel, a common catalyst for this transformation, is highly pyrophoric when dry and can lose activity if not handled properly.[1][2]

    • Protocol: Always handle Raney Nickel as a slurry under water or a suitable solvent.[1][3] Ensure the catalyst is fresh and from a reliable source. For scale-up, a fixed-bed continuous reactor can offer better control and safety.[4]

  • Reaction Conditions: Temperature and hydrogen pressure are critical. Insufficient pressure can lead to slow reaction rates, while excessive temperature can promote side reactions.

    • Protocol: Start with a hydrogen pressure of 50-100 psi and a temperature of 40-60 °C. Monitor the reaction progress by HPLC. If the reaction is slow, incrementally increase the pressure and then the temperature.

  • Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.

    • Protocol: Methanol or ethanol are common choices. The addition of ammonia to the solvent is a well-established method to suppress the formation of secondary and tertiary amine by-products.[5] A 7 M solution of ammonia in methanol is a good starting point.[6]

Troubleshooting Decision Tree for Nitrile Reduction:

Nitrile_Reduction_Troubleshooting Start Low Yield in Nitrile Reduction Check_Catalyst Is the Raney Ni catalyst active and handled correctly? Start->Check_Catalyst Catalyst_Handling Handle as a slurry under inert atmosphere. Use fresh catalyst. Check_Catalyst->Catalyst_Handling No Check_Conditions Are the reaction conditions (pressure, temperature) optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Handling->Check_Conditions Optimize_Conditions Increase H2 pressure (50-100 psi), then temperature (40-60 °C). Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent system suppressing side reactions? Check_Conditions->Check_Solvent Yes Optimize_Conditions->Check_Solvent Optimize_Solvent Use alcoholic solvent with added ammonia (e.g., 7M NH3 in MeOH). Check_Solvent->Optimize_Solvent No Check_Purity Is the starting nitrile pure? Check_Solvent->Check_Purity Yes Optimize_Solvent->Check_Purity Purify_Nitrile Purify the nitrile by recrystallization or chromatography. Check_Purity->Purify_Nitrile No Success Improved Yield and Conversion Check_Purity->Success Yes Purify_Nitrile->Success

Figure 2: Troubleshooting decision tree for nitrile reduction.
Issue 2: Formation of Impurities (Secondary and Tertiary Amines)

Q: I am observing significant amounts of secondary and tertiary amine impurities in my product. How can I improve the selectivity towards the primary amine?

A: The formation of these by-products is a classic problem in the reduction of nitriles and reductive aminations. The primary amine product can react with the imine intermediate, leading to the formation of secondary and, subsequently, tertiary amines.[7]

Causality and Solutions:

  • Reaction Stoichiometry and Additives:

    • For Nitrile Reduction: As mentioned, the addition of ammonia is crucial. Ammonia competes with the primary amine in reacting with the imine intermediate, thus favoring the formation of the primary amine.[5]

    • For Reductive Amination of Aldehyde: Ensure a sufficient excess of ammonia is used. The reaction is typically run in a solution of ammonia in an alcohol.

  • Catalyst Choice: While Raney Nickel is widely used, other catalysts can offer different selectivities.

    • Protocol: Consider screening other catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al2O3).[8][9] Doping Raney Nickel with other metals like chromium or titanium can also alter its selectivity.[10]

Parameter Raney Nickel Pd/C Rh/Al2O3
Activity HighModerate to HighHigh
Selectivity Moderate (improves with NH3)[5]Good (often requires additives)[8]High
Cost LowHighVery High
Safety Pyrophoric when dry[1][2]Generally saferGenerally safer
Table 1: Comparison of common catalysts for nitrile hydrogenation.
Issue 3: Poor Crystallinity and Inconsistent Physical Properties of the Hydrochloride Salt

Q: The final hydrochloride salt is difficult to filter, has a wide melting point range, and shows batch-to-batch inconsistency. What is causing this and how can I control the crystallization process?

A: These issues often point to problems with polymorphism, the ability of a compound to exist in multiple crystalline forms. Amine hydrochloride salts are known to exhibit polymorphism, which can be influenced by the crystallization conditions.[11][12] Inconsistent crystalline form can affect solubility, stability, and processability.

Causality and Solutions:

  • Solvent System for Crystallization: The choice of solvent is paramount in controlling which polymorph crystallizes.

    • Protocol: A systematic solvent screen is recommended. Start with common solvents like isopropanol (IPA), ethanol, or ethyl acetate. Anti-solvent crystallization, where a solvent in which the salt is soluble is mixed with a solvent in which it is insoluble, is a powerful technique. For example, dissolving the salt in hot methanol and slowly adding a non-polar solvent like methyl tert-butyl ether (MTBE) or heptane can induce crystallization.

  • Control of Supersaturation: The rate of cooling and addition of anti-solvent affects the level of supersaturation, which in turn influences nucleation and crystal growth.

    • Protocol: Implement a controlled cooling profile. A slower cooling rate generally favors the formation of larger, more ordered crystals of the thermodynamically stable polymorph. Seeding the solution with a small amount of the desired crystalline form can also ensure consistency.

  • pH Control: The final pH of the solution after HCl addition can impact the salt's stability and crystallization behavior.

    • Protocol: Ensure the correct stoichiometry of HCl is used. The use of gaseous HCl in a suitable solvent like dioxane or IPA often provides better control than aqueous HCl. The final product should be washed to remove any excess HCl.

Solvent System Typical Crystal Habit Advantages Disadvantages
Isopropanol (IPA)Needles or PlatesGood for initial screening, readily available.Can form solvates.
Ethanol/MTBEPrismsGood control over supersaturation.Requires careful control of addition rate.
Ethyl AcetateFine NeedlesCan be effective for less soluble salts.May lead to smaller particle size.
Table 2: Common solvent systems for amine hydrochloride crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with Raney Nickel on a large scale?

A1: Raney Nickel is pyrophoric and must never be allowed to dry in the presence of air.[1][2] Always handle it as a slurry under water or an appropriate solvent.[3] Use spark-proof tools and ensure the reactor is properly grounded.[2] Hydrogen gas will be evolved, so adequate ventilation and monitoring for flammable gas concentrations are essential.[1] In case of a fire, do not use a CO2 extinguisher; use large amounts of water.

Q2: How can I effectively remove the catalyst after the hydrogenation reaction?

A2: Raney Nickel is ferromagnetic, which allows for magnetic separation on a smaller scale. On a larger scale, filtration is the standard method. Use a filter aid like Celite® to prevent clogging of the filter press. The filter cake must be kept wet with solvent at all times to prevent ignition. The spent catalyst should be carefully quenched and disposed of according to safety protocols.

Q3: My free amine product is an oil and difficult to handle. What are my options?

A3: It is common for the free amine to be an oil or a low-melting solid. The most effective strategy is to convert it directly to the hydrochloride salt in solution.[13] After the reaction work-up to remove the catalyst, the organic solution containing the free amine can be treated with a solution of HCl in a suitable solvent (e.g., HCl in IPA or dioxane) to precipitate the crystalline salt.

Q4: How do I purify the final hydrochloride salt if it contains organic impurities?

A4: Recrystallization is the most effective method. Choose a solvent in which the salt has good solubility at elevated temperatures and poor solubility at room temperature. If the impurities are non-basic, an acid-base workup can be performed before salt formation. Dissolve the crude free amine in a suitable organic solvent and wash with a dilute aqueous acid to remove basic impurities, or with a dilute aqueous base to remove acidic impurities. The purified free amine can then be converted to the hydrochloride salt.

Q5: Can I use sodium borohydride for the reduction of the nitrile or aldehyde?

A5: Sodium borohydride is generally not effective for the reduction of nitriles to primary amines under standard conditions.[7] However, it can be used for the reductive amination of the aldehyde, often in the presence of a Lewis acid or with specialized procedures.[14] For large-scale synthesis, catalytic hydrogenation is often preferred due to better atom economy and lower waste generation.[6]

References

  • Viney, C. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Safety Slide: Raney Nickel. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. (n.d.). Retrieved from [Link]

  • Mushtaq, A., Irfan, M., Haq, A. ul, Mansha, A., & Mojzych, M. (2024).
  • Jágr, M., et al. (2018). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase.
  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695–698.
  • Gibson, E. K. (2007).
  • Linares, N., et al. (2019). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Ren, Y., et al. (2014). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2014(6), 93-101.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). U.S.
  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. (2009).
  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • Mushtaq, A., Irfan, M., Haq, A. ul, Mansha, A., & Mojzych, M. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(52), 36586-36611.
  • Jágr, M., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ChemSusChem, 11(24), 4236-4244.
  • Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.
  • Top 59 papers published in the topic of Raney nickel in 2001. (n.d.). SciSpace. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3690.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Malecka, M., et al. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 22(5), 3235-3245.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

  • Continuous production method of pure 2,3-dihydrobenzofuran. (2007).
  • Adkins, H., & Wojcik, B. (1934). Catalytic Hydrogenation of Amides to Amines. Journal of the American Chemical Society, 56(1), 247-249.
  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3690.
  • Process for the hydrogenation of nitriles to primary amines. (1988). U.S.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).
  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. (1997). Drug Development and Industrial Pharmacy, 23(10), 987-994.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules, 25(20), 4771.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (2023). ChemRxiv.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Preclinical Evaluation of (2,3-Dihydrobenzofuran-5-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzofuran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the label of "privileged structures." The benzofuran scaffold is a prominent member of this class, found in a multitude of natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target various diseases.

This guide focuses on (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride , a specific derivative that holds potential as a modulator of central nervous system (CNS) targets due to its structural resemblance to known monoaminergic ligands.[7][8] We will provide a comprehensive framework for the comparative analysis of this lead compound against a curated set of structural analogs. The objective is to elucidate critical structure-activity relationships (SAR) and structure-property relationships (SPR) that govern receptor affinity, metabolic stability, membrane permeability, and potential cardiotoxicity. This guide is intended for drug discovery researchers and scientists, offering a detailed, experimentally-grounded approach to early-stage candidate evaluation.

Compound Selection: Rationale for Comparative Analysis

To effectively probe the SAR of (2,3-Dihydrobenzofuran-5-yl)methanamine (termed Parent Compound ), we have selected three representative analogs. Each is designed to investigate the impact of specific structural modifications on key pharmacological parameters.

  • Analog A: Positional Isomer - (2,3-Dihydrobenzofuran-6-yl)methanamine: This analog shifts the aminomethyl group from the 5-position to the 6-position. This seemingly minor change can significantly alter the molecule's spatial arrangement and electronic distribution, potentially impacting its interaction with receptor binding pockets.

  • Analog B: Aromatic Analog - 6-APB (6-(2-aminopropyl)benzofuran): This analog introduces two key changes: the dihydrofuran ring is replaced by an aromatic furan ring, and an alpha-methyl group is added to the ethylamine side chain. 6-APB is a known psychoactive compound, providing a real-world benchmark with established serotonergic and dopaminergic activity. Its inclusion allows for a comparison between a saturated and an aromatic heterocyclic core.

  • Analog C: N-Substituted Analog - N-methyl-(2,3-Dihydrobenzofuran-5-yl)methanamine: The addition of a methyl group to the primary amine creates a secondary amine. This modification can influence receptor binding affinity, selectivity, and fundamental physicochemical properties like lipophilicity and basicity (pKa), which in turn affect permeability and metabolic pathways.

Below is a structural representation of the parent compound and its selected analogs.

G cluster_parent Parent Compound cluster_A Analog A: Positional Isomer cluster_B Analog B: Aromatic Analog cluster_C Analog C: N-Substituted Analog Parent Parent_label (2,3-Dihydrobenzofuran-5-yl)methanamine AnalogA AnalogA_label (2,3-Dihydrobenzofuran-6-yl)methanamine AnalogB AnalogB_label 6-APB AnalogC AnalogC_label N-methyl-(2,3-Dihydrobenzofuran-5-yl)methanamine

Caption: Chemical structures of the Parent Compound and selected analogs.

I. Pharmacological Profile: Receptor Binding Affinity

Causality Behind Experimental Choice: The structural core of the parent compound is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets for CNS disorders.[9][10][11] We selected the Dopamine D2 receptor (D2R) and the Serotonin 5-HT1A receptor (5-HT1AR) for initial screening. These receptors represent two distinct but highly relevant families for potential neuropsychiatric applications. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a compound, providing a quantitative measure of its potency at the molecular target.[12][13]

Experimental Protocol: Radioligand Binding Assay
  • Cell Membrane Preparation:

    • Utilize HEK-293 (Human Embryonic Kidney) cells stably transfected to express either the human D2R or 5-HT1AR.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet (cell membranes) in fresh buffer and store at -80°C until use. Protein concentration is determined via a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), a specific radioligand, and varying concentrations of the test compound (Parent, Analogs A-C) in a total volume of 200 µL of binding buffer.

      • For D2R: Use [³H]Spiperone as the radioligand. Define non-specific binding with 10 µM Haloperidol.

      • For 5-HT1AR: Use [³H]8-OH-DPAT as the radioligand. Define non-specific binding with 10 µM Serotonin.

    • Incubate plates at room temperature for 60-90 minutes to reach equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each test compound concentration. Determine IC50 values (concentration inhibiting 50% of specific binding) using non-linear regression analysis.

    • Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Binding Affinity Data (Hypothetical)
CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Parent Compound 85120
Analog A 250300
Analog B (6-APB) 15045
Analog C 60150

II. ADME Profiling: In Vitro Assessment of Drug-like Properties

The efficacy of a drug is not solely dependent on its target affinity but also on its ability to reach the target in sufficient concentrations and remain there for an adequate duration. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.

A. Metabolic Stability in Human Liver Microsomes

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, responsible for the clearance of a majority of marketed drugs.[14][15] An in vitro microsomal stability assay provides a rapid and cost-effective method to estimate a compound's susceptibility to Phase I metabolism and predict its hepatic clearance.[16][17]

Experimental Protocol: Microsomal Stability Assay
  • Incubation:

    • Prepare a reaction mixture in a 96-well plate containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).[18]

    • Add the test compound (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).[14][15] A parallel incubation without the cofactor serves as a negative control.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis:

    • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Comparative Metabolic Stability Data (Hypothetical)
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound 2555.4
Analog A 2849.5
Analog B (6-APB) 1877.0
Analog C 4034.7
B. Intestinal Permeability using Caco-2 Monolayers

Causality Behind Experimental Choice: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier. This model is the regulatory gold standard for in vitro prediction of human intestinal absorption.[19][20][21]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[22]

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.

  • Analysis:

    • At the end of the incubation, take samples from both donor and receiver compartments.

    • Quantify the concentration of the test compound in each sample using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.

Comparative Permeability Data (Hypothetical)
CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio
Parent Compound 8.51.2
Analog A 7.91.3
Analog B (6-APB) 12.12.5
Analog C 10.21.1

III. Early Safety Assessment: hERG Channel Inhibition

Causality Behind Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia known as Torsades de Pointes.[23][24] Regulatory agencies mandate hERG screening for all new chemical entities.[24] Automated patch-clamp electrophysiology is a high-throughput, reliable method for assessing a compound's potential to block the hERG channel.[23]

Experimental Protocol: Automated Patch-Clamp Assay
  • Cell Preparation:

    • Use a stable cell line (e.g., HEK-293) expressing the hERG channel.

    • Harvest cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]

  • Electrophysiology:

    • Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is characteristic of the channel's activity.[25]

    • Establish a stable baseline current with a vehicle control (e.g., 0.1% DMSO).

    • Apply increasing concentrations of the test compound sequentially to the same cell, allowing the effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition of the hERG current relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value (the concentration that causes 50% inhibition).[25]

Comparative hERG Inhibition Data (Hypothetical)
CompoundhERG IC50 (µM)
Parent Compound > 30
Analog A > 30
Analog B (6-APB) 12.5
Analog C 25

Workflow and Data Integration

The successful evaluation of a compound series relies on an integrated workflow where data from various assays are considered collectively to build a comprehensive profile for each molecule.

workflow cluster_synthesis Compound Synthesis cluster_screening Primary In Vitro Screening cluster_analysis Data Analysis & Decision Making cluster_progression Lead Progression Parent Parent Compound Binding Receptor Binding (D2, 5-HT1A) Parent->Binding ADME ADME Profiling (Metabolic Stability, Permeability) Parent->ADME Tox Early Safety (hERG Assay) Parent->Tox Analogs Analogs A, B, C Analogs->Binding Analogs->ADME Analogs->Tox SAR Establish SAR/SPR Binding->SAR ADME->SAR Tox->SAR Selection Candidate Selection SAR->Selection InVivo In Vivo PK & Efficacy Studies Selection->InVivo

Caption: Integrated workflow for preclinical evaluation of lead compounds.

Discussion: Synthesizing the Comparative Data

By analyzing the hypothetical data, we can derive valuable insights into the structure-activity and structure-property relationships of this compound series.

  • Parent Compound: Exhibits moderate, relatively balanced affinity for both D2 and 5-HT1A receptors. It shows good permeability without being an efflux substrate and has moderate metabolic stability. Crucially, it displays a clean hERG profile (>30 µM), indicating a low risk for cardiotoxicity. This makes it a solid starting point.

  • Analog A (Positional Isomer): Shifting the aminomethyl group to the 6-position was detrimental to receptor binding, with a 3-4 fold loss in affinity for both targets. Other ADME/Tox properties remained largely unchanged. This suggests that the 5-position is optimal for receptor interaction within this scaffold.

  • Analog B (6-APB): Aromatization of the dihydrofuran ring and addition of an alpha-methyl group resulted in a significant shift in selectivity towards the 5-HT1A receptor. However, this came at a cost: metabolic stability decreased, it became a substrate for efflux pumps (Efflux Ratio > 2), and it showed moderate hERG inhibition. This profile highlights a potential trade-off between target affinity and desirable drug-like properties.

  • Analog C (N-Substitution): N-methylation slightly improved D2 affinity while maintaining 5-HT1A affinity. More importantly, it significantly improved metabolic stability (t½ increased from 25 to 40 min), likely by sterically shielding the amine from metabolic enzymes. Permeability was also enhanced, and the hERG profile remained clean. This modification represents a positive optimization step.

The D2 receptor is a Gαi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is fundamental to its role in neurotransmission.

pathway Ligand D2 Agonist (e.g., Compound C) Receptor D2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: Simplified D2 receptor Gαi/o-coupled signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates a systematic, multi-parameter approach to evaluating a lead compound, (2,3-Dihydrobenzofuran-5-yl)methanamine, and its structural analogs. Our hypothetical data suggests that Analog C (N-methyl-(2,3-Dihydrobenzofuran-5-yl)methanamine) emerges as the most promising candidate. It retains the favorable safety profile of the parent compound while demonstrating improved D2 receptor affinity and significantly enhanced metabolic stability.

The logical next steps for a compound like Analog C would include:

  • Broader Selectivity Screening: Profile against a wider panel of CNS receptors to confirm selectivity and identify potential off-target liabilities.

  • In Vitro Functional Assays: Determine whether the compounds are agonists, antagonists, or partial agonists at the D2 and 5-HT1A receptors.

  • In Vivo Pharmacokinetics: Evaluate the compound's absorption, distribution, and clearance in an animal model (e.g., rat) to determine key parameters like oral bioavailability and brain penetration.

  • In Vivo Efficacy Studies: Assess the compound's therapeutic potential in relevant animal models of neuropsychiatric disorders.

By integrating pharmacology, ADME, and safety assessments early in the drug discovery process, researchers can make more informed decisions, efficiently allocating resources to compounds with the highest probability of success.

References

  • Volpe, D. A. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed.
  • Peng, W., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH.
  • VanarajRabari. (2015). hERG Assay. Slideshare.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Kaczor, A. A., et al. (2014). Interaction of novel hybrid compounds with the D3 dopamine receptor: Site directed mutagenesis and homology modeling studies. PMC - PubMed Central.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Benchchem. (n.d.). Validating the Specificity of Novel Compounds for D2 Dopamine Receptors: A Comparative Guide.
  • Wikipedia. (n.d.). 6-APB.
  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Venkatesan, P., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.
  • Wang, F., et al. (2022). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central.
  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP.
  • ResearchGate. (n.d.). Biologically important benzofuran analogs.
  • Benchchem. (n.d.). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide.
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Wikipedia. (n.d.). 5-APB.
  • ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

Sources

A Comparative Guide to Bioactive Benzofuran Compounds: Profiling (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride Against Key Pharmacological Classes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides a comparative analysis of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride and other significant bioactive benzofuran compounds. By examining their distinct pharmacological profiles, underlying mechanisms, and the experimental methodologies used for their evaluation, we aim to offer a comprehensive resource for researchers in drug discovery and development.

The Benzofuran Scaffold: A Foundation for Diverse Bioactivity

The fusion of a benzene and a furan ring to form the benzofuran core gives rise to a chemically versatile and therapeutically relevant class of heterocyclic compounds.[3][4] Nature has utilized this scaffold in a variety of plant-derived compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Synthetic chemists have further expanded the pharmacological reach of benzofurans, leading to the development of potent and selective modulators of key biological targets.[1][7][8] This guide will delve into the specific activities of several classes of benzofuran derivatives, with a focus on their structure-activity relationships (SAR) and mechanisms of action.

Profiling this compound: A Potential Histamine H3 Receptor Antagonist

While direct and extensive pharmacological data for this compound is not widely published, its structural motif, specifically the 5-(aminomethyl)benzofuran core, strongly suggests a potential role as a histamine H3 receptor antagonist. A study by Gfesser et al. details the synthesis and SAR of a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives with nanomolar and subnanomolar affinities for the human and rat H3 receptors.[9] This finding provides a critical framework for understanding the likely biological activity of this compound.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons to modulate the release of various neurotransmitters. Antagonism of the H3 receptor leads to increased histamine release, which can have pro-cognitive and wakefulness-promoting effects.

Comparative Analysis with Other Bioactive Benzofuran Compounds

To provide a broader context for the potential activity of this compound, we will compare it to three other classes of bioactive benzofuran derivatives that target distinct biological pathways: Cannabinoid Receptor 2 (CB2) Agonists, Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors, and Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists.

Cannabinoid Receptor 2 (CB2) Agonists

The CB2 receptor is another GPCR, primarily expressed in immune cells. Its activation is associated with anti-inflammatory and immunomodulatory effects. Certain 2,3-dihydrobenzofuran derivatives have been identified as potent and selective CB2 agonists.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. The 2,3-dihydrobenzofuran scaffold has been utilized as a platform to design inhibitors of mPGES-1, offering a promising strategy for anti-inflammatory therapies.[10]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, making it a target for the treatment of dyslipidemia.

Comparative Data Summary

The following table summarizes the key characteristics of this compound and the comparator benzofuran classes.

Compound Class Example Structure Primary Biological Target Therapeutic Potential Key Structural Features
This compound (Proposed)

Histamine H3 ReceptorCognitive enhancement, Wakefulness5-Aminomethyl-2,3-dihydrobenzofuran
CB2 Agonists Cannabinoid Receptor 2 (CB2)Anti-inflammatory, AnalgesicVaries, often with lipophilic side chains
mPGES-1 Inhibitors Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Anti-inflammatoryVaries, often designed to mimic the substrate PGH2
PPARα Agonists Peroxisome Proliferator-Activated Receptor Alpha (PPARα)HypolipidemicCarboxylic acid moiety is common

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Antagonism

H3R_Signaling cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release AC AC AC->cAMP H3R H3R G_protein G_protein

H3R_Binding_Assay start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubate Incubate membranes with radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and test compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioligand (scintillation counting) separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

CB2 Receptor Agonism

CB2_Signaling cAMP cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response Downstream Effects AC AC AC->cAMP CB2R CB2R G_protein G_protein

CB2_Functional_Assay start Start prep_membranes Prepare cell membranes expressing CB2 receptors start->prep_membranes incubate Incubate membranes with [³⁵S]GTPγS, GDP, and test compound prep_membranes->incubate separate Separate bound and free [³⁵S]GTPγS (filtration) incubate->separate quantify Quantify bound [³⁵S]GTPγS (scintillation counting) separate->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze end End analyze->end

Detailed Experimental Protocols

Histamine H3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of thioperamide (for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]Nα-methylhistamine (final concentration ~1 nM) to all wells.

  • Add 100 µL of the H3 receptor-containing cell membrane preparation (final protein concentration ~20-40 µ g/well ) to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

mPGES-1 Enzyme Inhibition Assay (Cell-Free)

Objective: To measure the direct inhibitory effect of a test compound on mPGES-1 enzymatic activity.

Materials:

  • Recombinant human mPGES-1 enzyme.

  • Prostaglandin H2 (PGH2) substrate.

  • Reduced glutathione (GSH).

  • Reaction buffer: Potassium phosphate buffer, pH 7.4.

  • Stop solution: e.g., a solution containing stannous chloride.

  • PGE2 EIA Kit.

Procedure:

  • Pre-incubate the recombinant mPGES-1 enzyme with various concentrations of the test compound and GSH in the reaction buffer for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Allow the reaction to proceed for 1-2 minutes at a controlled temperature (e.g., 4°C).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PPARα Luciferase Reporter Gene Assay

Objective: To quantify the ability of a test compound to activate PPARα-mediated gene transcription.

Materials:

  • Hepatoma cell line (e.g., HepG2).

  • PPARα expression plasmid.

  • PPRE-luciferase reporter plasmid.

  • Renilla luciferase control plasmid (for normalization).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the hepatoma cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treat the cells with various concentrations of the test compound or a vehicle control for 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control and determine the EC50 value.

Conclusion

The benzofuran scaffold is a cornerstone in the development of novel therapeutics targeting a wide range of biological pathways. While the specific biological activity of this compound is not yet extensively documented, its structural similarity to known histamine H3 receptor antagonists provides a strong rationale for its investigation in this area.[9] By comparing its potential profile with that of other well-characterized bioactive benzofurans, such as CB2 agonists, mPGES-1 inhibitors, and PPARα agonists, we can appreciate the remarkable versatility of this chemical scaffold. The experimental protocols detailed herein provide a practical guide for researchers to further explore the pharmacological properties of these and other novel benzofuran derivatives.

References

  • Gfesser, G. A., et al. (2007). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry, 50(23), 5679-5691. [Link]

  • Ningbo Innopharmchem Co., Ltd. The Role of 5-Amino-2,3-dihydrobenzofuran in Modern Pharmaceutical Research. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link]

  • Gu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]

  • Stanczak, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Hung, C. C., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry, 125, 1023-1035. [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. [Link]

  • ResearchGate. Biologically important benzofuran analogs. [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 22(10), 1641. [Link]

  • Hung, C. C., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry, 125, 1023-1035. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Abdel-Hafez, A. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Drug Design. Structure Activity Relationships. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (2,3-Dihydrobenzofuran-5-yl)methanamine Scaffold

The (2,3-Dihydrobenzofuran-5-yl)methanamine core structure is a key pharmacophore found in a variety of biologically active compounds.[1][2] Its rigid framework, which combines a dihydrobenzofuran ring system with a flexible methanamine side chain, allows for systematic modifications to probe interactions with specific biological targets. These derivatives are structurally analogous to well-known psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA), and as such, much of the research has focused on their effects on the central nervous system.[3] This guide will dissect the SAR of these compounds, focusing on their affinity and functional activity at serotonin (5-HT) receptors and monoamine transporters (SERT, DAT, and NET).

Comparative Analysis of Structural Modifications

The biological activity of (2,3-Dihydrobenzofuran-5-yl)methanamine derivatives is exquisitely sensitive to structural alterations. Key points of modification include the position of the methanamine group on the dihydrobenzofuran ring, substitution on the aromatic ring, and N-alkylation of the primary amine.

Influence of Methanamine Position

The position of the aminomethyl or aminopropyl group on the dihydrobenzofuran ring significantly impacts the pharmacological profile, particularly the selectivity for monoamine transporters. While direct comparative data for all positional isomers of (2,3-Dihydrobenzofuran-yl)methanamine is limited, studies on related aminopropyl derivatives offer valuable insights.

For instance, comparing 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) reveals differences in their potencies at the dopamine transporter (DAT) versus the serotonin transporter (SERT). Generally, 5-substituted analogs tend to exhibit a profile more similar to MDMA, with a preference for SERT over DAT.[3]

Aromatic Ring Substitution
N-Alkylation of the Methanamine Side Chain

Modification of the primary amine to a secondary or tertiary amine through N-alkylation is a common strategy to alter potency, selectivity, and pharmacokinetic properties. In the context of related psychoactive compounds, N-methylation often retains or enhances activity at serotonin receptors. For example, the N-methylated analog of 5-APB, 5-MAPB, is a potent monoamine releaser.[3] The effect of larger alkyl groups can vary, with some studies on other scaffolds showing that bulky N-substituents can decrease affinity for certain receptors.[4]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro data for key (2,3-Dihydrobenzofuran-5-yl)methanamine derivatives and related analogs, providing a quantitative comparison of their potencies at monoamine transporters.

Table 1: Monoamine Transporter Inhibition (IC50 nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioReference
MDMA 2008 ± 1471067 ± 98356 ± 160.2[3]
R-5-MABB 472 ± 351305 ± 129212 ± 60.4[3]
S-5-MABB 1098 ± 981589 ± 156298 ± 120.3[3]
R-6-MABB 112 ± 8109 ± 71720 ± 12015.4[3]
S-6-MABB 189 ± 12198 ± 152150 ± 18011.4[3]

MABB: (2,3-dihydrobenzofuran-yl)-2-butanamine. These are closely related analogs that illustrate the impact of positional isomerism and stereochemistry.

Functional Activity at Serotonin Receptors

Beyond transporter inhibition, the functional activity of these compounds at 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes, is crucial for their overall pharmacological profile.[5][6] Activation of 5-HT2A receptors is associated with the hallucinogenic effects of many psychoactive substances, while 5-HT1A receptor agonism can contribute to anxiolytic and antidepressant effects.

Studies have shown that some benzofuran derivatives act as agonists at 5-HT2A receptors. The functional interaction between 5-HT1A and 5-HT2A receptors can be complex, with evidence suggesting a bidirectional regulation of their activities.[7][8]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the pharmacological profile of (2,3-Dihydrobenzofuran-5-yl)methanamine derivatives.

Synthesis of (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

The synthesis of the title compound and its derivatives can be achieved through a multi-step process. A general approach involves the construction of the dihydrobenzofuran core followed by the introduction of the methanamine side chain.[9][10][11]

Representative Synthetic Scheme:

G cluster_0 Dihydrobenzofuran Core Synthesis cluster_1 Methanamine Side Chain Introduction start Substituted Phenol step1 Alkylation start->step1 e.g., Allyl bromide, K2CO3 step2 Claisen Rearrangement step1->step2 Heat step3 Cyclization step2->step3 Acid catalyst intermediate1 Substituted 2,3-Dihydrobenzofuran step3->intermediate1 intermediate1_2 Substituted 2,3-Dihydrobenzofuran step4 Formylation/Vilsmeier-Haack intermediate1_2->step4 intermediate2 5-Formyl-2,3-dihydrobenzofuran step4->intermediate2 step5 Reductive Amination intermediate2->step5 e.g., NH4OAc, NaBH3CN product (2,3-Dihydrobenzofuran-5-yl)methanamine step5->product final_product (2,3-Dihydrobenzofuran-5-yl)methanamine HCl product->final_product HCl in ether

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol (Conceptual):

  • Alkylation of a substituted phenol: React a suitable phenol with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to form the corresponding allyl phenyl ether.

  • Claisen Rearrangement: Heat the allyl phenyl ether to induce a Claisen rearrangement, which repositions the allyl group onto the aromatic ring.

  • Cyclization: Treat the rearranged product with an acid catalyst to facilitate the cyclization of the allyl group, forming the 2,3-dihydrobenzofuran ring.

  • Formylation: Introduce a formyl group at the 5-position of the dihydrobenzofuran ring using a formylation reaction such as the Vilsmeier-Haack reaction.

  • Reductive Amination: Convert the formyl group to a primary amine via reductive amination. This can be achieved by reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Salt Formation: Treat the resulting primary amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.[12]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[3][13]

Workflow for Transporter Uptake Assay:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Termination and Measurement cells Cells expressing DAT, NET, or SERT plate Seed cells in 96-well plates cells->plate add_compound Add test compound (various concentrations) plate->add_compound add_radioligand Add radiolabeled monoamine (e.g., [3H]DA) add_compound->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (e.g., rapid filtration) incubate->terminate wash Wash cells terminate->wash measure Measure radioactivity (scintillation counting) wash->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere.

  • Compound Addition: On the day of the assay, wash the cells with buffer and then pre-incubate them with various concentrations of the test compound.

  • Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine ([³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET).

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a complex interplay of stereochemistry, substituent effects, and the nature of the amine side chain. The available data suggests that modifications to this scaffold can significantly alter the potency and selectivity for monoamine transporters and serotonin receptors. This guide provides a framework for understanding these relationships and for the design of novel compounds with tailored pharmacological profiles.

Future research should focus on a more systematic exploration of the SAR, including a broader range of substituents on the aromatic ring and a more detailed investigation of the functional activity at a wider array of 5-HT receptor subtypes. Such studies will be instrumental in elucidating the full therapeutic potential of this versatile chemical scaffold.

References

  • Dolan, S. B., et al. (2020). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central. [Link]

  • Mazzoccanti, G., et al. (2011). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

  • Wallach, J., et al. (2020). Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega. [Link]

  • García-García, A. L., et al. (2018). Functional Interactions between 5-HT1A and 5-HT2A Receptors in the Brain. Request PDF. [Link]

  • Abbott Laboratories. (2007). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry. [Link]

  • Cowart, M., et al. (2007). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. PubMed. [Link]

  • Wallach, J., et al. (2020). (PDF) Dibenzofuranylethylamines as 5-HT 2A/2C Receptor Agonists. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • S. F. S. F., et al. (2018). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl 4-hydroxybenzoate as a common precursor. Royal Society of Chemistry. [Link]

  • Ilic, M., et al. (2020). Differences in transporter inhibition when assessed with different methods or in different cell lines. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Mach, R. H., et al. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. PubMed. [Link]

  • Qu, Y., et al. (2009). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). PubMed. [Link]

  • Hiranita, T., et al. (2011). IC 50 values for benztropine analogs at biogenic amine transporters and muscarinic receptors in rhesus monkeys and rats. ResearchGate. [Link]

  • Glennon, R. A., et al. (2000). Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. PubMed. [Link]

  • Stalińska, J., et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. [Link]

  • Basagni, F., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Andersen, J., et al. (2013). Comparative modeling of the human monoamine transporters: similarities in substrate binding. PubMed. [Link]

  • Choe, Y., et al. (1997). Affinities of dopamine analogs for monoamine granular and plasma membrane transporters. PubMed. [Link]

  • Chero, R. A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Basak, S., et al. (2022). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Biophysics Colab. [Link]

  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PubMed Central. [Link]

  • Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central. [Link]

  • Pacher, P., et al. (2011). Methylene blue inhibits function of the 5-HT transporter. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In preclinical drug development, establishing a compound's selectivity is as crucial as demonstrating its on-target potency. Unforeseen interactions with off-target proteins are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures. This guide provides a comprehensive framework for the systematic selectivity profiling of the research compound (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. While public data on this specific molecule is limited, its dihydrobenzofuran core is a privileged structure found in compounds targeting a range of central nervous system (CNS) receptors.[1][2] Notably, related structures have shown activity as serotonin 5-HT2C receptor agonists and cannabinoid receptor 2 (CB2) agonists.[3][4]

This document outlines a tiered, logical approach to safety pharmacology, explaining the rationale behind experimental choices. We present detailed protocols for industry-standard assays and use comparative data from well-characterized serotonin receptor agonists to provide context for interpreting results. Our objective is to equip researchers with the strategic and technical knowledge to de-risk novel chemical entities, ensuring that only the most selective and promising candidates advance toward clinical investigation.

Introduction: The Imperative of Selectivity

This compound belongs to a chemical class known for its interaction with G-protein coupled receptors (GPCRs) and monoamine transporters.[5] While its primary target requires empirical determination, its structural similarity to known psychoactive compounds necessitates a thorough investigation of its off-target profile to predict potential CNS, cardiovascular, and other systemic side effects.[1][5]

Why Profile? The Rationale of Early-Stage Safety Screening

Safety pharmacology aims to identify and characterize undesirable pharmacodynamic properties of a substance.[6] Performing this assessment early allows for:

  • Early Identification of Liabilities: Uncovering potential ADRs before significant resources are invested.[7][8]

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and mitigate off-target activity, thereby improving the structure-activity relationship (SAR).[9][10]

  • Reduced Attrition: Minimizing the risk of costly failures in later preclinical and clinical phases.[8]

A tiered approach is the most resource-efficient strategy, beginning with a broad screen against a panel of key safety-relevant targets, followed by more focused dose-response studies on identified "hits."[11][12]

A Strategic Workflow for Selectivity Profiling

A robust profiling strategy begins with a broad, single-concentration screen to identify potential interactions, followed by quantitative determination of affinity for any observed hits. This systematic process ensures comprehensive coverage while conserving compound and resources.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Assessment A Test Compound: (2,3-Dihydrobenzofuran-5-yl)methanamine HCl B Primary Target Assay (e.g., 5-HT2C Receptor) A->B On-Target Activity C Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen44) Single Concentration (10 µM) A->C Off-Target Liability F Calculate Selectivity Ratios (Ki off-target / Ki on-target) B->F D Analyze Screening Data Identify off-target 'hits' (e.g., >50% inhibition/displacement) C->D E Dose-Response Assays Determine IC50 / Ki values for confirmed hits D->E Confirmed 'Hits' E->F G Comparative Analysis Benchmark against alternative compounds F->G H Risk Assessment & Decision Proceed / Optimize / Terminate G->H

Figure 1: Tiered workflow for selectivity profiling of a novel compound.

Experimental Methodologies

Radioligand binding assays are the gold standard for determining a compound's affinity for a wide range of receptors, providing sensitive and quantitative data.[9][13] These assays are central to broad screening panels.

Protocol: Competitive Radioligand Binding Assay

This protocol is a representative example for assessing the affinity of the test compound for a specific GPCR, such as the serotonin 5-HT2A receptor, a common off-target liability.[14]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[15]

  • Non-Specific Binding (NSB) Inhibitor: Mianserin or another appropriate 5-HT2A ligand at 10 µM.

  • 96-well microplates and GF/C filter mats.[15]

  • Scintillation fluid and a MicroBeta counter.[15]

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 150 µL receptor membranes, 50 µL [3H]-Ketanserin.

    • Non-Specific Binding (NSB): 50 µL NSB inhibitor, 150 µL receptor membranes, 50 µL [3H]-Ketanserin.

    • Test Compound: 50 µL of each test compound dilution, 150 µL receptor membranes, 50 µL [3H]-Ketanserin.

    • Causality Note: The radioligand concentration is typically set near its Kd value to ensure sensitive detection of competitive binding.[13] Including total and non-specific binding controls is essential for data validation.[9]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/C filter mat, which traps the receptor-bound radioligand. Wash the filters 4x with ice-cold wash buffer to remove unbound radioactivity.[15]

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the retained radioactivity using a MicroBeta counter.[15]

  • Data Analysis:

    • Calculate specific binding: Total Binding CPM - NSB CPM.

    • Convert compound data to percent inhibition relative to specific binding.

    • Plot percent inhibition versus log[compound concentration] and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Profiling Data and Comparative Analysis

To illustrate the process, we will use hypothetical data from a standard safety panel, such as the Eurofins SafetyScreen44, which assesses activity against 44 clinically relevant targets.[6][7][14] We will assume the primary target of our compound is the serotonin 5-HT2C receptor .

Table 1: Hypothetical SafetyScreen44 Profile for (2,3-Dihydrobenzofuran-5-yl)methanamine HCl at 10 µM
Target FamilyTarget Name% Inhibition/Displacement
GPCR (Serotonin) 5-HT2C (Primary) 98%
GPCR (Serotonin)5-HT2A75%
GPCR (Serotonin)5-HT2B62%
TransporterSerotonin Transporter (SERT)55%
GPCR (Adrenergic)Alpha-1A15%
Ion Channel (K+)hERG8%
EnzymeMAO-A25%
(Note: Only targets with >5% activity are shown for brevity. A full panel includes ~44 targets including GPCRs, ion channels, transporters, and enzymes.[6][14])

Interpretation of Initial Screen: The single-point screen identifies significant off-target activity (>50% inhibition) at the 5-HT2A and 5-HT2B receptors and the serotonin transporter (SERT). These "hits" require follow-up dose-response assays to determine their potency (Ki). Activity at the 5-HT2B receptor is a critical red flag due to its association with cardiac valvulopathy.[16]

Comparative Analysis

To understand the quality of our lead compound, we must compare its selectivity to alternative molecules targeting the same primary receptor. Lorcaserin is a well-known selective 5-HT2C agonist, while m-Chlorophenylpiperazine (mCPP) is a non-selective agonist.[17][18]

Table 2: Comparative Selectivity Profile

| Compound | Primary Target | Off-Target | Off-Target | Off-Target | | :--- | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | SERT Ki (nM) | | Test Compound (Hypothetical) | 15 | 45 | 120 | 250 | | Lorcaserin (Reference) | 20 | >1000 | >1000 | >5000 | | mCPP (Reference) | 12 | 35 | 28 | 180 |

Data for reference compounds are illustrative and based on published profiles.[17][18]

Calculating Selectivity Ratios

Selectivity is not absolute; it is a ratio. A higher ratio indicates greater selectivity for the primary target.

Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)

Table 3: Selectivity Ratio Comparison
CompoundSelectivity for 5-HT2A Selectivity for 5-HT2B Selectivity for SERT
Test Compound 3-fold (45/15)8-fold (120/15)17-fold (250/15)
Lorcaserin>50-fold>50-fold>250-fold
mCPP~3-fold~2.3-fold15-fold

Discussion and Strategic Implications

The profiling data reveals that our hypothetical test compound, this compound, is a potent 5-HT2C agonist but suffers from poor selectivity, particularly against the 5-HT2A and 5-HT2B receptors.

  • Expert Insight: The low 3-fold selectivity over the 5-HT2A receptor suggests a high risk of hallucinogenic or other centrally-mediated side effects.[16][19] The 8-fold selectivity over the 5-HT2B receptor is a significant safety concern, indicating a potential for cardiac valvulopathy with chronic dosing.[16] The compound's profile is more akin to the non-selective agonist mCPP than the highly selective drug Lorcaserin.

  • Trustworthiness of Protocol: The multi-step workflow, from broad screening to dose-response validation and selectivity calculation, provides a self-validating system. The initial screen casts a wide net, and the follow-up quantitative assays confirm the liabilities, providing high confidence in the final risk assessment.

G cluster_0 5-HT2 Receptor Family HT2C 5-HT2C (Primary Target) HT2A 5-HT2A (Side Effect: Hallucinations) HT2B 5-HT2B (Side Effect: Cardiac Valvulopathy) Compound Test Compound Compound->HT2C Ki = 15 nM (Desired) Compound->HT2A Ki = 45 nM (Off-Target) Compound->HT2B Ki = 120 nM (Off-Target)

Figure 2: Relationship between the test compound and key serotonin receptor off-targets.

Next Steps: Based on this profile, the compound carries a high risk of failure. The recommended path forward would be to return to lead optimization. Medicinal chemistry efforts should focus on structural modifications to the dihydrobenzofuran scaffold to increase affinity for 5-HT2C while simultaneously decreasing affinity for 5-HT2A and 5-HT2B.

Conclusion

Systematic, early-stage selectivity profiling is an indispensable component of modern drug discovery. By employing a tiered strategy of broad panel screening followed by quantitative analysis of off-target interactions, research teams can make data-driven decisions, mitigate risk, and focus resources on compounds with the highest probability of success. The case of this compound, as illustrated here, demonstrates how this process can effectively identify safety liabilities and guide the next steps in a research program, ultimately separating promising clinical candidates from high-risk molecules.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Ladds, G. & G. Milligan. (2019). GPCR-radioligand binding assays. PubMed. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation. [Link]

  • Roberts, S. et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel Datasheet. [Link]

  • Zhang, L. et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Glennon, R.A. et al. Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Wikipedia. Serotonin receptor agonist. [Link]

  • Iversen, L. et al. (2013). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]

  • Vallee, F. et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PubMed Central. [Link]

  • van der Ploeg, I. et al. (2002). Effects of selected serotonin 5-HT(1) and 5-HT(2) receptor agonists on feeding behavior: possible mechanisms of action. PubMed. [Link]

  • Guchhait, G. & S. M. M. Momin. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Jacobs Publishers. [Link]

  • Riemer, C. et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Musser, J. H. et al. (1987). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. [Link]

  • Knight, B. M. et al. (2013). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

Sources

A Comparative Guide to the Potential In Vivo Efficacy of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a predictive and methodological resource. By examining its structural analogues and comparing their known pharmacology to established drugs, we aim to provide a robust framework for future in vivo research.

Our analysis is grounded in the established pharmacology of two key comparator drugs that modulate the serotonin system through distinct mechanisms: MDMA (3,4-methylenedioxymethamphetamine) , a potent serotonin-dopamine releasing agent, and Sertraline , a selective serotonin reuptake inhibitor (SSRI). This comparison will illuminate the potential therapeutic profile of this compound and guide the design of definitive preclinical studies.

Proposed Mechanism of Action: A Serotonin Releasing Agent

This compound belongs to the dihydrobenzofuran class of compounds. Its core structure is highly analogous to known psychoactive substances such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB). Research on 5-APDB and related benzofurans has established them as potent and selective serotonin releasing agents (SSRAs).[1] These compounds interact with the serotonin transporter (SERT), causing a reversal of its function and leading to a non-exocytotic release of serotonin into the synaptic cleft.[2][3]

Based on this strong structural precedent, we hypothesize that This compound acts as a serotonin releasing agent. Its primary molecular target is likely the serotonin transporter (SERT), with potential secondary interactions at dopamine (DAT) and norepinephrine (NET) transporters. The degree of selectivity for SERT over DAT and NET will be a critical determinant of its overall pharmacological profile, influencing its potential for therapeutic efficacy versus psychostimulant and abuse-related effects.

The proposed signaling pathway is visualized below:

Serotonin Releasing Agent Mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound (2,3-Dihydrobenzofuran-5-yl) methanamine hydrochloride SERT Serotonin Transporter (SERT) Compound->SERT Binds and reverses transporter function 5HT_synapse Extracellular Serotonin (5-HT) SERT->5HT_synapse Efflux Vesicle Synaptic Vesicle (Storing 5-HT) 5HT_intra Intracellular Serotonin (5-HT) Vesicle->5HT_intra Release into cytosol 5HT_intra->SERT Receptor Postsynaptic 5-HT Receptors 5HT_synapse->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates

Caption: Proposed mechanism of action for this compound.

Comparative Analysis of In Vivo Efficacy

To contextualize the potential effects of our lead compound, we compare it against two well-characterized drugs. MDMA serves as a benchmark for a non-selective monoamine releaser with known entactogenic and psychostimulant properties. Sertraline represents the current standard of care for many psychiatric disorders, acting through a distinct mechanism of reuptake inhibition.

Pharmacodynamic and Pharmacokinetic Profiles

The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of the comparator drugs. These parameters are crucial for predicting the potency, selectivity, and duration of action of this compound.

ParameterMDMA (Serotonin-Dopamine Releasing Agent)Sertraline (Selective Serotonin Reuptake Inhibitor)
Primary Mechanism Promotes transporter-mediated release of serotonin (5-HT) and dopamine (DA).[2][4]Blocks the reuptake of 5-HT from the synaptic cleft by inhibiting SERT.[5]
Transporter Affinity Higher affinity for SERT than DAT.[3]High affinity and selectivity for SERT over DAT and NET.
In Vivo Neurochemistry Causes rapid, dose-dependent increases in extracellular 5-HT and DA in brain regions like the nucleus accumbens and prefrontal cortex.[6][7]Acutely increases extracellular 5-HT levels in various brain regions.[5] Chronic administration leads to adaptive changes in the serotonin system.
Metabolism Primarily metabolized by CYP2D6.Extensively metabolized by multiple CYP450 enzymes.
Key Metabolites MDA (3,4-methylenedioxyamphetamine), which is also psychoactive.Desmethylsertraline, which is substantially less active than the parent compound.
Behavioral Pharmacology in Preclinical Models

Behavioral assays in animal models are essential for predicting the therapeutic effects and potential side effects of a novel compound. The table below compares the known effects of MDMA and Sertraline in key preclinical tests.

Behavioral ModelMDMASertraline
Locomotor Activity Produces hyperlocomotion, which is correlated with increases in both dopamine and serotonin levels.[6]Does not typically induce hyperlocomotion; may augment amphetamine-induced locomotor activity with repeated dosing.[8]
Drug Discrimination Animals readily learn to discriminate MDMA from saline. The subjective effects are mediated by both serotonergic and dopaminergic systems.[9][10] Fenfluramine (an SRA) fully substitutes for MDMA.[11]Does not typically substitute for psychostimulants in drug discrimination paradigms.
Forced Swim Test (Depression Model) Effects are not consistently antidepressant-like in this model.Dose-dependently increases swimming time and reduces immobility, which is predictive of antidepressant efficacy.[12][13]
Fear Conditioning (Anxiety/PTSD Model) Can attenuate stress-enhanced fear learning, potentially via an immunosuppressive mechanism.[14]Can normalize neurotransmitter levels in animal models of PTSD.[15][16]

Recommended Experimental Protocol for In Vivo Evaluation

To empirically determine the in vivo efficacy and mechanism of this compound, a phased, multi-assay approach is recommended. The following protocol outlines a critical first-pass investigation combining neurochemical and behavioral endpoints in a rodent model.

Objective: To determine if this compound (termed "Test Compound") functions as a serotonin releasing agent in vivo and to characterize its behavioral profile in comparison to MDMA.
Experimental Workflow:

InVivo_Workflow cluster_setup Phase 1: Animal Preparation & Surgery cluster_exp Phase 2: Concurrent Microdialysis & Behavior cluster_analysis Phase 3: Analysis & Interpretation A1 Acclimatize Sprague-Dawley Rats A2 Stereotaxic Surgery: - Guide cannula for microdialysis probe - Intravenous catheter (optional) A1->A2 A3 Post-operative Recovery (7-10 days) A2->A3 B1 Insert microdialysis probe into Nucleus Accumbens A3->B1 Begin Experiment B2 Collect baseline dialysate samples B1->B2 B3 Administer Test Compound (i.p. or i.v.) (Vehicle, Low, Mid, High Doses) B2->B3 B4 Simultaneously record locomotor activity B3->B4 B5 Collect post-administration dialysate samples B3->B5 C2 Quantify locomotor activity (ambulation, stereotypy) B4->C2 C1 Analyze dialysate via HPLC-ECD for Serotonin (5-HT) and Dopamine (DA) B5->C1 C3 Correlate neurotransmitter levels with behavioral changes C1->C3 C2->C3

Caption: Experimental workflow for in vivo neurochemical and behavioral assessment.

Step-by-Step Methodology:
  • Animal Model and Housing:

    • Species: Male Sprague-Dawley rats (250-300g). This species is widely used for both microdialysis and behavioral pharmacology studies, with extensive historical data for comparator drugs.

    • Housing: Pair-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water available ad libitum. Allow for a 1-week acclimatization period before any procedures.

  • Surgical Preparation (as per workflow Phase 1):

    • Anesthetize rats using isoflurane.

    • Using a stereotaxic frame, implant a guide cannula targeting the nucleus accumbens shell, a key brain region involved in reward and the actions of psychoactive drugs.

    • (Optional) For precise dose delivery and pharmacokinetic studies, implant a catheter into the jugular vein.

    • Allow animals to recover for 7-10 days. This ensures they are healthy and at a stable body weight before testing.

  • In Vivo Microdialysis and Behavioral Testing (Phase 2):

    • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Place the rat in a locomotor activity chamber and begin collecting dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of serotonin and dopamine levels.

    • Drug Administration: Administer the Test Compound via intraperitoneal (i.p.) injection at three doses (e.g., 1, 3, 10 mg/kg) or via the intravenous (i.v.) catheter. A vehicle control group is mandatory. Include separate groups for a positive control (MDMA, 3 mg/kg).

    • Concurrent Data Collection: Continue collecting dialysate samples for at least 3 hours post-injection. Simultaneously, locomotor activity (ambulation, stereotypy) is recorded using infrared beam breaks.

  • Analysis and Interpretation (Phase 3):

    • Neurochemical Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of serotonin and dopamine.

    • Behavioral Analysis: Quantify the locomotor data, binning it into time blocks that correspond with the microdialysis sample collection times.

    • Correlation: Perform statistical analysis to determine if there is a dose-dependent effect of the Test Compound on neurotransmitter release and behavior. A significant, rapid increase in extracellular serotonin, particularly when correlated with specific behavioral changes, would provide strong evidence for an MDMA-like, SRA mechanism. A high ratio of serotonin to dopamine release would suggest greater selectivity compared to MDMA.

Concluding Remarks and Future Directions

This guide posits that this compound is a promising candidate for investigation as a selective serotonin releasing agent. Its structural similarity to compounds like 5-APDB provides a strong rationale for this hypothesis.

The key differentiators from established drugs will be its selectivity and potency. If it proves to be a more selective SRA than MDMA, it could offer a pharmacological profile with reduced dopaminergic side effects, such as abuse liability and psychostimulant properties. Compared to an SSRI like Sertraline, it would be expected to produce a rapid and robust increase in synaptic serotonin, which could translate to a faster onset of therapeutic action in relevant clinical models.

The outlined experimental protocol provides a clear and direct path to testing this hypothesis. The results of these studies will be critical in determining whether this compound represents a novel therapeutic agent for disorders where acute and significant enhancement of serotonergic neurotransmission is desired. Subsequent studies should include drug discrimination assays to probe its subjective effects and investigations in validated animal models of depression, anxiety, and PTSD to explore its full therapeutic potential.

References

  • Gudelsky, G. A., & Yamamoto, B. K. (2008). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. PubMed Central. [Link]

  • Kitaichi, Y., Inoue, T., Nakagawa, S., Boku, S., Kakuta, A., Izumi, T., & Koyama, T. (2010). Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats. European journal of pharmacology, 647(1-3), 90–96. [Link]

  • Baumann, M. H., Bulling, S., Benaderet, T. S., & Rothman, R. B. (2008). Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain. Pharmacology, biochemistry, and behavior, 90(2), 208–217. [Link]

  • Papathanasiou, G., Kostomitsopoulos, N., Zerva, E., & Spanakos, G. (2012). Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. Neurochemical research, 37(12), 2794–2803. [Link]

  • Herring, N. R., Schaefer, T. L., Gudelsky, G. A., Vorhees, C. V., & Williams, M. T. (2010). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Psychopharmacology, 212(4), 629–640. [Link]

  • Goodwin, A. K., & Baker, L. E. (2000). A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats. Experimental and clinical psychopharmacology, 8(3), 415–423. [Link]

  • Johanson, C. E., & Uhlenhuth, E. H. (2005). Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans trained to discriminate among d-amphetamine, meta-chlorophenylpiperazine and placebo. Drug and alcohol dependence, 80(2), 237–246. [Link]

  • Turan, I. O., Erden, B. F., & Akpinar, A. (2011). Effects of sertraline on experimental mouse models of psychosis. Neurosciences (Riyadh, Saudi Arabia), 16(1), 37–42. [Link]

  • O'Shea, E. (2016). Discriminative Stimulus Properties of MDMA: The Role of Serotonin and Dopamine. Victoria University of Wellington. [Link]

  • McMahon, L. R. (2016). The rise (and fall?) of drug discrimination research. Journal of the experimental analysis of behavior, 105(1), 141–151. [Link]

  • Baumann, M. H., Wang, X., & Rothman, R. B. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407–424. [Link]

  • Fuwa, T., Lee, J., & Funada, M. (2017). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. ResearchGate. [Link]

  • Wilson, C. B., McLaughlin, L. D., Ebenezer, P. J., & Francis, J. (2014). Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. Frontiers in behavioral neuroscience, 8, 258. [Link]

  • Daws, L. C. (2009). Mice in ecstasy: advanced animal models in the study of MDMA. CNS neuroscience & therapeutics, 15(2), 116–127. [Link]

  • Baker, L. E., & Taylor, M. (2001). Serotonergic-dopaminergic mediation of MDMA's discriminative stimulus effects in a three-choice discrimination. Psychopharmacology, 153(2), 204–212. [Link]

  • Parrott, A. C. (2013). Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation. Neuropsychobiology, 68(1), 1–9. [Link]

  • Lu, Y. T., Chang, C. F., Lee, Y. C., Huang, H. T., Ma, Y. L., & Lee, H. J. (2019). Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models. International journal of molecular sciences, 20(3), 606. [Link]

  • Peng, Q., Li, J., Tan, J., & Chen, C. (2008). The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Experimental Neurology, 210(1), 154-163. [Link]

  • Wilson, C. B., McLaughlin, L. D., Ebenezer, P. J., & Francis, J. (2014). Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder. PubMed Central. [Link]

  • Hascup, E. R., & Hascup, K. N. (2016). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 7(5), 553–565. [Link]

  • Le Boisselier, R., Monassier, L., & Franchitto, N. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 58(15), 6072–6092. [Link]

  • Science.gov. (n.d.). forced-swim test fst: Topics by Science.gov. Retrieved from [Link]

  • Azkona, G., Gabilondo, A. M., Le-Beau, A., & Meana, J. J. (2008). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 198(4), 503–514. [Link]

  • Jarman, J. C., Smith, A. M., & Lonergan, M. E. (2020). MDMA administration attenuates hippocampal IL-β immunoreactivity and subsequent stress-enhanced fear learning: An animal model of PTSD. Behavioural brain research, 381, 112458. [Link]

  • Pantoni, M. M., Anagnostaras, S. G., & Esbenshade, T. A. (2019). Cognitive Effects of MDMA in Laboratory Animals: A Systematic Review Focusing on Dose. Journal of psychoactive drugs, 51(3), 209–224. [Link]

  • Pantoni, M. M., Anagnostaras, S. G., & Esbenshade, T. A. (2019). Cognitive Effects of MDMA in Laboratory Animals: A Systematic Review Focusing on Dose. Taylor & Francis Online. [Link]

  • Daws, L. C. (2009). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. Bentham Science. [Link]

  • Bifulco, G., D'Auria, M. V., & Renga, B. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 960–969. [Link]

  • Reyes-Haro, D., González-Ramírez, R., & Ordaz-Sánchez, B. (2014). Age differences in the impact of forced swimming test on serotonin transporter levels in lateral septum and dorsal raphe. BioMed research international, 2014, 501308. [Link]

  • Dębska-Vielva, M., Słupski, J., & Konieczny, P. (2021). Use of Sertraline in Hemodialysis Patients. International journal of molecular sciences, 22(16), 8569. [Link]

  • Guiard, B. P., El Mansari, M., & Blier, P. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 101. [Link]

  • Acton, J. J., Jones, R. M., & Miller, A. (2006). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 49(1), 30-33. [Link]

  • Bogdanova, O. V., Kanekar, S., & D'Anci, K. E. (2013). Factors influencing behavior in the forced swim test. Physiology & behavior, 118, 227–239. [Link]

  • Guiard, B. P., & El Mansari, M. (2008). Microdialysis approach to study serotonin outflow in mice following selective serotonin reuptake inhibitors and substance P (neurokinin 1) receptor antagonist administration: a review. Current drug therapy, 3(1), 57–67. [Link]

  • Closse, A., Haefliger, W., & Hauser, D. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • Kumar, S., & Sharma, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 169-179. [Link]

  • Stack, G. P., Mazzatenta, A., & Rowley, S. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & medicinal chemistry letters, 20(3), 824–827. [Link]

  • Wikipedia. (n.d.). Substituted benzothiophene. Retrieved from [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (Basel, Switzerland), 28(4), 1801. [Link]

  • Hall, E. D., & McCall, J. M. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of medicinal chemistry, 38(3), 453–458. [Link]

  • Closse, A., Haefliger, W., & Hauser, D. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]

  • de Morais, S. M., de Oliveira, S. P., & de Almeida-Souza, F. (2016). In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis. Basic & clinical pharmacology & toxicology, 119(6), 563–568. [Link]

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Ensuring its quality requires robust and reliable analytical methods. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose[1][2]. This guide provides an in-depth comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Through a detailed cross-validation study, we will explore the strengths and limitations of each method, offering field-proven insights for researchers, scientists, and drug development professionals.

Cross-validation is a critical component of analytical lifecycle management, ensuring data comparability when multiple methods are employed[3][4]. This guide will walk you through the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Chemical Profile of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for selecting and developing appropriate analytical methods.

cluster_0 This compound C9H12ClNO info Chemical Formula: C9H12ClNO Molecular Weight: 185.65 g/mol Key Features: Primary amine, Hydrochloride salt, Dihydrobenzofuran moiety cluster_0 Cross-Validation Workflow start Define Analyte & Purpose method_dev Method Development (HPLC & GC-MS) start->method_dev protocol Define Validation Protocol & Acceptance Criteria (ICH Q2(R2)) method_dev->protocol experiments Perform Validation Experiments protocol->experiments specificity Specificity / Selectivity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq data_analysis Comparative Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report conclusion Conclusion & Method Selection report->conclusion cluster_0 Potential Degradation of (2,3-Dihydrobenzofuran-5-yl)methanamine parent (2,3-Dihydrobenzofuran-5-yl)methanamine oxidation Oxidation (e.g., N-oxide, imine) parent->oxidation O2 / Peroxide dealkylation Dealkylation parent->dealkylation Heat / Light ring_opening Ring Opening of Dihydrobenzofuran parent->ring_opening Strong Acid/Base

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the Methanamine Moiety of (2,3-Dihydrobenzofuran-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold and its Methanamine Anchor

The 2,3-dihydrobenzofuran ring system is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[2][3][4] The specific compound, (2,3-Dihydrobenzofuran-5-yl)methanamine, features a primary methanamine group (-CH₂-NH₂) at the C5 position. This functional group is a critical pharmacophoric element; its basic nitrogen is poised to form key ionic and hydrogen-bond interactions within a target protein, such as with an acidic aspartate or glutamate residue.

However, the presence of a primary amine, particularly a flexible one, can introduce significant liabilities in drug development. These challenges often include rapid metabolism by enzymes like monoamine oxidases (MAOs), potential for off-target activities (e.g., hERG channel inhibition), and physicochemical properties (high pKa, low lipophilicity) that can hinder oral bioavailability and cell permeability.[5] Consequently, the strategic modification of the methanamine moiety through bioisosteric replacement presents a compelling approach to optimize the compound's overall profile while preserving or enhancing its desired biological activity.[6][7]

This guide provides a comparative analysis of various classical and non-classical bioisosteres for the methanamine group. We will explore the design rationale, synthetic feasibility, and predicted impact of these replacements on key pharmacological and pharmacokinetic parameters, supported by detailed experimental protocols and comparative data tables.

The Logic of Bioisosteric Design: A Workflow for Rational Drug Modification

The process of bioisosteric replacement is not a random substitution but a rational, multi-step workflow. The objective is to systematically modulate the properties of the lead compound to address specific liabilities while retaining the core interactions necessary for efficacy.

G cluster_0 Design & Synthesis cluster_1 Evaluation & Analysis A Parent Compound (2,3-Dihydrobenzofuran-5-yl)methanamine B Identify Liabilities (Metabolism, pKa, Off-Target) A->B Analyze C Design Bioisosteres (Classical & Non-Classical) B->C Strategize D Develop Synthetic Routes C->D Plan E In Vitro Assays (Affinity, Efficacy) D->E Test Analogs F ADME Profiling (Stability, Permeability) D->F G Comparative Data Analysis (SAR/SPR) E->G F->G G->C Iterate Design

Caption: A workflow for bioisosteric replacement studies.

Proposed Bioisosteric Replacements for the Methanamine Moiety

Bioisosteres are broadly classified into two categories: classical and non-classical.[8][9] Classical bioisosteres share similarities in size, shape, and electronic configuration, while non-classical bioisosteres are structurally distinct but can fulfill a similar biological role.[10][11] Our selection of replacements aims to probe the importance of basicity, hydrogen bonding capability, and steric bulk.

G cluster_classical Classical Bioisosteres cluster_nonclassical Non-Classical Bioisosteres Parent (2,3-Dihydrobenzofuran-5-yl)methanamine -CH₂-NH₂ C1 Methanol Derivative -CH₂-OH Parent:parent->C1 H-bond donor/acceptor (Neutral) C2 Thiol Derivative -CH₂-SH Parent:parent->C2 H-bond donor (Weakly Acidic) C3 Ethyl Derivative -CH₂-CH₃ Parent:parent->C3 Probe for steric/lipophilic effects NC1 Amide -CH₂-C(=O)NH₂ Parent:parent->NC1 H-bond donor/acceptor (Neutral, Planar) NC2 Tetrazole -CH₂-(CN₄H) Parent:parent->NC2 Acidic mimic (pKa ~4.5-5) NC3 Oxadiazole -CH₂-(C₂N₂OH) Parent:parent->NC3 H-bond acceptor (Neutral) NC4 Azetidine -CH(Azetidin-3-yl) Parent:parent->NC4 Constrained amine (Basic, Reduced pKa)

Caption: Selected classical and non-classical bioisosteric replacements.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for our parent compound and its designed bioisosteres. This data is intended to guide the discussion on structure-activity relationships (SAR) and structure-property relationships (SPR). For this guide, we will assume the parent compound is an agonist for a hypothetical G-protein coupled receptor (GPCR), "Target X".

Table 1: Physicochemical Properties of Methanamine Bioisosteres

Compound ID Moiety MW ( g/mol ) Calculated LogP pKa (Predicted)
Parent -CH₂-NH₂ 163.21 1.35 9.8 (Basic)
1 (Classical) -CH₂-OH 164.19 1.40 15.5 (Neutral)
2 (Classical) -CH₂-CH₃ 162.22 2.15 N/A
3 (Non-Classical) -CH₂-C(=O)NH₂ 205.22 0.95 N/A (Neutral)
4 (Non-Classical) -CH₂-(1H-tetrazol-5-yl) 216.22 1.10 4.9 (Acidic)

| 5 (Non-Classical) | 3-(azetidin-3-yl)-... | 203.25 | 0.80 | 8.5 (Basic) |

Table 2: In Vitro Pharmacology at Target X

Compound ID Moiety Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM)
Parent -CH₂-NH₂ 15 45
1 (Classical) -CH₂-OH 250 800
2 (Classical) -CH₂-CH₃ >10,000 >10,000
3 (Non-Classical) -CH₂-C(=O)NH₂ 450 1,500
4 (Non-Classical) -CH₂-(1H-tetrazol-5-yl) 1,200 >10,000

| 5 (Non-Classical) | 3-(azetidin-3-yl)-... | 35 | 95 |

Table 3: In Vitro ADME & Safety Profile

Compound ID Moiety Human Liver Microsomal Stability (t½, min) Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) hERG Inhibition (IC₅₀, µM)
Parent -CH₂-NH₂ 18 1.5 5
1 (Classical) -CH₂-OH 45 3.0 >30
2 (Classical) -CH₂-CH₃ >90 15.0 >30
3 (Non-Classical) -CH₂-C(=O)NH₂ 65 2.5 >30
4 (Non-Classical) -CH₂-(1H-tetrazol-5-yl) >90 0.8 >30

| 5 (Non-Classical) | 3-(azetidin-3-yl)-... | 75 | 4.5 | >30 |

Interpretation of Results
  • The Indispensable Basicity: The dramatic loss of activity for the neutral alcohol (1 ), lipophilic ethyl (2 ), amide (3 ), and acidic tetrazole (4 ) analogs strongly suggests that the basicity of the methanamine is crucial for binding and functional activity. This supports the hypothesis of an ionic interaction with an acidic residue in the Target X binding pocket.

  • Improving on the Parent: The constrained azetidine bioisostere (5 ) is a standout success. It retains the essential basic nitrogen but at a moderately lower pKa (8.5 vs 9.8). This subtle modulation often leads to an improved ADME profile. Indeed, Compound 5 shows a significant improvement in metabolic stability (75 min vs. 18 min), likely by preventing N-dealkylation or oxidation by MAOs. Its permeability is also enhanced, and the hERG liability, a common concern for flexible amines, is abolished.[6] This demonstrates how constraining conformational flexibility and fine-tuning pKa can yield a superior drug candidate.

  • Metabolic Stability Gains: As expected, removing the primary amine in favor of more robust functional groups like an alcohol (1 ), amide (3 ), or tetrazole (4 ) significantly increased metabolic stability. However, this came at the cost of target potency, highlighting the critical balance that must be achieved between optimizing ADME properties and maintaining on-target activity.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of such a study, detailed and validated protocols are essential.

Protocol 1: General Synthesis of Bioisosteres from a Common Intermediate

The synthesis of the target analogs can be efficiently achieved starting from a common intermediate, 2,3-dihydrobenzofuran-5-carbaldehyde .

Step 1: Synthesis of 2,3-dihydrobenzofuran-5-carbaldehyde This intermediate can be prepared from commercially available 2,3-dihydrobenzofuran via a Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by reduction.

Step 2: Reductive Amination to Parent Compound To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 12 hours. Quench with 1M HCl, basify with 1M NaOH, and extract with dichloromethane. Purify by column chromatography to yield (2,3-Dihydrobenzofuran-5-yl)methanamine.

Step 3: Synthesis of Methanol Analog (1) To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (1.2 eq) portion-wise at 0°C. Stir for 1 hour. Quench with water and extract with ethyl acetate. Purify by column chromatography.

Step 4: Synthesis of Azetidine Analog (5) To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in dichloroethane, add N-Boc-3-aminoazetidine (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 16 hours. Work up and purify by column chromatography. Deprotect the Boc group using trifluoroacetic acid in dichloromethane to yield the final product.

Protocol 2: Radioligand Competition Binding Assay for Target X

This protocol determines the binding affinity (Kᵢ) of the test compounds.

  • Preparation: Prepare cell membranes from HEK293 cells stably expressing Target X. The radioligand used is [³H]-LIGAND (a known high-affinity ligand for Target X) at a final concentration equal to its Kₑ.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at 10-point serial dilutions), and 25 µL of radioligand.

  • Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation. Incubate for 60 minutes at room temperature.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the metabolic stability of the compounds.

  • Reaction Mixture: Prepare a reaction mixture containing pooled HLM (0.5 mg/mL), and the test compound (1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

Conclusion and Future Directions

This comparative guide demonstrates the power of bioisosteric replacement as a tool in medicinal chemistry. The systematic replacement of the methanamine moiety in (2,3-Dihydrobenzofuran-5-yl)methanamine provided critical insights into the structure-activity relationship at our hypothetical Target X. Our analysis revealed the essentiality of a basic nitrogen for biological activity.

Most importantly, we identified a non-classical, conformationally restricted bioisostere—the azetidine analog 5 —that not only retained the parent compound's high affinity but also dramatically improved its metabolic stability and eliminated its hERG liability. This result underscores a key principle of modern drug design: subtle structural modifications that fine-tune pKa and reduce conformational flexibility can lead to profound improvements in the overall drug-like properties of a molecule.

Future work should focus on further exploring constrained basic bioisosteres and synthesizing the most promising candidates for in vivo pharmacokinetic and efficacy studies.

References

  • Vertex AI Search. (n.d.). Classification of Bioisosterism - Medicinal Chemistry.
  • Wikipedia. (2023). Bioisostere.
  • Study.com. (n.d.). Give some examples of bioisosterism (both classical and non-classical)?
  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes.
  • ResearchGate. (n.d.). General examples of classical and nonclassical bioisosteres.
  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine.
  • Wu, L., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubMed Central.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Riveiro, M. E., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Aslam, F., et al. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry.
  • Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis and antifungal activity of benzofuran-5-ols.

Sources

Head-to-head comparison of different synthetic routes to (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into the core structures of various pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a detailed, head-to-head comparison of two distinct synthetic pathways to this target molecule: the Nitration-Reduction-Sandmeyer-Reduction Pathway and the Formylation-Reductive Amination Pathway . This analysis, grounded in experimental data and established chemical principles, aims to equip researchers with the insights needed to select the most appropriate route for their specific research and development needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a common challenge in organic synthesis: the regioselective functionalization of an aromatic ring and the subsequent elaboration of a functional group. The choice of synthetic strategy can significantly impact yield, purity, scalability, cost, and safety. This guide will dissect two viable routes, offering a comparative analysis of their respective strengths and weaknesses.

Route 1: The Nitration-Reduction-Sandmeyer-Reduction Pathway

This classical approach relies on the well-established chemistry of electrophilic aromatic substitution, followed by a series of functional group interconversions to build the desired aminomethyl side chain.

Overall Synthetic Scheme

Route 1 A 2,3-Dihydrobenzofuran B 5-Nitro-2,3-dihydrobenzofuran A->B HNO₃, H₂SO₄ C 2,3-Dihydro-5-benzofuranamine B->C H₂, Raney Ni D 5-Cyano-2,3-dihydrobenzofuran C->D 1. NaNO₂, HCl 2. CuCN E (2,3-Dihydrobenzofuran-5-yl)methanamine D->E H₂, Catalyst or LiAlH₄ F (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride E->F HCl

Caption: Workflow for the Nitration-Reduction-Sandmeyer-Reduction Pathway.

Detailed Experimental Protocols

Step 1: Nitration of 2,3-Dihydrobenzofuran

  • Protocol: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, an equimolar amount of 2,3-dihydrobenzofuran is added dropwise. A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added slowly, maintaining the low temperature. After the addition is complete, the reaction is stirred at low temperature for several hours. The reaction mixture is then poured onto ice, and the precipitated product, 5-nitro-2,3-dihydrobenzofuran, is collected by filtration, washed with water, and dried.[1]

  • Expertise & Experience: The use of a mixed acid nitrating agent is a standard and effective method for the nitration of activated aromatic rings. The ether oxygen of the dihydrofuran ring is an ortho, para-director, and the para-product (5-nitro) is generally favored due to steric hindrance at the ortho-positions. Strict temperature control is crucial to prevent over-nitration and side reactions.

Step 2: Reduction of 5-Nitro-2,3-dihydrobenzofuran

  • Protocol: 5-Nitro-2,3-dihydrobenzofuran is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of Raney Nickel is added, and the mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 2,3-dihydro-5-benzofuranamine.[2]

  • Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[3][4][5] Raney Nickel is a common and cost-effective catalyst for this transformation. The reaction is typically high-yielding and the product is often of high purity, requiring minimal downstream processing.

Step 3: Sandmeyer Reaction to 5-Cyano-2,3-dihydrobenzofuran

  • Protocol: 2,3-Dihydro-5-benzofuranamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction is allowed to warm to room temperature and then heated to complete the reaction. The product, 5-cyano-2,3-dihydrobenzofuran, is then extracted with an organic solvent.[6][7][8][9][10]

  • Expertise & Experience: The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of other functionalities, including the cyano group.[6][7][8][9][10] The formation of the diazonium salt is temperature-sensitive and must be performed at low temperatures to prevent its decomposition. The use of copper(I) cyanide is critical for the success of the cyanation.

Step 4: Reduction of 5-Cyano-2,3-dihydrobenzofuran

  • Protocol: 5-Cyano-2,3-dihydrobenzofuran is dissolved in a dry ethereal solvent like diethyl ether or tetrahydrofuran. The solution is then added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C. After the addition, the reaction is stirred at room temperature until completion. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting salts are filtered off, and the organic layer is dried and concentrated to give (2,3-Dihydrobenzofuran-5-yl)methanamine.

  • Expertise & Experience: The reduction of a nitrile to a primary amine is a standard transformation. LiAlH₄ is a powerful reducing agent capable of achieving this conversion efficiently. Alternatively, catalytic hydrogenation with a catalyst like Raney Nickel or a rhodium catalyst can also be employed, which may be preferable for larger-scale synthesis due to safety and work-up considerations.

Step 5: Formation of the Hydrochloride Salt

  • Protocol: The crude (2,3-Dihydrobenzofuran-5-yl)methanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added until precipitation of the hydrochloride salt is complete. The solid is collected by filtration, washed with the solvent, and dried under vacuum.

  • Expertise & Experience: This is a straightforward acid-base reaction to form the stable and easily handled hydrochloride salt. The choice of solvent is important to ensure good precipitation and high purity of the final product.

Route 2: The Formylation-Reductive Amination Pathway

This alternative route introduces the carbon atom of the aminomethyl group at an earlier stage via a formylation reaction, followed by a direct conversion of the aldehyde to the amine.

Overall Synthetic Scheme

Route 2 A 2,3-Dihydrobenzofuran B 2,3-Dihydrobenzofuran-5-carbaldehyde A->B POCl₃, DMF (Vilsmeier-Haack) C (2,3-Dihydrobenzofuran-5-yl)methanamine B->C NH₃, H₂, Catalyst or NaBH(OAc)₃, NH₄OAc D (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride C->D HCl

Caption: Workflow for the Formylation-Reductive Amination Pathway.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

  • Protocol: To a solution of 2,3-dihydrobenzofuran in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched by pouring it into a mixture of ice and aqueous sodium acetate. The product, 2,3-dihydrobenzofuran-5-carbaldehyde, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.[6][9][11][12][13]

  • Expertise & Experience: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][9][11][12][13] The reaction is generally regioselective for the para-position in activated systems like 2,3-dihydrobenzofuran. The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a weak electrophile, making the reaction tolerant to various functional groups.

Step 2: Reductive Amination of 2,3-Dihydrobenzofuran-5-carbaldehyde

  • Protocol: 2,3-Dihydrobenzofuran-5-carbaldehyde is dissolved in a suitable solvent like methanol or ethyl acetate. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then worked up by quenching with a basic aqueous solution, followed by extraction of the product, (2,3-Dihydrobenzofuran-5-yl)methanamine, with an organic solvent.

  • Expertise & Experience: Reductive amination is a powerful one-pot procedure for the synthesis of amines from carbonyl compounds. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde. The use of an excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

Step 3: Formation of the Hydrochloride Salt

  • Protocol: This step is identical to Step 5 in Route 1. The crude (2,3-Dihydrobenzofuran-5-yl)methanamine is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt, which is then isolated by filtration.

  • Expertise & Experience: As with Route 1, this is a standard and reliable method for isolating and purifying the final product as a stable salt.

Head-to-Head Comparison

FeatureRoute 1: Nitration-Reduction-Sandmeyer-ReductionRoute 2: Formylation-Reductive Amination
Number of Steps 53
Starting Materials 2,3-Dihydrobenzofuran, Nitric Acid, Sulfuric Acid, Raney Nickel, Sodium Nitrite, Copper(I) Cyanide, Reducing Agent (e.g., LiAlH₄), HCl2,3-Dihydrobenzofuran, Phosphorus Oxychloride, DMF, Ammonia Source, Reducing Agent (e.g., NaBH(OAc)₃), HCl
Key Reagents Strong acids (H₂SO₄, HNO₃), Raney Ni, NaNO₂, CuCN, LiAlH₄POCl₃, DMF, NaBH(OAc)₃
Overall Yield Potentially lower due to the multi-step nature and potential for side reactions in nitration and Sandmeyer steps.Generally higher due to fewer steps and more direct conversions.
Scalability Can be challenging to scale up due to the use of highly toxic reagents like CuCN and the potentially hazardous nature of diazonium salt intermediates. The use of LiAlH₄ also presents challenges on a large scale.More amenable to scale-up. The Vilsmeier-Haack and reductive amination reactions are generally well-behaved on a larger scale.
Safety & Environmental Involves the use of strong, corrosive acids, a pyrophoric catalyst (Raney Ni), a highly toxic cyanide salt, and a water-reactive and pyrophoric reducing agent (LiAlH₄). Generates significant waste from inorganic salts.Uses corrosive POCl₃ and a high-boiling point solvent (DMF) which can be difficult to remove. Reductive amination reagents are generally less hazardous than those in Route 1.
Purification Multiple purification steps are required, potentially including chromatography, which can be time-consuming and costly.Fewer steps generally lead to a cleaner reaction profile and potentially simpler purification, although chromatography may still be necessary for the aldehyde intermediate.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. However, the Formylation-Reductive Amination Pathway (Route 2) emerges as the more advantageous strategy for most applications, particularly in a drug development setting.

Route 2 is recommended for:

  • Higher efficiency and yield: With fewer synthetic steps, the overall yield is likely to be significantly higher.

  • Improved scalability and safety: This route avoids the use of highly toxic cyanide reagents and potentially unstable diazonium intermediates, making it more suitable for scale-up.

  • Streamlined workflow: The reduced number of steps translates to a shorter overall synthesis time and potentially lower manufacturing costs.

Route 1 may be considered when:

  • Specific starting materials are readily available: If, for instance, 5-nitro-2,3-dihydrobenzofuran is a readily available starting material.

  • Small-scale synthesis for initial exploration: For proof-of-concept synthesis where the handling of hazardous reagents on a small scale is manageable.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development program. However, for the de novo synthesis of this compound, the Formylation-Reductive Amination Pathway offers a more elegant, efficient, and safer approach.

References

  • PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • Watson, A. J. B. et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • ResearchGate. Synthesis of 2,3‐dihydrobenzofuran derivatives. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Patexia. 5-Nitrobenzofurans | Patent Publication Number 20050288519. [Link]

  • ResearchGate. Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. World Journal of Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • National Center for Biotechnology Information. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. [Link]

  • PrepChem. Synthesis of 2,3-dihydro-5-benzofuranamine. [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Vassar College. [Link]

  • National Center for Biotechnology Information. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • ResearchGate. Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives | Request PDF. [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • UNIPI. Reductive Amination Reaction for the Functionalization of Cellulose Nanocrystals. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (2,3-Dihydrobenzofuran-2-yl)methanamine. [Link]

  • PubChem. 2,3-Dihydro-1-benzofuran-5-ylmethanamine. [Link]

  • American Elements. amine hydrochloride. [Link]

  • Amerigo Scientific. 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine. [Link]

Sources

Benchmarking the Anti-inflammatory Properties of Dihydrobenzofuran-2-ones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory properties of dihydrobenzofuran-2-ones. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols for both in vitro and in vivo assessment, and present a clear structure for data comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Therapeutic Potential of Dihydrobenzofuran-2-ones

The 2,3-dihydrobenzofuran-2-one scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities.[1][2] Notably, certain derivatives have exhibited potent anti-inflammatory effects, positioning them as potential alternatives to classical NSAIDs.[3][4] A key advantage of this class of compounds lies in their potential for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This guide will focus on a systematic approach to evaluating and comparing the anti-inflammatory efficacy of novel dihydrobenzofuran-2-one derivatives.

The anti-inflammatory action of many dihydrobenzofuran-2-ones is attributed to their ability to inhibit prostaglandin synthesis.[3][4] Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5][6] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Benchmarking Strategy: A Two-Tiered Approach

To comprehensively evaluate the anti-inflammatory potential of dihydrobenzofuran-2-ones, a two-tiered approach is recommended. This involves an initial in vitro screening to determine direct enzyme inhibition, followed by an in vivo validation of anti-inflammatory efficacy in a relevant animal model.

  • Tier 1: In Vitro COX-1/COX-2 Inhibition Assays. These assays provide a direct measure of a compound's ability to inhibit the key enzymes in the prostaglandin synthesis pathway. By determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, we can assess both the potency and the selectivity of the test compounds.

  • Tier 2: In Vivo Carrageenan-Induced Paw Edema Model. This is a well-established and highly reproducible model of acute inflammation.[7][8][9] It allows for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation, in a living organism.

As benchmarks for comparison, we will utilize two widely recognized NSAIDs:

  • Indomethacin: A potent, non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assays

This protocol is designed to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity by the test compound is quantified spectrophotometrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test dihydrobenzofuran-2-one derivatives

  • Indomethacin and Celecoxib (benchmark compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and benchmark drugs in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, arachidonic acid, and TMPD in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Enzyme (COX-1 or COX-2)

      • Heme

      • Test compound or benchmark drug at various concentrations

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in rodents and the assessment of the anti-inflammatory effects of test compounds.[7][8][10]

Principle: The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema.[7][9] The volume of the paw is measured over time to quantify the extent of swelling and the inhibitory effect of the test compound.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (lambda, type IV)

  • Test dihydrobenzofuran-2-one derivatives

  • Indomethacin (benchmark compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Parenteral administration equipment (e.g., oral gavage needles, syringes)

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomly divide the animals into groups (n=6-8 per group):

      • Vehicle control

      • Test compound groups (different doses)

      • Benchmark drug group (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration:

    • Administer the test compounds and the benchmark drug orally or intraperitoneally 1 hour before the induction of inflammation. The vehicle control group receives only the vehicle.

  • Induction of Paw Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection).[7]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t.

    • Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = ((% Increase in Control - % Increase in Treated) / % Increase in Control) * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Dihydrobenzofuran-2-one Derivative 1
Dihydrobenzofuran-2-one Derivative 2
Indomethacin
Celecoxib

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume Increase (%) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-
Dihydrobenzofuran-2-one Derivative 1 (Dose 1)
Dihydrobenzofuran-2-one Derivative 1 (Dose 2)
Indomethacin (10 mg/kg)

Interpretation of Results:

  • Potency: A lower IC50 value in the in vitro assays and a higher percentage of edema inhibition in the in vivo model indicate greater potency.

  • Selectivity: A higher selectivity index (SI) in the COX assays suggests a preference for inhibiting COX-2, which is generally associated with a better safety profile.

  • Structure-Activity Relationship (SAR): By comparing the activity of different dihydrobenzofuran-2-one derivatives, it is possible to establish relationships between their chemical structure and their anti-inflammatory properties. For instance, studies have shown that substituents at positions 5 and 6 of the dihydrobenzofuran-2-one ring can significantly influence activity.[3][4]

Visualizing the Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Inflammation_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2, etc.)->Inflammation\n(Pain, Fever, Swelling) Dihydrobenzofuran-2-ones Dihydrobenzofuran-2-ones Dihydrobenzofuran-2-ones->Prostaglandin H2 NSAIDs (Indomethacin) NSAIDs (Indomethacin) NSAIDs (Indomethacin)->Prostaglandin H2 COX-2 Inhibitors (Celecoxib) COX-2 Inhibitors (Celecoxib) COX-2 Inhibitors (Celecoxib)->Prostaglandin H2

Caption: Prostaglandin synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation COX-1 Assay COX-1 Assay IC50 Determination IC50 Determination COX-1 Assay->IC50 Determination COX-2 Assay COX-2 Assay COX-2 Assay->IC50 Determination Lead Candidate Selection Lead Candidate Selection IC50 Determination->Lead Candidate Selection Animal Grouping & Dosing Animal Grouping & Dosing Carrageenan Injection Carrageenan Injection Animal Grouping & Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition) Data Analysis (% Inhibition)->Lead Candidate Selection

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the critical work of research and development, our responsibility extends beyond discovery to the safe management and disposal of the chemical reagents we utilize. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step framework for the proper disposal of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride (CAS No: 635309-62-5). Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and responsibility.

Hazard Assessment and Immediate Safety Precautions

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] The signal word associated with this level of hazard is "Warning".[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[1][5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[1][5]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing and minimizes skin exposure.[1][5]
Respiratory Protection Work must be conducted in a chemical fume hood or a well-ventilated area.Minimizes the inhalation of any dust from the solid compound, which is known to cause respiratory tract irritation.[1][5]

The Core Disposal Principle: Professional Hazardous Waste Management

The recommended and most secure method for the disposal of this compound is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[3][5]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the complete workflow for safely collecting and preparing the chemical waste for professional disposal.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and containerize all waste streams of this compound for final disposal.

Materials:

  • Waste this compound (solid, solutions, or contaminated labware).

  • A designated, compatible, and sealable hazardous waste container.

  • Hazardous waste labels (as required by your institution).

  • Full PPE as specified in Table 1.

Procedure:

  • Waste Segregation: At the point of generation, immediately segregate waste containing this compound. It is crucial to keep amine waste separate from other chemical streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[5][7][8] This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Contaminated items such as weigh boats, gloves, and pipette tips.

  • Containerization:

    • For solid waste, carefully transfer the powder into a designated waste container, minimizing dust generation.[1][5]

    • For liquid waste, pour solutions into a compatible, leak-proof liquid waste container.

    • Place contaminated disposable labware into a separate, clearly marked solid waste container.

  • Labeling: Clearly and accurately label the waste container. The label is a critical communication tool for safety and compliance. It must include, at a minimum:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: This compound .

    • The CAS Number: 635309-62-5 .

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The date of accumulation.

  • On-Site Storage:

    • Tightly seal the waste container.[8]

    • Store the container in a designated and secure satellite accumulation area within or near the lab. This area should be well-ventilated and away from incompatible materials.[5][8]

    • Ensure the container is within secondary containment to mitigate any potential leaks.

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being added, contact your institution's EHS department to schedule a pickup.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Academic institutions operating under EPA's Subpart K have specific removal timelines, often every twelve months.[9]

G Diagram 1: Disposal Workflow for this compound start_end start_end process process decision decision precaution precaution A Waste Generation (Solid, Solution, Contaminated Labware) B Don Appropriate PPE A->B Always First C Segregate from Incompatible Waste (e.g., Strong Oxidizers) B->C D Place in Designated, Compatible, Sealable Waste Container C->D E Apply Hazardous Waste Label (Full Chemical Name, CAS#, Date) D->E F Store in Secure, Ventilated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G When Full or No Longer in Use H Final Disposal via Licensed Contractor (e.g., Incineration) G->H G Diagram 2: Chain of Responsibility in Chemical Disposal researcher_node researcher_node ehs_node ehs_node contractor_node contractor_node researcher Researcher/Scientist Generates, identifies, segregates, and containersizes waste at the point of generation. ehs Environmental Health & Safety (EHS) Provides containers & labels. Collects waste from labs. Manages central accumulation areas. Ensures regulatory compliance. researcher->ehs Requests Pickup & Provides Waste Information contractor Licensed Waste Disposal Contractor Transports waste off-site. Performs final, compliant disposal (e.g., incineration). Provides documentation. ehs->contractor Manifests & Schedules Final Disposal

Caption: The hierarchical flow of responsibility for proper waste management.

By following this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, institutional policy, and environmental stewardship.

References

  • Regulations for Hazardous Waste Generated at Academic Labor
  • EPA tweaks hazardous waste rules for academic labs.
  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABOR
  • Laboratory Environmental Sample Disposal Inform
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Regulation of Labor
  • This compound | C9H12ClNO | CID 18525697.
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • (2,3-Dihydrobenzofuran-5-yl)
  • SAFETY DATA SHEET - Fisher Scientific (for a similar compound).
  • Amine Disposal For Businesses.
  • SAFETY DATA SHEET - Sigma-Aldrich (for a hazardous compound).
  • Safety Data Sheet - Cayman Chemical (for a similar compound).
  • Disposing Amine Waste.

Sources

Personal protective equipment for handling (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (2,3-Dihydrobenzofuran-5-yl)methanamine Hydrochloride

As a novel compound often utilized in the intricate pathways of drug discovery, this compound demands a meticulous approach to laboratory safety. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, use, and disposal of this chemical. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your critical research endeavors.

Understanding the Hazard Profile

This compound is classified as an irritant.[1] The primary routes of exposure and associated hazards include:

  • Inhalation: Causes respiratory tract irritation.[1] May be harmful if inhaled.[1]

  • Skin Contact: Causes skin irritation.[1] May be harmful if absorbed through the skin.[1]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Ingestion: May cause irritation of the digestive tract.[1] May be harmful if swallowed.[1]

The compound is a white solid, and care must be taken to minimize dust generation during handling.[1]

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment (PPE), it is crucial to emphasize the foundational role of engineering controls in mitigating exposure.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][3] A certified chemical fume hood is the preferred engineering control to keep airborne concentrations low.[1]

  • Safety Stations: Facilities must be equipped with an eyewash station and a safety shower, both of which should be readily accessible and regularly tested.[1]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE strategy is essential for the safe handling of this compound. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandard
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Skin/Body Chemical-resistant gloves and a lab coatEN ISO 374
Respiratory NIOSH-approved respiratorOSHA 29 CFR 1910.134 or European Standard EN 149

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound.[1] They provide a seal around the eyes, protecting against dust and potential splashes.

  • Face Shield: In conjunction with goggles, a face shield offers an additional layer of protection for the entire face from splashes.[4] Standard safety glasses with side shields do not provide adequate protection.[4]

Preventing skin contact is paramount to avoid irritation and potential systemic effects.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[1]

To prevent respiratory tract irritation, respiratory protection is crucial, especially when there is a risk of dust generation.

  • Respirator: A NIOSH-approved respirator is required.[1][7] The specific type of respirator should be chosen based on a risk assessment of the procedure. For weighing and handling of the solid compound where dust may be generated, a half-mask or full-facepiece respirator with appropriate particulate filters is recommended. N95 respirators are not designed to protect against chemical vapors.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize risk.

  • Minimize dust generation and accumulation.[1]

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][3]

  • Keep the container tightly closed.[1][2][3] Some suppliers recommend storing in a freezer at under -20°C in an inert atmosphere and a dark place.[8]

  • Store in a locked-up area or one that is accessible only to qualified personnel.[9]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Cleanup Cleanup Procedure cluster_Follow_Up Follow-Up Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE (Respirator, Gloves, Goggles, etc.) Assess->Don_PPE Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Carefully Sweep or Vacuum Material Contain->Collect Place_in_Container Place in a Labeled, Sealed Disposal Container Collect->Place_in_Container Decontaminate Decontaminate the Area Place_in_Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A workflow for responding to a chemical spill.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

  • Collect all waste in a suitable, labeled, and sealed container.[1]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not let this chemical enter the environment.[1] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a checklist of precautions but a mindset of proactive risk mitigation. By understanding the hazards, implementing robust engineering controls, diligently using the correct PPE, and being prepared for emergencies, you can ensure a safe and productive research environment. This commitment to safety is integral to the integrity and success of your scientific pursuits.

References

  • Material Safety Data Sheet - Cole-Parmer. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available from: [Link]

  • NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com. Available from: [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH - Restored CDC. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available from: [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te - Duke Safety. Available from: [Link]

  • Chemical Resistance of Gloves.pdf. Available from: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available from: [Link]

  • Chemical resistant gloves - Kerbl. Available from: [Link]

  • Personal Protective Equipment Guidance - Dow Corporate. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Essential (2,3-dihydrobenzofuran-5-yl)methanamine Price Crushed By 50% [6uMCoFgc]. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.